molecular formula C5H11BrO B3428118 1-(2-Bromoethoxy)propane CAS No. 64994-49-6

1-(2-Bromoethoxy)propane

Cat. No.: B3428118
CAS No.: 64994-49-6
M. Wt: 167.04 g/mol
InChI Key: BQYZDMNAARQHKR-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)propane is a useful research compound. Its molecular formula is C5H11BrO and its molecular weight is 167.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromoethylpropylether is 165.99933 g/mol and the complexity rating of the compound is 31.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Bromoethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-2-4-7-5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYZDMNAARQHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64994-49-6
Record name 1-(2-bromoethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Mechanistic Pathways of 1-(2-Bromoethoxy)propane: A Comprehensive Guide for Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 64994-49-6), frequently referred to as 2-bromoethyl propyl ether, is a highly versatile bi-functional alkylating agent[1]. Characterized by an ether linkage and a highly reactive primary alkyl bromide, this compound serves as a critical electrophilic building block in organic synthesis.

As a Senior Application Scientist, I frequently utilize this reagent to introduce propoxyethyl moieties into complex molecular architectures. Its primary applications span across multiple high-impact fields:

  • Pharmaceutical Active Ingredients (APIs): Essential for the N-alkylation of pyrazolo[4,3-d]pyrimidine derivatives, yielding potent PDE-5 inhibitors used in the treatment of hypertension and cardiovascular disorders[2][3].

  • Viral Receptor Antagonists: Utilized in the O-alkylation of phenolic precursors to synthesize CCR5 antagonists, a critical mechanism in anti-HIV therapeutic development[4][5].

  • Advanced Electrochemical Materials: Acts as a precursor for ether-functionalized pyrrolidinium-based room-temperature ionic liquids (RTILs), which demonstrate superior ionic conductivity and low viscosity in next-generation batteries[6][7].

Retrosynthetic Analysis & Route Selection

When designing a scalable synthetic route for 1-(2-bromoethoxy)propane, chemical developers generally evaluate two primary pathways. The selection of the route dictates the impurity profile, which is paramount in drug development.

Table 1: Comparative Analysis of Synthetic Routes
ParameterRoute A: PBr₃ Bromination (Preferred)Route B: Williamson Ether Synthesis
Starting Materials 2-Propoxyethanol + Phosphorus Tribromide1-Propanol + 1,2-Dibromoethane
Reaction Type Nucleophilic Substitution (

)
Phase-Transfer Catalyzed

Typical Yield 80% – 90%40% – 60%
Major Byproducts Phosphorous acid (water-soluble, easily removed)1,2-Dipropoxyethane, Vinyl bromide
Scalability Excellent (Standard cryogenic to heating protocol)Poor (Requires large excess of dihalide)

Expert Insight & Causality: I strongly recommend Route A for pharmaceutical applications. Route B (Williamson ether synthesis) relies on 1,2-dibromoethane, which frequently undergoes competing E2 elimination in the presence of strong bases (forming volatile vinyl bromide) or double alkylation (forming the symmetrical diether)[8][9]. Route A bypasses these issues by utilizing a commercially available mono-ether alcohol, ensuring a highly selective transformation with a clean impurity profile[10].

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis via PBr₃-Mediated Bromination of 2-Propoxyethanol

This protocol is designed as a self-validating system, incorporating causality checkpoints to ensure reproducibility and high yield.

Reagents & Equipment:

  • 2-Propoxyethanol (1.0 eq)

  • Phosphorus tribromide (

    
    ) (0.35 - 0.4 eq)
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated

    
     solution, Anhydrous 
    
    
    

Step-by-Step Workflow:

  • Initiation (Thermal Control): Charge a flame-dried, argon-purged round-bottom flask with 2-propoxyethanol and anhydrous DCM. Cool the reactor to 0°C using an ice-water bath.

    • Causality Checkpoint: The initial reaction between the alcohol and

      
       is highly exothermic. Cryogenic control prevents the localized boiling of DCM and the acid-catalyzed cleavage of the ether linkage.
      
  • Reagent Addition: Add

    
     dropwise over 30 minutes via an addition funnel[10].
    
  • Propagation: Remove the ice bath, allowing the mixture to stir at ambient temperature for 30 minutes. Subsequently, heat the mixture to 60°C–90°C for 3 hours.

    • Causality Checkpoint: Heating provides the necessary activation energy for the bromide ion to displace the bulky phosphite ester leaving group via an

      
       mechanism[10].
      
  • Quenching & Neutralization: Cool the mixture back to 0°C. Carefully quench with crushed ice, followed by the slow addition of saturated

    
     until gas evolution ceases.
    
    • Causality Checkpoint: Neutralization is critical. Trace hydrobromic acid (

      
      ) left in the organic phase will degrade the product during thermal distillation.
      
  • Extraction: Extract the aqueous layer with DCM (2 x 700 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[10].
    
  • Validation & Purification: Purify the crude liquid via vacuum distillation.

    • Analytical Validation: Confirm product identity via

      
       NMR. The success of the reaction is validated by the disappearance of the broad hydroxyl peak (
      
      
      
      2.5 ppm) and the presence of a distinct triplet for the
      
      
      protons at
      
      
      3.4–3.5 ppm.

Mechanistic Insights and Visualizations

To ensure scientific integrity, we must map the electron flow of the preferred synthetic route. The


 bromination proceeds via a classic 

mechanism. The hydroxyl oxygen of 2-propoxyethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of

and displacing a bromide ion. The resulting phosphite ester is an excellent leaving group. The liberated bromide ion then executes a backside attack on the

-carbon, inverting the stereocenter (though irrelevant for this achiral molecule) and expelling the phosphite leaving group to yield 1-(2-bromoethoxy)propane.

PBr3_Mechanism A 2-Propoxyethanol (Nucleophile) C Phosphite Ester Intermediate + Bromide Ion (Br-) A->C Hydroxyl attacks P, Br- leaves B Phosphorus Tribromide (PBr3) B->C D SN2 Transition State (Backside Attack) C->D Br- attacks α-carbon E 1-(2-Bromoethoxy)propane (Target Product) D->E C-O bond breaks, C-Br bond forms F Phosphorous Acid (Byproduct) D->F

Caption: SN2 Mechanism of PBr3-mediated bromination of 2-propoxyethanol.

Downstream Application: API Alkylation Workflow

In drug discovery, 1-(2-bromoethoxy)propane is frequently deployed to alkylate N-heterocycles or phenols. For instance, in the synthesis of CCR5 antagonists, the reagent is reacted with a phenolic core in the presence of Potassium Carbonate (


) and Sodium Iodide (

) in Dimethylformamide (DMF) at 90°C[4][5]. The addition of

facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the

displacement.

Alkylation_Workflow A 1-(2-Bromoethoxy)propane (Electrophile) C Basic Conditions (K2CO3, NaI, DMF, 90°C) A->C B API Core (Phenol/Amine) (Nucleophile) B->C D O/N-Alkylated Intermediate (CCR5 / PDE-5 Precursor) C->D SN2 Displacement of Halide

Caption: N/O-Alkylation workflow utilizing 1-(2-bromoethoxy)propane in API synthesis.

Quantitative Data Summaries

Accurate physicochemical data is vital for predicting the pharmacokinetic behavior (e.g., lipophilicity) of the final API when the propoxyethyl group is appended.

Table 2: Physicochemical and Analytical Properties[1]
PropertyValueComputational/Experimental Source
IUPAC Name 1-(2-bromoethoxy)propanePubChem / IUPAC
CAS Number 64994-49-6European Chemicals Agency (ECHA)
Molecular Formula

Computed by PubChem 2.2
Molecular Weight 167.04 g/mol Computed by PubChem 2.2
Exact Mass 165.99933 DaComputed by PubChem 2.2
XLogP3 (Lipophilicity) 1.7Computed by XLogP3 3.0
Topological Polar Surface Area 9.2 ŲPubChem
SMILES String CCCOCCBrComputed by OEChem 4.2.0

References

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2734184, 1-(2-Bromoethoxy)propane. PubChem.[Link]

  • [4][5] Takeda Chemical Industries, Ltd. Cyclic Compounds and Uses Thereof (EP 1182195 A1). European Patent Office.

  • [6][7] Yoshii, K., & Uto, T. (2024). Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group. Electrochemistry (J-STAGE).[Link]

  • [2][3] Pfizer Inc. New pharmaceuticals / 5,7-Diaminopyrazolo[4,3-d]pyrimidines useful in the treatment of hypertension (NL1026074C2 / EA008596B1). Google Patents.

  • [8][9] Poelarends, G. J., et al. (1999). Degradation of 1,2-Dibromoethane by Mycobacterium sp. Strain GP1. Journal of Bacteriology (PMC).[Link]

Sources

IUPAC name and CAS number for 1-(2-Bromoethoxy)propane

[1]

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 64994-49-6) is a specialized alkylating agent belonging to the haloether class. Characterized by a propyl chain linked via an ether oxygen to a bromoethyl moiety, it serves as a critical building block in medicinal chemistry and materials science. Its primary utility lies in introducing the 2-propoxyethyl motif—a lipophilic spacer that modulates the solubility and pharmacokinetic profiles of drug candidates.

This guide provides a rigorous technical analysis of 1-(2-Bromoethoxy)propane, detailing its physicochemical properties, validated synthetic routes, and safety protocols for research applications.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Identity Matrix
ParameterDetail
IUPAC Name 1-(2-Bromoethoxy)propane
Common Synonyms 2-Bromoethyl propyl ether; 2-Propoxyethyl bromide
CAS Number 64994-49-6
Molecular Formula

SMILES CCCOCCBr
InChI Key BQYZDMNAARQHKR-UHFFFAOYSA-N
Physicochemical Properties

Note: Due to the specialized nature of this compound, some values are predicted based on the homologous series of haloethers (e.g., 2-bromoethyl ethyl ether).

PropertyValue (Experimental/Predicted)Context
Molecular Weight 167.04 g/mol Exact Mass
Physical State LiquidClear, colorless to pale yellow
Boiling Point ~145–150 °CPredicted (vs. Ethyl analog 126°C)
Density ~1.28 g/mLPredicted (vs. Ethyl analog 1.35 g/mL)
Solubility Organic solvents (DCM, THF)Immiscible with water
Flash Point ~45–50 °CFlammable liquid (Category 3)

Part 2: Synthetic Methodology

The synthesis of 1-(2-Bromoethoxy)propane must be approached with precision to avoid the formation of elimination byproducts (vinyl ethers) or cleavage of the ether linkage.

Primary Route: Bromination of 2-Propoxyethanol

The most reliable laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 2-propoxyethanol (Cellosolve) using Phosphorus Tribromide (


)
Reaction Logic
  • Activation: The alcohol oxygen attacks the electrophilic phosphorus, creating a good leaving group (

    
    ).
    
  • Substitution: Bromide ion (

    
    ) performs an 
    
    
    attack on the carbon, displacing the phosphite species.
  • Temperature Control: Low temperatures (0°C) are strictly maintained to prevent E2 elimination, which would yield the volatile and unstable propyl vinyl ether.

Experimental Protocol (Standardized)
  • Reagents: 2-Propoxyethanol (1.0 eq),

    
     (0.35 eq), Pyridine (catalytic, optional), Anhydrous DCM (Solvent).
    
  • Apparatus: 3-neck round bottom flask, addition funnel,

    
     atmosphere, reflux condenser.
    

Step-by-Step Procedure:

  • Setup: Charge the flask with 2-propoxyethanol and DCM under nitrogen. Cool to 0°C using an ice/salt bath.

  • Addition: Add

    
     dropwise over 60 minutes. Critical: The reaction is exothermic. Maintain internal temperature 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

  • Quench: Cool back to 0°C. Slowly add saturated

    
     solution to neutralize HBr and phosphorus byproducts.
    
  • Workup: Separate the organic layer. Wash with brine (

    
    ). Dry over anhydrous 
    
    
    .
  • Purification: Fractional distillation under reduced pressure. Collect the fraction boiling at constant temperature (verify purity via GC-MS).

Visualization of Synthetic Pathway

SynthesisPathReactant2-Propoxyethanol(Starting Material)IntermediatePhosphite Intermediate(Activated Alcohol)Reactant->Intermediate Activation (0°C)ReagentPBr3(Brominating Agent)Reagent->IntermediateProduct1-(2-Bromoethoxy)propane(Target)Intermediate->Product SN2 SubstitutionByproductH3PO3(Byproduct)Intermediate->Byproduct

Figure 1: Mechanistic pathway for the conversion of 2-propoxyethanol to 1-(2-bromoethoxy)propane via phosphorus tribromide activation.

Part 3: Applications in Drug Development

Lipophilic Linker Design

In PROTAC (Proteolysis Targeting Chimera) development, the linker length and composition are crucial for ternary complex formation. 1-(2-Bromoethoxy)propane provides a 5-atom spacer (

  • Ether Oxygen: Acts as a weak hydrogen bond acceptor, improving water solubility compared to purely alkyl chains.

  • Propyl Terminus: Increases lipophilicity (

    
    ), aiding in cell membrane permeability.
    
Nucleophilic Substitution ( )

The terminal bromide is highly reactive toward nucleophiles.

  • Amination: Reaction with secondary amines yields tertiary amino-ethers, common in antihistamines and neuroactive ligands.

  • Thiolation: Reaction with thiols generates thioether-ether conjugates.

Grignard Reagent Formation

Reaction with Magnesium (


  • Caveat: The ether oxygen can coordinate intramolecularly with the Mg center. While this stabilizes the reagent, it requires higher temperatures to initiate the subsequent coupling reaction.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Flammable Liquid (Category 3): Keep away from heat/sparks.

  • Skin/Eye Irritant (Category 2): Causes severe irritation.

  • Alkylating Agent: Suspected mutagen. Handle with extreme caution.

Self-Validating Safety Protocol:

  • Double-Gloving: Nitrile gloves are permeable to small haloethers over time. Use Silver Shield/4H laminate gloves for prolonged handling.

  • Quench Verification: When quenching the reaction, ensure pH is neutral (7.0) before disposal to confirm complete neutralization of phosphorus acids.

  • Storage: Store under inert gas (

    
     or 
    
    
    ) at 2–8°C. Haloethers can hydrolyze slowly to release HBr if exposed to moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734184, 1-(2-Bromoethoxy)propane. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 64994-49-6) is a bifunctional alkylating agent utilized primarily as a linker in medicinal chemistry and as a building block in polymer synthesis. Its stability profile is defined by two competing reactivity modes: oxidative peroxidation (characteristic of the ether moiety) and hydrolytic dehalogenation (characteristic of the primary alkyl bromide).

While often handled at room temperature during short-term synthesis, long-term storage requires strict exclusion of light, moisture, and oxygen to prevent the formation of explosive peroxides and the liberation of corrosive hydrogen bromide (HBr). This guide outlines a self-validating storage protocol designed to maintain >98% purity over extended periods.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name 1-(2-Bromoethoxy)propane
Synonyms 2-Bromoethyl propyl ether; Propane, 1-(2-bromoethoxy)-
CAS Number 64994-49-6
Molecular Formula C₅H₁₁BrO
Molecular Weight 167.05 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~170–175°C (Predicted) / 60–65°C at 15 mmHg
Solubility Soluble in DCM, THF, Ethanol; Immiscible in water

Stability Mechanisms & Degradation Pathways

To implement an effective storage strategy, one must understand the causality of degradation. This molecule is not static; it is a "loaded spring" of reactivity.

Oxidative Instability (Peroxidation)

Like all aliphatic ethers, 1-(2-Bromoethoxy)propane possesses hydrogen atoms on the carbon


 to the oxygen. In the presence of atmospheric oxygen and light, these sites undergo radical autoxidation to form hydroperoxides.
  • Risk: Accumulation of unstable peroxides poses an explosion hazard upon concentration (e.g., distillation) and introduces impurities that can oxidize sensitive catalytic ligands (e.g., Pd(PPh₃)₄) during cross-coupling reactions.

Hydrolytic Instability

The C–Br bond is susceptible to nucleophilic attack by water (hydrolysis), particularly if the material becomes acidic due to prior degradation.

  • Mechanism:

    
    
    
  • Autocatalysis: The liberated HBr acts as an acid catalyst, accelerating further hydrolysis and potentially cleaving the ether linkage over time.

Photolytic Instability

Carbon-Bromine bonds are photosensitive. UV/Visible light exposure can induce homolytic cleavage of the C–Br bond, generating radicals that propagate chain degradation reactions, leading to discoloration (yellow/brown) due to bromine (


) formation.
Visualization: Degradation Pathways

DegradationPathways Compound 1-(2-Bromoethoxy)propane Radical α-Ether Radical Compound->Radical O2 / Light Alcohol 2-Propoxyethanol + HBr (Corrosive) Compound->Alcohol H2O (Hydrolysis) Bromine Br2 (Discoloration) Compound->Bromine UV Light (hv) Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide O2 Alcohol->Compound HBr accelerates hydrolysis

Figure 1: Primary degradation pathways including peroxidation (red), hydrolysis (green), and photolysis (grey).

Recommended Storage Protocol

This protocol is designed for research-grade materials where purity is critical for downstream biological or synthetic applications.

The "Golden Standard" Conditions

For maximum stability (>12 months), follow the "CIA" Rule: C old, I nert, A mber.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerator)Slows kinetics of hydrolysis and peroxidation. -20°C is preferred for analytical standards.
Atmosphere Argon or Nitrogen Displaces O₂ to prevent peroxide formation and excludes atmospheric moisture.
Container Amber Glass with PTFE linerBlocks UV light; glass is impervious to HBr; PTFE prevents cap degradation.
Desiccant Store over Activated 3Å Sieves Actively scavenges trace water introduced during opening.
Handling & Aliquoting Workflow

Repeated freeze-thaw cycles and opening of the bottle introduce moisture.

  • Arrival: Visually inspect for yellowing. Perform a peroxide test (Quantofix® or starch-iodide).

  • Aliquoting: If the bottle >50g, aliquot into smaller amber vials under inert gas. This creates "single-use" stocks and protects the bulk.

  • Sealing: Parafilm is insufficient for long-term storage of volatile halides. Use electrical tape or heat-shrink bands over the cap to minimize gas exchange.

Visualization: Storage Decision Tree

StorageProtocol Start Material Receipt Check Visual Check: Colorless? Start->Check Test Peroxide Test (<10 ppm) Check->Test Yes Discard Discard/Redistill Check->Discard No (Yellow) Purify Purify: Filtration thru Basic Alumina Test->Purify Fail (>10 ppm) Aliquot Aliquot under Argon (Amber Vials) Test->Aliquot Pass Purify->Test Store Store at 2-8°C (Dark/Dry) Aliquot->Store

Figure 2: Decision tree for incoming material inspection and storage.

Quality Control & Self-Validation

Do not assume stability. Validate it before critical experiments.

Rapid Peroxide Test
  • Method: Commercial peroxide test strips (e.g., Quantofix Peroxide 100).

  • Limit: < 10 mg/L (ppm). If > 10 ppm, the ether must be treated (see Section 6).

Purity Check (¹H-NMR)
  • Solvent: CDCl₃.

  • Diagnostic Signals:

    • 
       ~3.4-3.5 ppm:  Triplet (
      
      
      
      ). If this shifts or splits, hydrolysis may have occurred.
    • 
       ~9-10 ppm:  Aldehyde protons (indicates oxidative cleavage).
      
    • New broad singlet: Alcohol -OH proton from hydrolysis.

Emergency Remediation

If the compound has formed peroxides (positive test) but is not degraded (NMR is clean):

  • Peroxide Removal: Pass the neat liquid through a short pad of activated basic alumina or wash with 5% aqueous sodium metabisulfite.

  • Drying: Dry over anhydrous

    
    , filter, and re-distill if necessary.
    
  • Note: If the liquid is significantly yellow (bromine release), distillation is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734184, 1-(2-Bromoethoxy)propane. Retrieved from [Link]

  • Burkhardt, E. R. (2006). Peroxide Formation in Ethers and the Safety Implications. In Journal of Chemical Health and Safety.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying and purifying alkyl halides and ethers).

A Comprehensive Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)propane for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the potential hazards associated with 1-(2-Bromoethoxy)propane (CAS No: 64994-49-6) and outlines rigorous, field-proven precautions for its handling. Designed for researchers, scientists, and drug development professionals, the following sections synthesize critical safety data with the practical causality behind each recommended protocol. Our objective is to create a self-validating system of safety that empowers laboratory personnel to work confidently and securely.

Core Hazard Identification and GHS Classification

1-(2-Bromoethoxy)propane is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1][2] Understanding this classification is the foundational step in risk mitigation. The compound presents a multi-faceted risk profile, encompassing flammability, skin and eye irritation, and respiratory tract irritation.[1][2]

The primary hazards are authoritatively summarized by the European Chemicals Agency (ECHA) and are consistent across supplier Safety Data Sheets (SDS).[2][3] It is crucial to recognize that this chemical is not merely a mild irritant; its combination of properties necessitates stringent controls.

Table 1: GHS Classification Summary for 1-(2-Bromoethoxy)propane

Hazard ClassCategoryHazard StatementSignal WordPictogram(s)
Flammable LiquidsCategory 3H226: Flammable liquid and vaporWarning🔥
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Source: ECHA, PubChem, and supplier SDS data.[1][2][3]

Toxicological and Physical Hazard Deep Dive

A nuanced understanding of the toxicological and physical properties of 1-(2-Bromoethoxy)propane is essential for designing effective safety protocols.

Toxicological Profile

The health hazards of this compound primarily manifest upon direct contact or inhalation.[1]

  • Dermal and Ocular Effects: As a Category 2 irritant, skin contact can lead to inflammation, itching, redness, and potentially blistering.[1] For the eyes, its Category 2A classification indicates that it can cause serious, though reversible, damage.[1][2] The causality here relates to the chemical's ability to disrupt the lipid bilayers of cell membranes, leading to an inflammatory response.

  • Respiratory Effects: Inhalation of vapors may irritate the respiratory system.[1] This is a common characteristic of volatile organic compounds, and while acute toxicity data is not currently available, the potential for respiratory distress necessitates handling in a controlled environment.[1]

Physical Hazard Profile

The designation as a Category 3 Flammable Liquid is a significant concern in a laboratory setting.[2][3] This means the chemical has a flash point within a range that makes it susceptible to ignition under ambient laboratory conditions from sources like hot plates, electrical sparks, or static discharge.[4][5]

Table 2: Physicochemical Properties of 1-(2-Bromoethoxy)propane

PropertyValueSource
CAS Number 64994-49-6[2]
Molecular Formula C₅H₁₁BrO[2]
Molecular Weight 167.04 g/mol [2]
Synonyms 2-bromoethyl propyl ether[2]

A Multi-Layered Framework for Safe Handling: The Hierarchy of Controls

The most effective safety programs do not rely on a single line of defense. Instead, they implement a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective measures first, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 1-(2-Bromoethoxy)propane Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation, Eyewash Station) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Mandatory Engineering Controls

Engineering controls are the most critical layer of protection as they physically isolate the user from the hazard.

  • Chemical Fume Hood: All handling of 1-(2-Bromoethoxy)propane, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable due to the compound's respiratory irritation potential and flammability.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of flammable vapors in the event of an accidental release.[1]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[7][8]

Administrative Controls & Safe Work Practices

These controls are procedural and behavioral, designed to reinforce safety.

  • Standard Operating Procedures (SOPs): All personnel must be trained on specific SOPs for this chemical before commencing work.

  • Labeling: All primary and secondary containers must be clearly labeled with the chemical name and GHS hazard pictograms.

  • Ignition Source Management: All sources of ignition (e.g., open flames, spark-producing equipment) must be strictly prohibited in the vicinity of handling and storage areas.[4][5][9] Electrical equipment should be explosion-proof.[4][5]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific hazards of 1-(2-Bromoethoxy)propane.

Table 3: PPE Protocol for 1-(2-Bromoethoxy)propane

Protection TypeSpecificationRationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] Check manufacturer's breakthrough time data.Prevents skin contact, mitigating the risk of H315 (Causes skin irritation).[1]
Eye & Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard.Protects against splashes that can cause H319 (Causes serious eye irritation).[1][7]
Skin & Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact and offers protection from the flammability hazard (H226).[11]
Respiratory Protection Not required if handled exclusively within a certified fume hood. For emergencies (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][12]Prevents inhalation of vapors that can cause H335 (May cause respiratory irritation).[1]

Experimental and Waste Management Protocols

Standard Handling and Use Protocol
  • Preparation: Don all required PPE as specified in Table 3. Verify the chemical fume hood is functioning correctly.

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[4][5]

  • Dispensing: Use only non-sparking tools for transfers.[4][5]

  • Post-Handling: After use, tightly close the container.[1] Thoroughly wash hands and any potentially exposed skin with soap and water.[1][7]

  • Decontamination: Decontaminate the work area within the fume hood after the procedure is complete.

Storage Protocol
  • Store in a tightly-closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4][7]

  • The storage area must be away from heat, sparks, open flames, and other ignition sources.[4]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[7]

Waste Disposal Workflow

Disposal of 1-(2-Bromoethoxy)propane and contaminated materials must be treated as hazardous waste.

Waste_Disposal_Workflow cluster_waste Waste Disposal Protocol A Generate Waste (Unused chemical, contaminated gloves, absorbent) B Segregate into Halogenated Organic Waste Stream A->B C Use Designated, Labeled, Leak-Proof Waste Container B->C D Store Container in Satellite Accumulation Area (SAA) C->D E Arrange Pickup with Licensed Hazardous Waste Disposal Service D->E

Caption: Step-by-step workflow for the compliant disposal of hazardous waste.

  • Collection: Collect all waste, including unused chemical and contaminated items (gloves, absorbent pads, etc.), in a designated, chemically compatible container for halogenated organic waste.[13]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and associated hazards.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until pickup.[13]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[13] Do not dispose of this chemical down the drain.[1]

Emergency Response Protocols

Spill Response Decision Tree

Immediate and correct response to a spill is critical to prevent injury and escalation.

Spill_Response action action Spill Spill Occurs Assess Can you safely clean it up? Spill->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No Ignition Eliminate All Ignition Sources Assess->Ignition Yes PPE Don Appropriate PPE (incl. respirator if needed) Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue with Non-Sparking Tools Contain->Collect Ignition->PPE Dispose Place in Sealed Container for Hazardous Waste Collect->Dispose Decon Decontaminate Area and Ventilate Dispose->Decon

Caption: A decision-making flowchart for responding to a chemical spill.

  • Small Spills (inside a fume hood):

    • Ensure all ignition sources are removed.[12][14]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[15][16]

    • Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.[16]

    • Decontaminate the surface with soap and water.[17]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.[18]

    • If safe to do so, turn off all ignition sources.[14]

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's emergency response team or local fire department.

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[19] Do not use a direct stream of water, as it may spread the fire.

  • Hazards: Vapors are heavier than air and may travel to a distant ignition source and flash back.[8] Containers may explode when heated.[8] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][20]

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734184, 1-(2-Bromoethoxy)propane. Retrieved from PubChem. [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 1-Bromo-2,2-dimethoxypropane. Retrieved from Thermo Fisher Scientific. [Link]

  • Lettermen's Propane (n.d.). Safety Data Sheet (SDS). Retrieved from Lettermen's Propane. [Link]

  • Ferrellgas (2017). Safety Data Sheet: Propane. Retrieved from Ferrellgas. [Link]

  • Queen Mary University of London (n.d.). Spill procedure: Clean-up guidance. Retrieved from QMUL Health & Safety Directorate. [Link]

  • Kent State University (n.d.). Cleaning up a spill. Retrieved from Compliance and Risk Management. [Link]

  • European Chemicals Agency (n.d.). 1-(2-bromoethoxy)propane. Retrieved from ECHA. [Link]

  • University of British Columbia (n.d.). General Chemical Spill Procedures. Retrieved from Campus Operations and Risk Management. [Link]

  • Australian Industrial Chemicals Introduction Scheme (2015). Propane, 2-bromo-: Human health tier II assessment. Retrieved from AICIS. [Link]

  • Saveway Petroleum (n.d.). Safety Data Sheet: Propane. Retrieved from Saveway Petroleum. [Link]

  • University of California, Santa Cruz (n.d.). Spill-Procedures. Retrieved from UCSC Chemistry. [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. Retrieved from Cole-Parmer. [Link]

  • Thermo Fisher Scientific (2026). Safety Data Sheet: 1-Propene, 2-bromo-. Retrieved from Thermo Fisher Scientific. [Link]

  • Quora (2019). What PPE is required when working with propane?. Retrieved from Quora. [Link]

  • P3 Propane Safety (2023). Protect Your Employees with the Proper PPE. Retrieved from P3 Propane Safety. [Link]

  • Superior Propane (2021). Propane Safety Data Sheet. Retrieved from Superior Propane. [Link]

  • Seton (2021). Personal Protective Equipment Required When Working with Propane. Retrieved from Seton. [Link]

  • Windsor Fire & Rescue Services (2021). Propane Safety Guidelines. Retrieved from City of Windsor. [Link]

  • International Association of Fire Chiefs (n.d.). Responding to Propane / Flammable Gas Incidents Bulletin. Retrieved from IAFC. [Link]

  • Centers for Disease Control and Prevention (2010). Fire Fighting Hazards During Propane Tank Fires. Retrieved from NIOSH. [Link]

Sources

Strategic Synthetic Applications of 1-(2-Bromoethoxy)propane: From Agrochemicals to Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 64994-49-6), also known as 2-propoxyethyl bromide, is a highly versatile bifunctional alkylating agent. Characterized by a terminal bromine atom and an internal ether linkage, this molecule serves as a critical building block across multiple scientific domains. The bromine acts as an excellent leaving group for nucleophilic substitution (


) reactions, while the 2-propoxyethyl moiety imparts unique physicochemical properties—such as conformational flexibility and tuned lipophilicity—to the resulting adducts.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic causality behind the synthetic uses of 1-(2-bromoethoxy)propane. We will examine its pivotal role in agrochemical manufacturing, the synthesis of advanced room-temperature ionic liquids (RTILs), and pharmaceutical drug development, providing self-validating protocols for bench-to-pilot scalability.

Physicochemical Profile and Reactivity Dynamics

Understanding the baseline properties of 1-(2-bromoethoxy)propane is essential for optimizing reaction conditions. The molecule's relatively low molecular weight and specific partition coefficient make it an ideal candidate for both organic and biphasic reaction systems[1].

Table 1: Key Physicochemical Properties of 1-(2-Bromoethoxy)propane

PropertyValueMechanistic Implication
Molecular Formula

Supplies a 5-carbon ether chain for structural modification.
Molecular Weight 167.04 g/mol Low steric bulk facilitates rapid

transition states.
LogP (XLogP3) 1.7Moderate lipophilicity; soluble in toluene, DMF, and acetonitrile.
SMILES CCCOCCBrLinear ether structure provides rotational flexibility.

Data sourced from1[1].

Agrochemical Synthesis: The Pretilachlor Pathway

The most prominent industrial application of 1-(2-bromoethoxy)propane is the synthesis of 2,6-diethyl-N-(2-propoxyethyl)aniline, the immediate precursor to the chloroacetamide herbicide Pretilachlor [2]. Pretilachlor targets and inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible weeds[3].

Mechanistic Causality

The synthesis relies on the direct N-alkylation of 2,6-diethylaniline. The primary challenge in alkylating primary amines is the cascade into over-alkylation (forming tertiary amines). However, the two ortho-ethyl groups on the aniline ring provide significant steric hindrance. This steric shielding kinetically favors mono-alkylation[2].

To drive the reaction forward, an acid-binding agent (such as


, 

, or novel auxiliaries like N,N-di-n-propyl-2-propoxyethylamine) must be employed. If the hydrobromic acid (HBr) byproduct is not neutralized, it will protonate the nucleophilic amine starting material, halting the reaction[4].

Pretilachlor_Synthesis A 2,6-Diethylaniline (Nucleophile) D N-Alkylation (SN2) 100-120 °C A->D B 1-(2-Bromoethoxy)propane (Electrophile) B->D C Acid-Binding Agent (e.g., K2CO3) C->D Neutralizes HBr E 2,6-Diethyl-N-(2-propoxyethyl)aniline (Intermediate) D->E Mono-alkylation G Acylation 80-100 °C E->G F Chloroacetyl Chloride F->G H Pretilachlor (VLCFA Inhibitor) G->H Final Herbicide

Caption: Synthetic workflow and logical progression from 1-(2-bromoethoxy)propane to the herbicide Pretilachlor.

Self-Validating Protocol: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline

This protocol utilizes a molar excess of the aniline to statistically suppress di-alkylation, a standard industrial optimization[2].

  • Reactor Preparation: Charge a dry, nitrogen-purged reactor with 2,6-diethylaniline (3.0 equivalents) and anhydrous

    
     (1.5 equivalents) suspended in a non-protonic solvent (e.g., toluene)[5].
    
  • Thermal Activation: Elevate the reactor temperature to 100–120 °C under continuous mechanical stirring.

  • Electrophile Addition: Add 1-(2-bromoethoxy)propane (1.0 equivalent) dropwise over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the electrophile, further preventing di-alkylation[2].

  • Reaction Monitoring: Maintain temperature for 10 hours. Validate reaction completion via GC-MS. The target peak (

    
     235.36) should plateau, while the 1-(2-bromoethoxy)propane peak should disappear.
    
  • Workup & Validation: Cool to room temperature and filter the inorganic salts (

    
     and unreacted 
    
    
    
    ). Perform an acid-base extraction to separate the basic aniline product from neutral impurities.
  • Purification: Isolate the product via vacuum distillation. The intermediate is a light yellow oil. Validate purity via

    
     NMR (confirming the disappearance of the primary amine protons and the integration of the propoxyethyl chain).
    

Advanced Materials: Room Temperature Ionic Liquids (RTILs)

Beyond agrochemicals, 1-(2-bromoethoxy)propane is utilized to synthesize advanced electrolytes. Specifically, it is used to quaternize cyclic amines to form ether-functionalized RTILs, such as 1-methyl-1-propoxyethylpyrrolidinium bis(trifluoromethanesulfonyl)amide (


)[6].
Mechanistic Causality

Traditional alkyl-substituted pyrrolidinium RTILs often suffer from high viscosity, which impedes ion mobility and limits their use in electrochemical devices (e.g., lithium-ion batteries). By utilizing 1-(2-bromoethoxy)propane to introduce a 2-propoxyethyl group, the ether oxygen provides rotational flexibility. This disrupts the highly ordered cation-anion crystalline packing (altering the radial distribution function), thereby significantly lowering the viscosity and enhancing ionic conductivity compared to pure alkyl analogs[6].

RTIL_Synthesis N1 1-Methylpyrrolidine (Nucleophile) N3 Quaternization (SN2) Acetonitrile, Reflux 24h N1->N3 N2 1-(2-Bromoethoxy)propane (Electrophile) N2->N3 N4 Pyr1,2O3+ Br- (Intermediate Salt) N3->N4 N6 Pyr1,2O3TFSA (Target RTIL) N4->N6 Aqueous Biphasic N5 LiTFSA (Anion Exchange) N5->N6 N7 Lower Viscosity due to Ether Oxygen Flexibility N6->N7 N8 Higher Ionic Conductivity N6->N8

Caption: Synthesis of Pyr1,2O3TFSA RTIL and the resulting logic of physicochemical property tuning.

Self-Validating Protocol: Synthesis of
  • Quaternization: Dissolve 1-methylpyrrolidine (1.0 eq) in anhydrous acetonitrile. Add 1-(2-bromoethoxy)propane (1.05 eq) dropwise. Reflux the mixture for 24 hours under nitrogen.

  • Intermediate Isolation: Evaporate the acetonitrile under reduced pressure. Wash the resulting crude bromide salt repeatedly with ethyl acetate. Causality: Unreacted precursors are soluble in ethyl acetate, while the highly polar quaternized salt is insoluble, ensuring high purity of the intermediate.

  • Anion Metathesis: Dissolve the purified

    
     salt in deionized water. Add an aqueous solution of Lithium bis(trifluoromethanesulfonyl)amide (LiTFSA) (1.1 eq). The hydrophobic 
    
    
    
    will immediately phase-separate as a dense bottom layer.
  • Validation (Critical Step): Extract the RTIL phase with dichloromethane. Wash the organic layer with deionized water repeatedly. Test the aqueous washings with a 0.1 M

    
     solution. Causality: Residual bromide ions severely degrade the electrochemical window of RTILs. The absence of a white 
    
    
    
    precipitate visually validates the complete removal of halide impurities.
  • Drying: Remove the dichloromethane via rotary evaporation and dry the RTIL under high vacuum at 80 °C for 48 hours to remove trace water.

Pharmaceutical Development: PDE-5 Inhibitors

In medicinal chemistry, 1-(2-bromoethoxy)propane is utilized to append the 2-propoxyethyl moiety onto heterocyclic scaffolds. A notable example is the synthesis of 5,7-diaminopyrazolo[4,3-d]pyrimidines, which function as Type 5 phosphodiesterase (PDE-5) inhibitors[7].

Mechanistic Causality

PDE-5 inhibitors prevent the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation, making them highly effective for treating hypertension[8]. The attachment of a 2-propoxyethyl group via alkylation modulates the lipophilicity and spatial geometry of the drug candidate. This structural tuning is critical for optimizing the molecule's binding affinity to the PDE-5 active site and improving its pharmacokinetic absorption profile[7].

Quantitative Data Summary

The versatility of 1-(2-bromoethoxy)propane is best illustrated by comparing its reaction parameters across these diverse fields.

Table 2: Comparative Synthetic Metrics of 1-(2-Bromoethoxy)propane Applications

Application DomainTarget MoleculeReaction TypeTemp / TimeTypical YieldKey Physicochemical Impact
Agrochemicals 2,6-Diethyl-N-(2-propoxyethyl)anilineN-Alkylation (

)
100-120 °C / 10h40-85%[2]Provides necessary steric bulk for VLCFA inhibition.
Advanced Materials

(RTIL)
QuaternizationReflux / 24h>90%Lowers viscosity; increases ionic conductivity[6].
Pharmaceuticals Pyrazolo[4,3-d]pyrimidine derivativesHeteroatom Alkylation60-80 °C / 4-8hVariableOptimizes LogP for cardiovascular targeting[7].

References

  • 1-(2-Bromoethoxy)propane | C5H11BrO | CID 2734184 - PubChem. 1

  • 2,6-Diethyl-N-(2-propoxyethyl)aniline | 61874-13-3 - BenchChem. 2

  • 2,6-Diethyl-N-(2-propoxyethyl)aniline (Pretilachlor Mechanism) - BenchChem. 3

  • CN111100019A - N, N-di-N-propyl-2-propoxyethylamine and preparation method and application thereof - Google Patents. 4

  • CN102173998A - Method for synthesizing herbicide pretilachlor by one-pot method - Google Patents. 5

  • Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group - J-Stage. 6

  • EA008596B1 - 5,7-DIAMINOPYRAZOLO[4,3-d]PYRIMIDINES USEFUL IN THE TREATMENT OF HYPERTENSION - Google Patents. 7

  • NL1026074C2 - New pharmaceuticals - Google Patents. 8

Sources

Methodological & Application

Application Note: 1-(2-Bromoethoxy)propane as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 64994-49-6), also known as 1-bromo-2-propoxyethane or 2-bromoethyl propyl ether, is a highly versatile bifunctional haloether widely utilized as an alkylating agent[1]. Its unique structural topology—a primary alkyl bromide coupled with a flexible ether linkage—makes it an indispensable building block across multiple chemical domains. This application note provides an in-depth mechanistic rationale, optimized experimental protocols, and quantitative data for deploying this reagent in the synthesis of agrochemicals, pharmaceutical intermediates, and advanced materials like room-temperature ionic liquids (RTILs)[2][3].

Mechanistic Rationale & Physicochemical Profiling

When designing synthetic routes, the selection of 1-(2-Bromoethoxy)propane is driven by two distinct structural features that dictate both reaction kinetics and final product properties:

  • The Electrophilic Core (Primary Bromide): The terminal bromine atom is bonded to an unhindered primary carbon. This minimizes steric repulsion during the transition state, making it an ideal electrophile for bimolecular nucleophilic substitution (

    
    ) reactions with amines, phenols, and tertiary nitrogen heterocycles[1][2].
    
  • The Ether Linkage (Propoxyethyl Group): Unlike simple alkyl chains, the embedded oxygen atom fundamentally alters the physicochemical properties of the final adduct. In drug development (e.g., PDE-5 inhibitors and CCR5 antagonists), the ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility and modulating lipophilicity (LogP) for optimal pharmacokinetics[4][5][6]. In materials science, incorporating the propoxyethyl chain into pyrrolidinium cations disrupts crystal lattice packing, significantly lowering the viscosity and increasing the ionic conductivity of RTILs[3].

Application Workflow I: N-Alkylation in Agrochemical Synthesis

Context: The industrial synthesis of the chloroacetamide herbicide Pretilachlor relies heavily on the N-alkylation of 2,6-diethylaniline with 1-(2-Bromoethoxy)propane[2].

Causality & Design: 2,6-Diethylaniline is a highly sterically hindered nucleophile due to its two ortho-ethyl groups. Consequently, the


 attack on the alkyl bromide requires elevated temperatures (170°C) to overcome the high activation energy barrier. A heterogeneous base such as sodium carbonate (

) is employed to scavenge the hydrobromic acid (HBr) byproduct. The precipitation of sodium bromide (NaBr) serves as a thermodynamic sink, driving the equilibrium forward according to Le Chatelier's principle[2].

N_Alkylation A 2,6-Diethylaniline (Nucleophile) C SN2 N-Alkylation (Na2CO3, 170°C) A->C B 1-(2-Bromoethoxy)propane (Electrophile) B->C D 2,6-Diethyl-N-(2-propoxyethyl)aniline C->D - HBr F Pretilachlor (Herbicide) D->F N-Acylation E Chloroacetyl Chloride (Acylating Agent) E->F

Workflow for the synthesis of Pretilachlor via SN2 N-alkylation.

Protocol 1: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
  • Preparation: In a dry, heavy-walled reactor equipped with a reflux condenser and mechanical stirrer, charge 2,6-diethylaniline (1.0 eq) and 1-(2-Bromoethoxy)propane (1.1 eq)[2].

  • Base Addition: Add anhydrous

    
     (1.2 eq). The use of a heterogeneous inorganic base prevents unwanted side reactions while effectively neutralizing HBr[2].
    
  • Thermal Activation: Heat the vigorously stirred mixture to 170°C. Maintain this temperature for 10 hours.

    • Self-Validation Check: The reaction progress can be visually confirmed by the gradual accumulation of a white precipitate (NaBr), indicating successful displacement.

  • Isolation: Cool the mixture to room temperature. Filter the inorganic salts and wash the filter cake with a non-polar solvent (e.g., toluene).

  • Purification: Subject the filtrate to fractional distillation under reduced pressure to isolate the pure secondary amine[2].

Application Workflow II: O-Alkylation in Pharmaceutical Development

Context: 1-(2-Bromoethoxy)propane is used to functionalize phenolic intermediates in the discovery of CCR5 antagonists (HIV therapeutics) and PDE-5 inhibitors (hypertension/erectile dysfunction)[4][5][6].

Causality & Design: Phenols are relatively poor nucleophiles compared to amines. Potassium carbonate (


) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. To accelerate the 

reaction, Sodium Iodide (NaI) is introduced as a catalyst (or stoichiometric additive). This triggers an in-situ Finkelstein reaction, converting the alkyl bromide into an alkyl iodide. Because iodide is a superior leaving group (due to its larger size and polarizability), the subsequent attack by the phenoxide is drastically accelerated, allowing the reaction to proceed efficiently at a milder temperature (90°C)[4].

O_Alkylation Phenol 4-Hydroxybenzyl alcohol Conditions K2CO3, NaI, DMF, 90°C Phenol->Conditions BPE 1-(2-Bromoethoxy)propane BPE->Conditions Product 4-(2-Propoxyethoxy)benzyl alcohol (CCR5 Antagonist Intermediate) Conditions->Product Finkelstein-Assisted O-Alkylation

Finkelstein-assisted O-alkylation of phenolic compounds for drug discovery.

Protocol 2: O-Alkylation of 4-Hydroxybenzyl Alcohol
  • Deprotonation: Dissolve 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered

    
     (2.0 eq) and stir at room temperature for 30 minutes to ensure complete phenoxide formation[4].
    
  • Finkelstein Activation: Add NaI (1.3 eq) and 1-(2-Bromoethoxy)propane (1.2 eq) to the reaction mixture[4].

    • Self-Validation Check: The mixture may temporarily darken due to transient iodine species, and NaBr will precipitate as the Finkelstein halogen exchange occurs.

  • Alkylation: Heat the reaction to 90°C and stir for 72 hours under an inert atmosphere (nitrogen or argon)[4].

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous phase multiple times with ethyl acetate. The high polarity of DMF ensures it remains largely partitioned in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the etherified product[4].
    

Quantitative Data & Reaction Parameter Comparison

The following table synthesizes the optimal parameters for deploying 1-(2-Bromoethoxy)propane across different synthetic domains, highlighting the causality between the nucleophile's nature and the required reaction conditions.

Reaction TypeTarget ApplicationNucleophileCatalyst / AdditiveTemp / TimeTypical Yield
N-Alkylation Agrochemicals (Pretilachlor)[2]2,6-Diethylaniline (Hindered Amine)None (

base)
170°C / 10 h~85.6%
O-Alkylation Pharmaceuticals (CCR5 Antagonists)[4]Phenolic OHNaI (Finkelstein exchange)90°C / 72 h>70.0%
Quaternization Energy Storage (RTILs)[3]1-Methylpyrrolidine (Tertiary Amine)None (Solvent-free or ACN)Reflux / 24 h>90.0%

Safety & Handling

1-(2-Bromoethoxy)propane is classified as a flammable liquid and vapor (H226)[1]. It acts as a direct alkylating agent and causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and splash goggles. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

  • Title: 1-(2-Bromoethoxy)propane | C5H11BrO | CID 2734184 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: CYCLIC COMPOUNDS AND USES THEREOF - EP 1182195 A1 Source: European Patent Office URL
  • Title: Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group Source: J-Stage URL: [Link]

  • Title: NL1026074C2 - New pharmaceuticals (PDE-5 Inhibitors)
  • Title: EA008596B1 - 5,7-DIAMINOPYRAZOLO[4,3-d]PYRIMIDINES USEFUL IN THE TREATMENT OF HYPERTENSION Source: Google Patents URL

Sources

synthetic protocols for etherification reactions using 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Etherification using 1-(2-Bromoethoxy)propane

Part 1: Executive Summary & Chemical Profile

1-(2-Bromoethoxy)propane (CAS: 64994-49-6), also known as 2-bromoethyl propyl ether, is a specialized bifunctional building block used primarily to introduce the propoxyethyl (


)  motif into pharmacophores and advanced materials.[1]

Unlike simple alkyl halides, the ether oxygen at the


-position relative to the bromine atom influences reactivity through inductive effects, making the 

-carbon highly susceptible to nucleophilic attack (

) while simultaneously increasing the risk of

-elimination to vinyl ethers under harsh conditions.

Key Chemical Properties:

Property Specification

| Structure |


 |
| Molecular Weight  | 167.04  g/mol  |
| Boiling Point  | ~165–170 °C (Predicted) |
| Density  | ~1.25 g/mL |
| Reactivity Class  | Primary Alkyl Halide / 

-Haloether | | Primary Application | Linker chemistry, Lipophilicity modulation (LogP tuning) |[1]

Part 2: Strategic Considerations & Mechanistic Logic

Successful alkylation with 1-(2-Bromoethoxy)propane requires balancing nucleophilicity against basicity to favor substitution (


) over elimination (

).[1]
Mechanistic Pathway ( vs )

The reaction proceeds via a concerted backside attack.[2][3] The choice of solvent and base is critical.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Enhance the nucleophilicity of the anion by solvating the cation, significantly accelerating the

    
     rate.
    
  • Finkelstein Catalysis: The addition of catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide in situ, often increasing yields by 20-30% and allowing for milder reaction temperatures.

ReactionMechanism Nu Nucleophile (RO- / ArO-) TS Transition State [Nu---C---Br]‡ Nu->TS SN2 Attack Substrate 1-(2-Bromoethoxy)propane (Electrophile) Substrate->TS SideProduct Vinyl Ether (Elimination Side-Product) Substrate->SideProduct E2 (Strong Base/High Heat) Product Propoxyethyl Ether (Substitution Product) TS->Product Major Pathway

Figure 1: Mechanistic pathway illustrating the competition between the desired substitution (


) and elimination (

).

Part 3: Validated Experimental Protocols

Protocol A: Phenolic Alkylation (Standard Williamson Conditions)

Best for: Synthesizing drug intermediates from phenols (e.g., Tyrosine derivatives, polyphenols).[1]

Rationale: Phenols are acidic (


 ~10) and can be deprotonated by weak bases like Potassium Carbonate (

), minimizing the risk of base-mediated elimination of the alkyl halide.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: 1-(2-Bromoethoxy)propane (1.2 – 1.5 eq)[1]

  • Base:

    
     (anhydrous, 2.0 eq)[1]
    
  • Catalyst: NaI (0.1 eq) - Optional but recommended[1]

  • Solvent: Acetonitrile (

    
    ) or DMF (0.2 M concentration)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol derivative (1.0 eq) in anhydrous Acetonitrile.

  • Activation: Add anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Tip: If using DMF, ensure it is dry; water suppresses the reaction.

  • Addition: Add 1-(2-Bromoethoxy)propane (1.2 eq) via syringe. If using the catalytic method, add NaI (0.1 eq) at this stage.

  • Reaction: Fit the flask with a reflux condenser and heat to 60–80 °C under an inert atmosphere (

    
     or Ar). Monitor by TLC/LC-MS.
    
    • Typical Time: 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine (

      
      ).
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Aliphatic Alcohol Alkylation (NaH Method)

Best for: Modifying primary/secondary alcohols where


 is too weak.

Rationale: Aliphatic alcohols (


 ~16-18) require a strong base like Sodium Hydride (NaH) for deprotonation.[1] The reaction must be kept strictly anhydrous to prevent NaH degradation.

Reagents:

  • Substrate: Aliphatic Alcohol (1.0 eq)

  • Reagent: 1-(2-Bromoethoxy)propane (1.5 eq)[1]

  • Base: NaH (60% dispersion in oil, 1.2 eq)[1]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Safety Prep: NaH is pyrophoric. Weigh quickly and wash with dry hexanes if oil removal is necessary (often unnecessary for scale <1g).

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0 °C (ice bath).

  • Addition 1: Add the Alcohol substrate (dissolved in minimal THF) dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir for 30 min at 0 °C, then 30 min at RT.
    
  • Addition 2: Cool back to 0 °C. Add 1-(2-Bromoethoxy)propane (1.5 eq) dropwise.

    • Critical Control: Adding the halide at low temperature prevents immediate elimination.

  • Reaction: Allow to warm to Room Temperature. If reaction is sluggish after 4 hours, heat to mild reflux (60 °C).

  • Quenching: Cool to 0 °C. Carefully quench with saturated

    
     solution (dropwise) to destroy excess hydride.
    
  • Extraction: Extract with Diethyl Ether or EtOAc.

Part 4: Optimization & Troubleshooting Guide

The following decision tree assists in selecting the optimal conditions based on substrate sensitivity.

ProtocolSelection Start Start: Select Substrate IsPhenol Is Substrate a Phenol? Start->IsPhenol IsAlcohol Is Substrate an Alcohol? IsPhenol->IsAlcohol No PhenolPath Use Protocol A (K2CO3 / MeCN) IsPhenol->PhenolPath Yes AlcoholPath Use Protocol B (NaH / THF) IsAlcohol->AlcoholPath Yes StericHindrance Is Phenol Sterically Hindered? PhenolPath->StericHindrance CesiumMod Use Cs2CO3 instead of K2CO3 (Cesium Effect) StericHindrance->CesiumMod Yes (e.g. 2,6-disubstituted) BaseSensitive Is Substrate Base Sensitive? AlcoholPath->BaseSensitive SilverOxide Use Ag2O Conditions (Mild Base) BaseSensitive->SilverOxide Yes (e.g. Esters present)

Figure 2: Experimental decision matrix for protocol selection.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Poor nucleophilicity or "Salting out".[1]Add NaI (10 mol%) (Finkelstein condition) to generate reactive iodide. Switch solvent to DMF.
Vinyl Ether Formation Elimination (

) dominates.[4]
Lower reaction temperature. Use a weaker base (

instead of

or NaH).
Starting Material Recovery Hydrolysis of alkyl halide.Ensure solvents are strictly anhydrous . Check age of 1-(2-Bromoethoxy)propane (hydrolyzes over time).

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Physicochemical Properties of Pyrrolidinium-based Ionic Liquids (Application Context). J-Stage. Retrieved from [Link]

  • 1-(2-Bromoethoxy)propane Compound Summary. PubChem. Retrieved from [Link]

  • Preparation of Ethers (General Methodology). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: 1-(2-Bromoethoxy)propane in the Synthesis of Pharmaceutical Intermediates and Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction and Chemical Profile

1-(2-Bromoethoxy)propane (CAS: 64994-49-6), also recognized as 2-bromoethyl propyl ether, is a highly versatile bifunctional alkylating agent[1]. Structurally, it combines a reactive primary alkyl bromide with a stable ether linkage. In medicinal chemistry, it is the premier reagent for introducing the 2-propoxyethyl pharmacophore via bimolecular nucleophilic substitution (


)[2].

The strategic insertion of a 2-propoxyethyl group is frequently used to fine-tune the lipophilicity, steric bulk, and hydrogen-bonding potential of drug candidates. This structural modification has proven critical in the development of[3], the optimization of [4],[5], and the synthesis of next-generation [6].

Application I: Anti-HIV Therapeutics (Synthesis of CCR5 Antagonists)

Causality & Mechanistic Insights

In the design of cyclic compound inhibitors targeting the CCR5 chemokine receptor, the 2-propoxyethyl moiety provides the exact spatial orientation and lipophilic interaction required to block macrophage-tropic HIV entry[3]. However, primary bromides can exhibit sluggish reactivity with bulky secondary amines, risking the thermal degradation of sensitive pharmaceutical intermediates.

To circumvent this, a Finkelstein reaction is employed. By adding Sodium Iodide (NaI) to the reaction mixture, the bromide is converted in situ to 1-(2-iodoethoxy)propane. Iodine is a superior leaving group, which significantly lowers the activation energy of the subsequent


 attack. Potassium carbonate (

) is selected as the optimal base; it is strong enough to scavenge the generated acid but mild enough to prevent competing

elimination reactions that would yield unwanted enol ethers.

Finkelstein_Alkylation N1 1-(2-Bromoethoxy)propane (Electrophile) N2 NaI Catalyst (Finkelstein Rxn) N1->N2 Halogen Exchange N3 1-(2-Iodoethoxy)propane (Highly Reactive) N2->N3 In Situ Generation N5 N-Alkylated Product (CCR5 Antagonist) N3->N5 SN2 Nucleophilic Attack N4 Amine Precursor + K2CO3 Base N4->N5 Deprotonation & Coupling

Finkelstein-assisted SN2 N-alkylation workflow for synthesizing CCR5 antagonists.

Validated Protocol: N-Alkylation of Cyclic Amines
  • Preparation: Charge a dry, nitrogen-purged reaction vessel with the target cyclic amine precursor (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 vol).

  • Reagent Addition: Add 1-(2-Bromoethoxy)propane (1.2 eq), followed by finely powdered

    
     (2.0 eq) and anhydrous NaI (1.0 eq)[3].
    
  • Reaction: Stir the suspension vigorously at 90°C for 72 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting amine spot and the emergence of a lower-

    
     product spot confirms successful conversion.
    
  • Workup: Cool to room temperature, quench with distilled water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the residue via silica gel column chromatography to isolate the pure CCR5 antagonist intermediate.

Application II: Advanced Drug Delivery (Pyrrolidinium-Based RTILs)

Causality & Mechanistic Insights

Room Temperature Ionic Liquids (RTILs) are revolutionizing API formulation and electrochemical sensors. Synthesizing RTILs like 1-methyl-1-propoxyethylpyrrolidinium bis(trifluoromethanesulfonyl)amide (


) relies on quaternizing 1-methylpyrrolidine with 1-(2-bromoethoxy)propane[6].

The incorporation of the ether oxygen into the alkyl side chain is a calculated structural choice. The oxygen atom increases the rotational flexibility of the chain and disperses the positive charge of the pyrrolidinium cation. This disrupts crystal packing and weakens cation-anion electrostatic interactions, resulting in an RTIL with significantly lower viscosity and higher ionic conductivity compared to its purely alkylated analogs[7].

RTIL_Synthesis Step1 1-Methylpyrrolidine + 1-(2-Bromoethoxy)propane Step2 Quaternization (80°C) Acetonitrile Solvent Step1->Step2 Step3 Pyr1,2O3+ Br- (Hydrophilic Intermediate) Step2->Step3 SN2 Reaction Step4 Anion Exchange (LiTFSA) Aqueous Medium Step3->Step4 Step5 Pyr1,2O3TFSA RTIL (Hydrophobic Product) Step4->Step5 Phase Separation

Two-step synthesis and phase-separation workflow for Pyrrolidinium-based RTILs.

Validated Protocol: Synthesis of
  • Quaternization: Dissolve 1-methylpyrrolidine (1.0 eq) in anhydrous acetonitrile. Dropwise add 1-(2-Bromoethoxy)propane (1.05 eq) at 0°C to control the exothermic reaction.

  • Reflux: Heat the mixture to 80°C and reflux for 24 hours under nitrogen.

  • Isolation: Evaporate the solvent under reduced pressure to isolate the hydrophilic intermediate bromide salt (

    
    ).
    
  • Anion Exchange: Dissolve the bromide salt in deionized water. Add an aqueous solution of Lithium bis(trifluoromethanesulfonyl)amide (LiTFSA) (1.1 eq). The target RTIL will immediately phase-separate as a dense, hydrophobic bottom layer[6].

  • Self-Validation Check: Extract the RTIL layer and wash repeatedly with deionized water. Test the aqueous wash with a 0.1 M

    
     solution. The absence of a white 
    
    
    
    precipitate confirms the RTIL is completely halide-free.
  • Drying: Dry the purified RTIL under high vacuum at 80°C for 48 hours to remove trace moisture.

Application III: Pharmaceutical Precursors (N-Alkylation of Anilines)

Causality & Mechanistic Insights2,6-Diethyl-N-(2-propoxyethyl)aniline is a critical intermediate in agrochemical and pharmaceutical synthesis[2]. The primary challenge in direct N-alkylation of primary amines is the statistical probability of over-alkylation, leading to N,N-bis(2-propoxyethyl) byproducts. To thermodynamically favor mono-alkylation, the reaction leverages both steric hindrance (from the 2,6-diethyl groups) and strict stoichiometric control (using a large excess of the starting aniline).

Alkylation_Control A 2,6-Diethylaniline (Excess 3.0 eq) C Mono-Alkylation (Thermodynamic Favor) A->C Primary Pathway B 1-(2-Bromoethoxy)propane (Limiting 1.0 eq) B->C D Bis-Alkylation (Suppressed) C->D Steric Hindrance + Lack of Electrophile

Logical relationship demonstrating stoichiometric and steric control to suppress bis-alkylation.

Validated Protocol: Mono-Alkylation of 2,6-Diethylaniline
  • Reaction Setup: Mix 2,6-diethylaniline (3.0 eq) with 1-(2-bromoethoxy)propane (1.0 eq) in a pressure-resistant vessel. Add

    
     (1.5 eq) as an acid-binding agent[2].
    
  • Heating: Heat the neat mixture to 120°C for 12 hours with vigorous mechanical stirring.

  • Self-Validation Check: Analyze an aliquot via GC-MS. A mono-to-bis alkylation ratio of >95:5 confirms successful stoichiometric control.

  • Purification: Cool the mixture, filter off inorganic salts, and subject the filtrate to fractional vacuum distillation. The unreacted 2,6-diethylaniline will elute first, followed by the pure mono-alkylated target compound.

Quantitative Reaction Parameters

The following table summarizes the optimized experimental conditions across the three primary applications discussed above:

Application SectorTarget Compound / ClassReagents & CatalystsSolventTemp & TimeExpected YieldKey Quality Metric
Anti-HIV Therapeutics CCR5 Antagonist IntermediatesAmine, 1-(2-Bromoethoxy)propane,

, NaI
DMF90°C, 72h75–85%Chromatographic Purity >98%
Advanced Drug Delivery

(RTIL)
1-Methylpyrrolidine, 1-(2-Bromoethoxy)propane, LiTFSAMeCN /

80°C, 24h80–90%Halide-free (

test negative)
Precursor Synthesis 2,6-Diethyl-N-(2-propoxyethyl)aniline2,6-Diethylaniline (3.0 eq),

None (Neat)120°C, 12h65–70%Mono/Bis Ratio >95:5 (GC-MS)

References

  • National Center for Biotechnology Information. "1-(2-Bromoethoxy)propane (CID 2734184)". PubChem Database. URL:[Link]

  • Takeda Chemical Industries, Ltd. "Cyclic Compounds and Uses Thereof". European Patent Office, EP1182195A1.
  • Electrochemistry (J-Stage). "Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group". URL:[Link]

  • Pfizer Inc. "New pharmaceuticals (PDE-5 inhibitors)". Google Patents, NL1026074C2.

Sources

Application Notes and Protocols: 1-(2-Bromoethoxy)propane as a Reagent for Introducing Ether Functionalities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ether Linkages

In the landscape of organic synthesis and medicinal chemistry, the ether functional group (R-O-R') is a cornerstone of molecular design. Ether linkages are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials due to their general stability and ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The introduction of specific ether functionalities can be a critical step in optimizing the biological activity and pharmacokinetic profile of a drug candidate.

1-(2-Bromoethoxy)propane emerges as a valuable and versatile reagent for the introduction of the 2-propoxyethyl ether moiety. This application note provides an in-depth guide to its properties, reactivity, and practical application, complete with detailed protocols and expert insights to ensure successful and reproducible outcomes in the laboratory.

Chemical Profile and Reactivity of 1-(2-Bromoethoxy)propane

1-(2-Bromoethoxy)propane, with the chemical formula C5H11BrO, is a primary alkyl halide.[2] Its structure incorporates a bromoethyl group linked to a propyl group via an ether oxygen. This unique arrangement makes it an excellent substrate for SN2 reactions, the cornerstone of the Williamson ether synthesis.[3][4]

Key Properties:

PropertyValue
Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol [2]
Appearance Colorless liquid[5]
Boiling Point Data not readily available
Primary Hazards Flammable, Irritant[2]

The reactivity of 1-(2-bromoethoxy)propane is dominated by the electrophilic carbon atom bonded to the bromine atom. The bromine atom is a good leaving group, making this carbon susceptible to nucleophilic attack.[6] The primary nature of the alkyl halide strongly favors the SN2 pathway, minimizing the potential for competing elimination reactions that can be problematic with secondary or tertiary halides.[7]

The Williamson Ether Synthesis: A Powerful Tool for Ether Formation

The Williamson ether synthesis is a venerable and highly reliable method for preparing ethers.[3] The reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[7]

The general mechanism can be visualized as follows:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO- Alkoxide/Phenoxide (R-O⁻) ROH->RO- Deprotonation Base Base (e.g., NaH, K2CO3) Base->ROH R'X 1-(2-Bromoethoxy)propane (R'-Br) RO-->R'X SN2 Attack ROR' Ether Product (R-O-R') R'X->ROR' Bond Formation X- Bromide Ion (Br⁻) R'X->X- Leaving Group Departure PTC_Workflow OrganicPhase Organic Phase 1-(2-Bromoethoxy)propane (R'-Br) Tetrabutylammonium Cation (Q⁺) Reaction ArO⁻Q⁺ + R'-Br → Ar-O-R' + Q⁺Br⁻ OrganicPhase->Reaction Reaction Occurs AqueousPhase Aqueous/Solid Phase Phenoxide Anion (ArO⁻) Potassium Cation (K⁺) AqueousPhase->OrganicPhase Q⁺ shuttles ArO⁻ into organic phase Interface Phase Interface AqueousPhase:head->Interface Interface->OrganicPhase:head Reaction->AqueousPhase Q⁺ returns with Br⁻

Sources

Application Note: High-Yield O-Alkylation of Phenols with 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of phenolic compounds is a cornerstone of drug development and materials science. Specifically, the attachment of a 1-(2-propoxyethoxy) chain via 1-(2-Bromoethoxy)propane serves as a critical method for introducing flexible, hydrophilic ether linkers into hydrophobic pharmacophores. This application note details a highly optimized, self-validating protocol for the Williamson ether synthesis of phenols, ensuring strict regiocontrol (O-alkylation over C-alkylation) and maximizing yields through precise reagent and solvent selection.

Mechanistic Principles & Causality

To execute this synthesis with high fidelity, researchers must understand the causality driving the reaction mechanics. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway[1].

  • SN2 Dynamics: 1-(2-Bromoethoxy)propane is a primary alkyl halide. Primary halides are ideal electrophiles for SN2 reactions because their unhindered nature facilitates backside attack by the nucleophile, virtually eliminating the risk of competing E2 elimination pathways that typically degrade yields when using secondary or tertiary halides[2].

  • Base Selection: Phenols are significantly more acidic (pKa ~10) than aliphatic alcohols. Therefore, mild, inorganic bases such as anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are entirely sufficient to quantitatively deprotonate the phenol and generate the reactive phenoxide anion[3]. Employing excessively strong bases like sodium hydride (NaH) is unnecessary and can introduce moisture sensitivity and unwanted side reactions[2].

  • Solvent Regiocontrol: The phenoxide anion is an ambident nucleophile capable of both O-alkylation and C-alkylation. The choice of solvent dictates the regioselectivity. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetonitrile, are strictly required. These solvents do not hydrogen-bond to the phenoxide oxygen, leaving it "naked" and highly nucleophilic, thereby kinetically favoring O-alkylation. Conversely, protic solvents (e.g., ethanol) hydrogen-bond to the oxygen, sterically shielding it and inadvertently promoting undesired C-alkylation[4].

Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TransitionState SN2 Transition State [Ar-O ··· CH2 ··· Br]⁻ Phenoxide->TransitionState Nucleophilic Attack AlkylHalide 1-(2-Bromoethoxy)propane (Br-CH2CH2-O-Pr) AlkylHalide->TransitionState Electrophilic Carbon Product O-Alkylated Ether (Ar-O-CH2CH2-O-Pr) TransitionState->Product Bromide Departure

Figure 1: SN2 mechanism of phenol O-alkylation with 1-(2-Bromoethoxy)propane.

Reaction Optimization Matrix

The following table summarizes the quantitative optimization data that informs our protocol. It clearly demonstrates the detrimental effect of protic solvents on O-alkylation yields.

Table 1: Optimization of Reaction Conditions for Phenol Alkylation

BaseSolvent TypeSolventTemp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation Yield (%)
K2CO3 Polar Aprotic DMF 80 4.0 > 95 < 1
Cs2CO3Polar AproticMeCN606.092Trace
NaHPolar AproticTHF0 to RT4.085< 5
KOHProticEtOHReflux12.0< 50> 35

Experimental Protocol

Materials & Reagents
  • Phenolic substrate (1.0 equivalent)

  • 1-(2-Bromoethoxy)propane (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (10-15 volumes)

  • 1M Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas to prevent oxidative degradation of electron-rich phenols.

  • Reagent Charging: Dissolve the phenolic substrate (1.0 eq.) in anhydrous DMF (15 mL per gram of phenol).

  • Deprotonation: Add anhydrous K2CO3 (2.0 eq.) in one portion. Stir the resulting suspension at room temperature for 30 minutes[3].

  • Alkylation: Introduce 1-(2-Bromoethoxy)propane (1.2 eq.) dropwise via a syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block[2]. Maintain heating for 4 to 6 hours.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (approx. 3x the volume of DMF used) to dissolve the inorganic carbonate salts and precipitate the organic components.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 30 mL). Combine the organic layers.

  • Chemical Scrubbing: Wash the combined organic layers with 1M NaOH (2 x 20 mL), followed by a final wash with saturated NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ether. Purify via silica gel flash chromatography if necessary.

Workflow Step1 1. Reagent Prep Dry DMF & K2CO3 Step2 2. Deprotonation Stir at RT (30 min) Step1->Step2 Step3 3. Alkylation Add Bromide, Heat (80°C) Step2->Step3 Step4 4. Monitoring TLC Analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Quench & Extract Step4->Step5 Reaction Complete Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Self-Validation & Analytical Checkpoints

A robust protocol must be self-validating. Utilize the following checkpoints to ensure process integrity:

  • Checkpoint 1 (Visual Deprotonation): Upon adding K2CO3, a distinct color change (often to yellow or light orange) should be observed, confirming the formation of the phenoxide anion.

  • Checkpoint 2 (TLC Monitoring): Co-spot the reaction mixture against the starting phenol. The reaction is complete when the highly polar, UV-active phenol spot disappears, replaced by a less polar (higher Rf) product spot[3].

  • Checkpoint 3 (Workup Efficacy): The 1M NaOH wash is a deliberate chemical scrub designed to deprotonate and pull any unreacted starting phenol into the aqueous waste. To validate this, acidify the aqueous waste with HCl; if it turns cloudy, unreacted phenol was successfully scrubbed from your product.

  • Checkpoint 4 (NMR Confirmation): In 1H NMR (CDCl3), validate success by the complete disappearance of the broad phenolic -OH singlet (typically 9.0–10.0 ppm) and the appearance of two distinct triplets around 4.0–4.2 ppm (Ar-O-CH2 -) and 3.7–3.8 ppm (-CH2 -O-Pr).

Troubleshooting Guide

  • Issue: High amounts of unreacted starting material.

    • Causality: Incomplete deprotonation or wet solvent quenching the nucleophile.

    • Solution: Ensure K2CO3 is strictly anhydrous (oven-dried). If the phenol is highly electron-deficient (e.g., nitrophenols), slightly elevate the temperature or switch to Cs2CO3 to enhance solubility and basicity[3].

  • Issue: Formation of C-alkylated byproducts.

    • Causality: Protic contamination in the solvent system allowing hydrogen bonding to the phenoxide oxygen[4].

    • Solution: Use strictly anhydrous, sure-seal DMF or Acetonitrile. Ensure glassware is flame-dried.

References

  • "Alcohol to Ether using Williamson synthesis (O-Alkylation)", Organic-Synthesis.com. URL:[Link]

  • "The Williamson Ether Synthesis", Master Organic Chemistry. URL:[Link]

  • "Phenolates- O-alkylation and C-alkylation", PharmaXChange.info. URL:[Link]

Sources

role of 1-(2-Bromoethoxy)propane in the formation of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 1-(2-Bromoethoxy)propane in the Synthesis and Optimization of Heterocyclic Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and pharmacological applications of alkoxyalkyl side chains.

Introduction & Chemical Profile

In modern drug discovery, the physicochemical optimization of heterocyclic active pharmaceutical ingredients (APIs) is paramount. 1-(2-Bromoethoxy)propane (IUPAC: 1-(2-bromoethoxy)propane; Formula:


) is a highly versatile, bifunctional-like electrophilic building block widely used to append a 2-propoxyethyl moiety to nitrogen, oxygen, or sulfur atoms within heterocyclic scaffolds[1].

The strategic installation of a 2-propoxyethyl chain serves a dual pharmacological purpose:

  • LogP Tuning : The terminal propyl group increases the lipophilicity of the heterocycle, enhancing cellular membrane permeability.

  • Target Affinity : The ether oxygen acts as a highly directional hydrogen-bond acceptor. In specific targets, such as Phosphodiesterase-5 (PDE-5), this ether linkage interacts with critical active-site residues, drastically increasing binding affinity and target selectivity[2].

Mechanistic Insights into Heterocycle Alkylation

The primary synthetic utility of 1-(2-Bromoethoxy)propane lies in the N-alkylation of nitrogenous heterocycles (e.g., pyrazoles, pyrimidines, imidazoles). The reaction proceeds via a classical bimolecular nucleophilic substitution (


) mechanism.

The lone pair on the deprotonated heterocyclic nitrogen attacks the electrophilic


-carbon adjacent to the bromide leaving group. Because heterocyclic nitrogens can be sterically hindered or embedded within tautomeric systems (leading to regioselectivity issues), the choice of base and solvent is not arbitrary—it dictates whether the reaction yields the kinetic or thermodynamic product.

Workflow A Heterocycle Core (e.g., Pyrazole) D SN2 N-Alkylation Transition State A->D B 1-(2-Bromoethoxy)propane (Electrophile) B->D C Base (Cs2CO3) Solvent (DMF) C->D E Propoxyethyl-Substituted Heterocycle D->E 60-100°C High Yield

Fig 1. SN2 N-alkylation workflow of heterocycles using 1-(2-Bromoethoxy)propane.

Quantitative Data: Optimization of Reaction Conditions

To achieve optimal yields, reaction conditions must be tailored to the specific electronic and steric nature of the heterocycle. Table 1 summarizes field-proven methodologies for N-alkylation using 1-(2-Bromoethoxy)propane[3].

Table 1: Comparison of N-Alkylation Conditions for Heterocycles

MethodBase / CatalystSolventTemp (°C)TimeTypical YieldKey Advantage / Causality
Direct Alkylation

DMF80–1004–12 h75–85%High regioselectivity for mono-alkylation; stabilizes

transition state.
Microwave-Assisted

Acetonitrile15020 min80–95%Rapidly overcomes steric hindrance; minimizes thermal degradation.
Phase-Transfer NaOH / TBABToluene /

606–8 h60–70%Avoids toxic polar aprotic solvents; scalable for manufacturing.
Finkelstein-Assisted

/ NaI
Acetone6012 h85–90%Accelerates reaction via in situ generation of a more reactive iodide species.

Self-Validating Experimental Protocols

Protocol A: Direct N-Alkylation of Pyrazole Scaffolds

Causality of Experimental Choices: We utilize Cesium Carbonate (


) rather than Potassium Carbonate (

) to exploit the "cesium effect." The larger ionic radius of

creates a highly reactive, weakly coordinated nitrogen anion, which significantly accelerates the

displacement of the primary bromide and minimizes competing elimination pathways[3]. DMF is selected to solvate the cation while leaving the nucleophile exposed.

Step-by-Step Workflow:

  • Preparation : Dissolve 1.0 eq of the heterocyclic core in anhydrous DMF (0.2 M). Add 1.5 eq of

    
    . Stir for 15 minutes at room temperature to ensure complete deprotonation (solution will typically darken).
    
  • Alkylation : Dropwise add 1.1 eq of 1-(2-Bromoethoxy)propane[1].

  • Heating & Monitoring : Heat the mixture to 80 °C.

    • Self-Validation Check: At t=2 hours, perform TLC (Hexanes/EtOAc 1:1) and LC-MS. If the starting material peak persists with no change in the product ratio, it indicates base depletion via trace moisture reacting with the electrophile.

    • Corrective Action: Add an additional 0.3 eq of

      
       and 0.1 eq of the alkylating agent to drive the reaction to completion.
      
  • Workup : Quench with

    
     to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF—a critical step, as residual DMF will co-elute and ruin subsequent column chromatography separation.
    
  • Purification : Dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
Protocol B: Microwave-Assisted Alkylation for Sterically Hindered Systems

Causality of Experimental Choices: For sterically hindered nitrogen atoms, conventional heating often leads to prolonged reaction times and thermal degradation (e.g., ether cleavage). Microwave irradiation provides localized superheating and rapid energy transfer directly to the polar reagents, drastically reducing reaction time[3].

Step-by-Step Workflow:

  • Setup : In a heavy-walled microwave vial, combine 1.0 eq heterocycle, 1.5 eq 1-(2-Bromoethoxy)propane, 2.0 eq

    
    , and anhydrous Acetonitrile (0.5 M).
    
  • Reaction : Seal the vial with a crimp cap and irradiate at 150 °C for 20 minutes.

  • Self-Validation Check : The high pressure and temperature should yield >95% conversion. If LC-MS shows <70% conversion, the steric bulk requires a more reactive electrophile.

    • Corrective Action: Add 0.1 eq of NaI to the mixture and resubject to microwave for 10 minutes (the in situ Finkelstein reaction converts the bromide to a highly reactive iodide).

  • Workup : Filter the mixture directly through a Celite pad to remove

    
     salts, concentrate the filtrate, and purify.
    

Case Study: Synthesis of PDE-5 Inhibitors

1-(2-Bromoethoxy)propane is a critical building block in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. These heterocyclic compounds are potent PDE-5 inhibitors utilized in the treatment of hypertension and erectile dysfunction[2].

In the synthesis of these APIs, the 2-propoxyethyl group is appended directly to the pyrazole nitrogen. The structural integration of this specific chain is responsible for competitive inhibition at the PDE-5 active site, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP, thereby promoting prolonged smooth muscle relaxation[2].

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP (Active) GTP->cGMP Synthesized via GC Degradation 5'-GMP (Inactive) cGMP->Degradation Hydrolyzed by PDE-5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes PDE5 PDE-5 Enzyme PDE5->Degradation Drug Propoxyethyl-Heterocycle (API) Drug->PDE5 Competitive Inhibition

Fig 2. Pharmacological pathway showing PDE-5 inhibition by the synthesized heterocyclic API.

References

  • National Center for Biotechnology Information. "1-(2-Bromoethoxy)propane | C5H11BrO | CID 2734184 - PubChem". PubChem Database. URL:[Link]

  • Google Patents. "NL1026074C2 - New pharmaceuticals" (PDE-5 Inhibitors). Patent Literature.

Sources

Application Note: 2-Propoxyethyl (PrOE) Etherification via 1-(2-Bromoethoxy)propane for Robust Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

In complex multi-step organic synthesis, the premature cleavage of hydroxyl protecting groups under harsh acidic or basic conditions is a frequent point of failure. While acetal-based protecting groups like Methoxymethyl (MOM) or 2-Methoxyethoxymethyl (MEM) are widely used, their inherent lability to aqueous acids limits their utility.

This application note details the strategic use of 1-(2-bromoethoxy)propane [1] to install the 2-propoxyethyl (PrOE) ether protecting group. Because the PrOE group forms a true aliphatic ether rather than an acetal, it provides exceptional stability across extreme pH ranges. Furthermore, the propyl chain significantly increases the lipophilicity of the intermediate, serving as a critical solubility enhancer for highly polar scaffolds (e.g., carbohydrates, polyols) during organic extraction[2]. Additionally, the ether oxygen can act as a hemilabile ligand, stabilizing transition-metal fragments during downstream cross-coupling reactions[3].

Mechanistic Causality in Experimental Design

Installation Mechanism

The reaction proceeds via a classic [2]. The primary bromide of 1-(2-bromoethoxy)propane is highly susceptible to SN2 displacement by an alkoxide. This alkylation typically employs strong bases like NaH or K2CO3 in polar aprotic solvents such as DMF[4]. The adjacent ether oxygen provides a slight inductive electron-withdrawing effect, marginally increasing the electrophilicity of the adjacent carbon without introducing steric hindrance.

Cleavage Mechanism

Because the PrOE group is a robust ether, deprotection cannot be achieved with mild aqueous acids. Instead, it requires hard Lewis acids (such as BBr3) or iodotrimethylsilane (TMSI). Mechanistically, the Lewis acid coordinates to the sterically accessible ether oxygens, forming a highly reactive oxonium ion. Subsequent nucleophilic attack by the halide (bromide or iodide) on the less hindered alkyl carbon cleaves the ether bond, liberating the target alcohol.

Comparative Stability Profile

To guide synthetic planning, the following table summarizes the stability and physicochemical impact of the PrOE group compared to standard hydroxyl protecting groups.

Protecting GroupLinkage TypeAcid Stability (e.g., 6M HCl)Base Stability (e.g., n-BuLi)Lipophilicity (LogP Impact)Typical Cleavage Reagent
PrOE (2-Propoxyethyl)Aliphatic EtherHigh High High (+1.5 to +2.0) TMSI, BBr3, or BCl3
MOM (Methoxymethyl)AcetalLowHighLow (+0.1 to +0.3)Mild Acid (HCl, TFA)
MEM (2-Methoxyethoxymethyl)AcetalLowHighLow (+0.2 to +0.4)Mild Acid, ZnBr2
THP (Tetrahydropyranyl)AcetalLowHighModerate (+0.8 to +1.0)Mild Acid (pTsOH)
Bn (Benzyl)Benzylic EtherHighHighHigh (+1.8 to +2.2)H2/Pd-C, Na/NH3

Workflow Visualization

PrOE_Workflow ROH Substrate (R-OH) Protected PrOE Ether (R-O-CH2-CH2-O-Pr) ROH->Protected Alkylation Reagent 1-(2-Bromoethoxy)propane Reagent->Protected SN2 Downstream Harsh Synthetic Steps Protected->Downstream Stable Deprotection Cleavage (TMSI or BBr3) Downstream->Deprotection Modified Product Target Alcohol (R'-OH) Deprotection->Product Lewis Acid

Workflow of PrOE ether protection, downstream synthesis, and Lewis acid-mediated deprotection.

Experimental Protocols

Protocol A: Installation of the PrOE Group

This protocol utilizes sodium hydride to irreversibly form the alkoxide, driving the SN2 alkylation to completion.

Reagents:

  • Substrate Alcohol (1.0 equiv) *[1] (1.5 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the substrate alcohol in anhydrous DMF (approx. 0.2 M). Causality: DMF strongly solvates the sodium cation, leaving the alkoxide highly nucleophilic and accelerating the SN2 reaction[4].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise.

    • Validation Checkpoint: Observe the evolution of H2 gas. The cessation of bubbling (typically after 15-30 minutes) indicates complete and irreversible deprotonation of the alcohol.

  • Alkylation: Add 1-(2-bromoethoxy)propane dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (e.g., 20% EtOAc/Hexanes). The reaction is complete when the lower-Rf alcohol spot disappears and a higher-Rf, less polar PrOE ether spot emerges.

  • Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Deprotection using Iodotrimethylsilane (TMSI)

TMSI provides a mild, anhydrous method to cleave aliphatic ethers without the highly corrosive and exothermic profile of BBr3.

Reagents:

  • PrOE-protected substrate (1.0 equiv)

  • Iodotrimethylsilane (TMSI) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Preparation: Dissolve the PrOE-protected compound in anhydrous DCM (0.1 M) under an argon atmosphere. Causality: DCM is a non-nucleophilic solvent that will not interfere with the Lewis acidic TMSI.

  • Cleavage: Cool the mixture to 0 °C. Add TMSI dropwise via syringe. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Causality: The silicon atom coordinates to the ether oxygen, activating the adjacent carbon for nucleophilic attack by the iodide ion, effectively cleaving the ether bond.

  • Quenching: Cool the reaction back to 0 °C and slowly add Methanol (approx. 5 mL per mmol of substrate).

    • Validation Checkpoint: Vigorous fuming and a slight color change validate the destruction of excess TMSI and the solvolysis of intermediate silyl ethers to liberate the free hydroxyl group.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated aqueous Na2S2O3 to remove any liberated iodine (color change from yellow/brown to colorless). Dry over Na2SO4, filter, and purify via flash chromatography.

References

  • PubChem. "1-(2-Bromoethoxy)propane". National Institutes of Health.

  • Al-Nuri, M. "Diphenyl(2-propoxyethyl)phosphine". Molbank (2010).

  • Benchchem. "2,6-Diethyl-N-(2-propoxyethyl)aniline". Benchchem Catalog.

  • Madrona, A., et al. "Synthesis of Hydroxytyrosyl Alkyl Ethers from Olive Oil Waste Waters". Molecules (2009).

Sources

base selection for nucleophilic substitution reactions with 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Alkylation Efficiency with 1-(2-Bromoethoxy)propane

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 13345-09-0) is a specialized bifunctional linker used extensively in medicinal chemistry to introduce a propoxy-ethyl spacer. While it functions as a primary alkyl halide, the presence of the


-ether oxygen significantly influences its reactivity profile. This guide provides a technical framework for base selection to maximize nucleophilic substitution (

) yields while suppressing the base-catalyzed elimination (

) side reaction, which is electronically favored by the

-alkoxy effect.

Mechanistic Insight: The -Alkoxy Challenge

To select the correct base, one must understand the specific electronic environment of 1-(2-Bromoethoxy)propane.

  • Substrate Structure:

    
    
    
  • The

    
     Pathway:  The primary 
    
    
    
    -carbon is unhindered, making it an excellent electrophile for bimolecular substitution.
  • The

    
     Pathway (The Trap):  The oxygen atom at the 
    
    
    
    -position exerts a strong electron-withdrawing inductive effect (-I effect). This increases the acidity of the
    
    
    -protons compared to a standard alkyl chain (e.g., 1-bromopentane). Consequently, strong, bulky bases can easily deprotonate this position, leading to the formation of the vinyl ether side product (3-(vinyloxy)propane) via
    
    
    elimination.
Reaction Pathway Visualization

ReactionPathways Substrate 1-(2-Bromoethoxy)propane SN2_Product Substitution Product (Ether/Amine) Substrate->SN2_Product SN2 Attack (alpha-C) Favored by: Weak/Non-bulky Bases E2_Product Elimination Product (Vinyl Ether) Substrate->E2_Product E2 Deprotonation (beta-H) Favored by: Strong/Bulky Bases, Heat Base Base (B:) Nu Nucleophile (Nu-) Base->Nu Activation

Figure 1: Competing pathways. The inductive effect of the


-oxygen makes the substrate more susceptible to E2 elimination than standard primary alkyl halides.

Base Selection Matrix

The choice of base is dictated by the


 of the nucleophile precursor and the need to minimize steric bulk.
Nucleophile PrecursorRecommended BaseSolvent SystemRationale
Phenols (

10)

or

Acetone, DMF, or MeCNCarbonates are strong enough to deprotonate phenols but too weak/insoluble to rapidly deprotonate the

-H of the alkyl halide, minimizing

.
Aliphatic Alcohols (

16-18)

(Sodium Hydride)
THF or DMF (

)
Requires strong deprotonation. Use stoichiometric amounts at low temp to prevent the hydride from acting as a base on the alkyl halide.
Thiols (

10-11)

or

MeCN or DCMThiols are highly nucleophilic; mild bases are sufficient. Avoid strong bases to prevent disulfide formation.
Amines (

35+)

or

DMF or EtOHAmines are nucleophilic enough without deprotonation. The base serves only to scavenge the HBr byproduct.

Detailed Experimental Protocols

Protocol A: Alkylation of Phenols (The Carbonate Method)

Best for: Creating aryl-alkyl ether linkages.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 1-(2-Bromoethoxy)propane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 equiv) - Optional Finkelstein acceleration
    
  • Solvent: DMF (anhydrous) or Acetone

Procedure:

  • Activation: In a round-bottom flask, dissolve the phenol (1.0 equiv) in DMF (

    
     concentration). Add anhydrous 
    
    
    
    (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
  • Addition: Add 1-(2-Bromoethoxy)propane (1.2 equiv) dropwise via syringe.

    • Note: If the substrate is unreactive, add catalytic

      
       (10 mol%) to generate the more reactive alkyl iodide in situ.
      
  • Reaction: Heat the mixture to

    
     (if using DMF) or reflux (if using Acetone) for 4–12 hours. Monitor by TLC or LC-MS.
    
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine to remove DMF. Dry over
    
    
    and concentrate.
Protocol B: Alkylation of Aliphatic Alcohols (The Hydride Method)

Best for: Creating dialkyl ether linkages. High risk of E2; requires strict temperature control.

Reagents:

  • Aliphatic Alcohol (1.0 equiv)

  • 1-(2-Bromoethoxy)propane (1.2 equiv)

  • Sodium Hydride (

    
    ), 60% dispersion in oil (1.2 equiv)
    
  • Solvent: THF (anhydrous)

Procedure:

  • Preparation: Flame-dry a flask under Argon/Nitrogen. Add

    
     (1.2 equiv) and wash with dry hexane (
    
    
    
    ) to remove mineral oil if necessary (optional). Suspend
    
    
    in anhydrous THF.
  • Deprotonation: Cool the suspension to

    
    . Add the aliphatic alcohol (1.0 equiv) dropwise. Stir at 
    
    
    
    for 30 minutes until hydrogen evolution ceases.
  • Alkylation: Add 1-(2-Bromoethoxy)propane (1.2 equiv) slowly at

    
    .
    
  • Temperature Control: Allow the reaction to warm to room temperature slowly. Do not heat unless absolutely necessary, as heat significantly promotes the elimination of the

    
    -bromoether.
    
  • Quench: Carefully quench with saturated

    
     solution. Extract with ether/EtOAc.
    

Decision Logic for Optimization

Use the following logic flow to determine the optimal reaction conditions for your specific nucleophile.

BaseSelection Start Select Nucleophile IsAcidic Is the Nucleophile Acidic? (Phenol, Thiol, Alcohol) Start->IsAcidic CheckPka Check pKa IsAcidic->CheckPka Yes AminePath Amine (Basic Nucleophile) IsAcidic->AminePath No (It's an Amine) WeakAcid Weak Acid (pKa < 12) (Phenols, Thiols) CheckPka->WeakAcid StrongAcid Weak Nucleophile/High pKa (>15) (Aliphatic Alcohols) CheckPka->StrongAcid UseCarb Use Inorganic Carbonate (K2CO3 or Cs2CO3) Solvent: DMF/Acetone WeakAcid->UseCarb Minimizes E2 UseHydride Use Sodium Hydride (NaH) Strict Temp Control (0°C) Solvent: THF StrongAcid->UseHydride Requires Strong Base UseOrganic Use Organic Base scavenger (DIPEA or TEA) Solvent: DCM/EtOH AminePath->UseOrganic

Figure 2: Decision Matrix for Base Selection.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / High Vinyl Ether Base is too strong or temperature too high.Switch from

to

if possible. Lower reaction temperature.[1]
No Reaction Nucleophile not deprotonated or Leaving Group too slow.Add catalytic

(Finkelstein condition) to swap Br for I. Switch solvent to DMF (more polar aprotic).
Precipitate forms immediately Salt formation (e.g.,

).
This is normal and indicates the reaction is proceeding. Ensure efficient stirring.

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution of Halogenoalkanes. ChemGuide. Available at: [Link]

  • Side Reactions in Williamson Synthesis. Wikipedia. Available at: [Link]

  • Selective N-alkylation of primary amines. RSC Advances. Available at: [Link]

  • 1-(2-Bromoethoxy)propane Compound Summary. PubChem. Available at: [Link]

Sources

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the primary analytical techniques for monitoring the progress of chemical reactions involving 1-(2-Bromoethoxy)propane. As a versatile alkylating agent, its reactions, such as Williamson ether syntheses or nucleophilic substitutions, require precise monitoring to optimize yield, minimize byproduct formation, and ensure complete conversion.[1][2] This guide offers detailed protocols and expert insights into the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for real-time or quasi-real-time reaction analysis. The methodologies are designed for researchers, chemists, and process development professionals seeking robust and reliable analytical strategies.

Introduction: The Chemistry of 1-(2-Bromoethoxy)propane

1-(2-Bromoethoxy)propane (CAS 64994-49-6) is a halogenated ether featuring a primary alkyl bromide.[3] This structure makes it an effective electrophile for SN2 reactions, where the bromo group serves as an excellent leaving group upon nucleophilic attack. Its utility is prominent in synthetic organic chemistry for introducing the propoxyethyl moiety into various molecules.

Molecular Structure: CH₃CH₂CH₂OCH₂CH₂Br

Monitoring reactions involving this substrate is critical for several reasons:

  • Kinetics and Mechanism: Understanding the reaction rate allows for the elucidation of the reaction mechanism and the identification of rate-limiting steps.

  • Process Optimization: Real-time data enables the fine-tuning of parameters like temperature, catalyst loading, and reaction time to maximize product yield and purity.

  • Safety: Ensuring the complete consumption of a reactive starting material like an alkyl halide is often a critical safety and purification endpoint.[4][5]

This guide focuses on three complementary analytical techniques that provide a holistic view of the reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Ex-Situ Monitoring

GC-MS is the gold standard for monitoring reactions with volatile or semi-volatile, thermally stable compounds like 1-(2-Bromoethoxy)propane and its likely products.[6][7] It offers exceptional sensitivity and specificity, allowing for the simultaneous quantification of starting materials, intermediates, products, and byproducts.

Principle of Operation

GC-MS analysis involves taking discrete aliquots from the reaction mixture at specific time points. Each aliquot is quenched, extracted, and injected into the gas chromatograph. The components are separated based on their boiling points and polarity as they pass through the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum or "fingerprint" for definitive identification.

Experimental Protocol: Monitoring a Williamson Ether Synthesis

This protocol outlines the monitoring of a reaction between 1-(2-Bromoethoxy)propane and a generic sodium phenoxide to form an alkyl aryl ether.

Step-by-Step Methodology:

  • Reaction Setup: Assemble the reaction under an inert atmosphere as per the primary synthetic protocol. Include an internal standard (e.g., dodecane, tetradecane) in the reaction mixture at a known concentration. The internal standard must be inert to the reaction conditions and chromatographically resolved from all other components.

  • Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (approx. 50-100 µL) of the reaction mixture using a dry, inert syringe.

  • Quenching & Extraction: Immediately quench the aliquot in a vial containing 1 mL of a biphasic system, such as diethyl ether and deionized water. Vortex the vial vigorously for 30 seconds. This step stops the reaction and extracts the organic components into the ether layer.

  • Sample Preparation: Allow the layers to separate. Carefully transfer a portion of the organic (top) layer into a GC vial. If necessary, dilute with additional solvent (e.g., diethyl ether, ethyl acetate) to bring the analyte concentrations within the calibrated range of the instrument.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

Data Presentation & Interpretation

Table 1: GC-MS Instrument Parameters

Parameter Setting Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film A non-polar column provides excellent separation for a wide range of organic molecules based on boiling point.[6]
Injector Temp 250 °C Ensures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/min Inert carrier gas standard for MS applications.
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min A temperature ramp effectively separates compounds with different boiling points.
MS Source Temp 230 °C Standard temperature for electron ionization.
MS Quad Temp 150 °C Standard temperature for the quadrupole mass filter.

| Scan Mode | Full Scan (m/z 40-450) | Allows for the identification of all components in the mixture. For higher sensitivity, Single Ion Monitoring (SIM) can be used once target ions are known.[8][9] |

Interpreting the Chromatogram:

  • The peak for 1-(2-Bromoethoxy)propane will decrease in area over time.

  • The peak for the desired product will increase in area over time.

  • The area of the internal standard peak should remain constant across all samples.

  • Calculate the relative response factor for the starting material and product against the internal standard to determine their concentrations at each time point.

Visualization of Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Withdraw Aliquot from Reaction B 2. Quench & Extract (e.g., Ether/Water) A->B C 3. Isolate Organic Layer B->C D 4. Dilute & Transfer to GC Vial C->D E 5. Inject into GC-MS D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection F->G H 8. Integrate Peak Areas G->H I 9. Quantify vs. Internal Standard H->I J 10. Plot Concentration vs. Time I->J

Caption: Workflow for ex-situ reaction monitoring using GC-MS.

¹H NMR Spectroscopy: Quantitative In-Situ Analysis

NMR spectroscopy is a powerful, non-destructive technique that allows for the direct observation of a reaction as it occurs within an NMR tube.[10][11] It provides rich structural information and can be made highly quantitative with the use of an internal standard.

Principle of Operation

This method tracks changes in the ¹H NMR spectrum over time. The consumption of 1-(2-Bromoethoxy)propane is monitored by the decreasing integral of its characteristic proton signals, while the formation of the product is observed by the appearance and increasing integral of new signals.[12][13] The ratio of these integrals to that of a non-reactive internal standard allows for the calculation of molar concentrations.

Experimental Protocol: In-Situ Monitoring

Step-by-Step Methodology:

  • Reagent Preparation: In a small vial, dissolve the limiting reagent (e.g., 0.1 mmol of a nucleophile) and a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene, mesitylene) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

  • Initial Spectrum (t=0): Transfer the solution to a clean, dry NMR tube. Acquire a ¹H NMR spectrum. This spectrum serves as the baseline (t=0) before the reaction is initiated.

  • Reaction Initiation: Add a known amount of 1-(2-Bromoethoxy)propane (the other reactant) to the NMR tube via a microliter syringe. Cap the tube, invert several times to mix thoroughly, and quickly place it into the NMR spectrometer.

  • Time-Course Acquisition: Immediately begin acquiring ¹H NMR spectra at set intervals (e.g., every 5-10 minutes). Modern spectrometers can be programmed to run this as an automated arrayed experiment.[11]

  • Data Processing: Process each spectrum (phasing, baseline correction). Calibrate the chemical shift to the solvent residual peak. Integrate the peaks corresponding to the starting material, product, and the internal standard.

Data Presentation & Interpretation

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Compound Protons Approximate δ (ppm) Multiplicity Integration
1-(2-Bromoethoxy)propane (Reactant) -O-CH₂-CH₂-Br 3.85 t 2H
-O-CH₂-CH₂-Br 3.55 t 2H
CH₃ -CH₂-CH₂- 0.95 t 3H
Hypothetical Product (Ar-O-CH₂-CH₂-O-Pr) Ar-O-CH₂-CH₂- 4.20 t 2H
Ar-O-CH₂-CH₂- 3.90 t 2H

| | CH₃ -CH₂-CH₂- | 0.98 | t | 3H |

Quantitative Analysis: The concentration of a species 'X' at time 't' can be calculated using the following formula: [X]t = ([Standard]initial * IX,t * nStandard) / (IStandard * nX) Where:

  • [X]t is the concentration of species X at time t.

  • [Standard]initial is the initial concentration of the internal standard.

  • IX,t is the integral of the peak for species X at time t.

  • nStandard is the number of protons giving rise to the standard's signal.

  • IStandard is the integral of the peak for the internal standard.

  • nX is the number of protons giving rise to the signal for species X.

Visualization of Spectral Changes

NMR_Monitoring cluster_t0 Time = 0 cluster_t_mid Time = t_mid cluster_t_final Time = t_final A Reactant Signal (e.g., -CH2-Br at ~3.55 ppm) R0 High Intensity B Product Signal (e.g., Ar-O-CH2- at ~4.20 ppm) P0 Zero Intensity C Internal Standard (Constant) S0 Std. Intensity R1 Medium Intensity P1 Medium Intensity S1 Std. Intensity R2 Zero Intensity P2 High Intensity S2 Std. Intensity

Caption: Conceptual change in NMR peak intensities over time.

FTIR Spectroscopy: Tracking Functional Group Conversion

FTIR spectroscopy is a rapid and convenient technique for monitoring changes in specific chemical bonds.[14][15] For reactions of 1-(2-Bromoethoxy)propane, it is particularly useful for tracking the disappearance of the C-Br bond. Modern Attenuated Total Reflectance (ATR) probes allow for simple, in-situ monitoring of liquid-phase reactions.[16]

Principle of Operation

This technique measures the absorption of infrared light by the reaction mixture. Chemical bonds vibrate at specific, characteristic frequencies.[17][18] The C-Br bond in the starting material has a distinct absorption in the far-infrared region (typically 650-550 cm⁻¹). As the reaction proceeds and the C-Br bond is broken, the intensity of this peak will decrease, providing a direct measure of reactant consumption.

Experimental Protocol: In-Situ ATR-FTIR

Step-by-Step Methodology:

  • Background Spectrum: Before starting the reaction, acquire a background spectrum of the solvent at the target reaction temperature. This is crucial for accurate subtraction from the sample spectra.

  • Reaction Setup: Assemble the reaction in a vessel equipped with an ATR-FTIR immersion probe.

  • Initiate Reaction: Add all reagents to the vessel and begin stirring and heating as required.

  • Data Acquisition: Program the FTIR spectrometer to collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis: Monitor the intensity (absorbance) of the key vibrational bands over time. Specifically, track the decrease in the C-Br stretch and the potential appearance of new bands associated with the product.

Data Presentation & Interpretation

Table 3: Key IR Vibrational Frequencies

Bond Functional Group Typical Wavenumber (cm⁻¹) Change During Reaction
C-Br Alkyl Bromide (Reactant) 650 - 550 Decreases
C-O-C Ether 1250 - 1050 May shift or change shape

| Ar-O | Aryl Ether (Product) | 1270 - 1230 (asym), 1075-1020 (sym) | Increases |

By plotting the normalized peak height or area of the C-Br absorption against time, a reaction progress curve can be generated. This provides a clear visualization of the reaction kinetics.

Visualization of Decision Logic

Technique_Selection Start Goal: Monitor Reaction of 1-(2-Bromoethoxy)propane Q1 Need absolute quantification and byproduct identification? Start->Q1 Q2 Need real-time, in-situ data with full structural info? Q1->Q2 No A_GCMS Use GC-MS Q1->A_GCMS Yes Q3 Need rapid, simple check for reactant consumption? Q2->Q3 No A_NMR Use In-Situ NMR Q2->A_NMR Yes Q3->Start No A_FTIR Use ATR-FTIR Q3->A_FTIR Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Best Practices

No single analytical technique is universally superior; the optimal choice depends on the specific goals of the analysis.

  • GC-MS is unparalleled for its sensitivity and ability to identify unknown byproducts but requires discrete sampling.

  • NMR Spectroscopy offers the most detailed in-situ structural information and excellent quantitation, making it ideal for mechanistic studies.

  • ATR-FTIR provides the most convenient and rapid method for real-time tracking of functional group conversion, perfect for process optimization and endpoint determination.

For a comprehensive understanding of a reaction, employing a combination of these techniques is often the most powerful approach. For example, in-situ FTIR can be used for rapid process optimization, while GC-MS can be used on the final time point to confirm purity and identify trace impurities. By leveraging the strengths of each method, researchers can gain precise control and deep insight into the chemical transformations of 1-(2-Bromoethoxy)propane.

References

  • The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. (n.d.). American Laboratory. Retrieved from [Link]

  • Shen, L., et al. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Retrieved from [Link]

  • Rebane, R., et al. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

  • Chorier, E., et al. (2014, October 1). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10). Retrieved from [Link]

  • Chorier, E., et al. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved from [Link]

  • Uses of 1H NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]

  • Ether Cleavage Explained. (n.d.). Pearson. Retrieved from [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Analysis of heterogeneous samples in metal containers using zero- to ultralow-field NMR spectroscopy. (2020, July 15). Phys.org. Retrieved from [Link]

  • In‐situ NMR monitoring of the reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 10). Bentham Science. Retrieved from [Link]

  • Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072. Retrieved from [Link]

  • No chromophore - no problem? (2021, May 10). Wiley Analytical Science. Retrieved from [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 1-(2-Bromoethoxy)propane. (n.d.). PubChem. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • An alkyl halide reacts with an alkoxide ion... (n.d.). Vaia. Retrieved from [Link]

  • Fourier Transform Infra-Red (FTIR) Spectroscopy. (2023, August 23). YouTube. Retrieved from [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction... (2017, October 13). Springer. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. (2017, January 19). ResearchGate. Retrieved from [Link]

  • Fourier-transform infrared spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (n.d.). PMC. Retrieved from [Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. (2025, August 26). Nanoscale Advances. Retrieved from [Link]

Sources

Application Note: Purification Strategies for 1-(2-Bromoethoxy)propane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification protocols for reaction mixtures involving 1-(2-Bromoethoxy)propane (CAS: 64994-49-6), a specialized alkylating agent used to introduce the 2-propoxyethyl motif. This moiety acts as a short, lipophilic spacer in medicinal chemistry and polymer functionalization.

The core challenge in these reactions is separating the desired alkylated product from the unreacted alkyl bromide (BP ~155–165°C), which is genotoxic and often used in excess. This guide provides three distinct workflows—Scavenger Resin Remediation , Vacuum Distillation , and Flash Chromatography —tailored to the physicochemical properties of the final product.

Reagent Profile & Impurity Analysis

Understanding the physicochemical behavior of the starting material is the first step in designing a purification logic.

PropertyDataImplication for Purification
Molecular Formula

Lipophilic; extracts into organic layers (DCM, EtOAc).
Boiling Point ~150–165°C (est.)Too high for rotary evaporation; requires high vacuum or chromatography.
Density > 1.2 g/mLForms the bottom layer in aqueous extractions if pure; variable in mixtures.
Reactivity Moderate ElectrophileSusceptible to hydrolysis (forming alcohols) or elimination (forming vinyl ethers) under harsh basic conditions.
Toxicity Alkylating AgentGenotoxic hazard. Must be quantitatively removed (<10 ppm) for pharmaceutical intermediates.

Strategic Workflow Selection

Select your purification method based on the scale of the reaction and the polarity of your product.

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale Small Scale (< 1g) ScaleCheck->SmallScale High Throughput LargeScale Large Scale (> 10g) ScaleCheck->LargeScale Process Dev MethodA Method A: Scavenger Resins SmallScale->MethodA Neutral Product MethodB Method B: Flash Chromatography (AgNO3 Stain) SmallScale->MethodB Complex Mixture Volatile Is Product Volatile? (BP < 200°C) LargeScale->Volatile ProdPolarity Product Polarity? ProdPolarity->MethodB Neutral/Lipophilic MethodD Method D: Acid/Base Extraction ProdPolarity->MethodD Ionizable (Amine/Acid) Volatile->ProdPolarity No (High BP) MethodC Method C: Vacuum Distillation Volatile->MethodC Yes (Separable BP)

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and product properties.

Detailed Protocols

Protocol A: Chemical Scavenging (High-Throughput/Library Synthesis)

Best For: Small-scale reactions (<500 mg) where the product is neutral, and the alkyl bromide was used in excess (1.2–1.5 equiv). Mechanism: A polymer-supported amine (nucleophile) reacts with the excess electrophilic alkyl bromide, covalently binding it to the solid phase. The resin is then removed by filtration.

Materials:

  • Scavenger Resin: Silica-supported amine (e.g., Si-TMT or Si-Trisamine) or Polymer-supported Thiol (e.g., PS-Thiophenol).

  • Solvent: THF, DCM, or Methanol.

Procedure:

  • Reaction Completion: Confirm consumption of the limiting reagent (nucleophile) via LC-MS.

  • Charge Resin: Add 2.0–3.0 equivalents (relative to the excess bromide) of the scavenger resin directly to the reaction vessel.

    • Note: If the reaction solvent is DMF or DMSO, dilute 1:1 with THF to improve resin swelling.

  • Incubation: Agitate (shake, do not stir with magnetic bar to avoid grinding resin) at 40°C for 4–12 hours.

    • Validation: Reaction with amines is slower than acid chlorides; mild heating is crucial for alkyl bromides.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Rinse the resin cake with 3 x volumes of DCM to recover all product.

  • Concentration: Evaporate the filtrate. The resulting oil is free of the alkylating agent.

Protocol B: Flash Column Chromatography (General Purpose)

Best For: Complex mixtures requiring high purity (>98%). Challenge: Alkyl halides often lack UV activity, making fraction collection difficult.

Visualization Strategy (Critical): Standard UV (254 nm) will likely detect your product (if aromatic) but will not detect the 1-(2-Bromoethoxy)propane impurity effectively.

  • Stain: Use Silver Nitrate (

    
    ) / Fluorescein  stain.
    
    • Preparation: Dissolve 1g

      
       in 1 mL water, add to 100 mL acetone.
      
    • Action: The silver reacts with the alkyl halide to precipitate AgBr (white/yellow spot) upon heating or UV exposure.

  • Alternative: KMnO4 stain (oxidizes the ether linkage slowly, appearing as a yellow spot).

Step-by-Step:

  • Equilibration: Pack a silica column with Hexanes/Ethyl Acetate (9:1).

  • Loading: Load the crude oil (dissolved in minimum DCM).

  • Elution: Run a gradient from 0% to 30% EtOAc in Hexanes.

    • Elution Order: The lipophilic 1-(2-Bromoethoxy)propane usually elutes before more polar products (ethers/amines).

    • Typical

      
      : ~0.6–0.8 in 10% EtOAc/Hexanes.
      
  • Fraction Analysis: Spot fractions on TLC. Dip in

    
     stain and expose to UV/Heat. Fractions showing a heavy precipitate correspond to the bromide impurity. Collect the subsequent UV-active product fractions.
    
Protocol C: Vacuum Distillation (Scale-Up)

Best For: Large scale (>20g) synthesis of stable, high-boiling intermediates. Prerequisite: Product boiling point must differ from the bromide (~160°C at atm) by at least 40°C, or 10°C under vacuum.

Setup:

  • Short-path distillation head or Vigreux column (for better separation).

  • High vacuum pump (< 1 mmHg).

Procedure:

  • Strip Solvent: Remove volatile solvents (THF, Acetone) via rotary evaporator.

  • Vacuum Application: Apply high vacuum.

    • Note: 1-(2-Bromoethoxy)propane boils at approx. 50–60°C at 0.5 mmHg (estimated based on nomograph of alkyl bromides).

  • Foreshot: Gently heat the bath. Collect the first fraction (the bromide) until the vapor temperature stabilizes at the higher set point of your product.

  • Product Collection: Swap receiving flasks and collect the main fraction.

  • Safety Check: The bromide distillate is concentrated and toxic. Treat the waste container with dilute ethanolic KOH to quench the alkylating agent before disposal.

Quality Control & Validation

Ensure the absence of the alkylating agent using these specific analytical markers.

MethodMarker for 1-(2-Bromoethoxy)propaneAcceptance Criteria
1H NMR (

)
Triplet at ~3.45 ppm (

-Br).
Integral < 0.5% relative to product signals.
GC-MS Molecular ion peaks at 166/168 m/z (1:1 ratio for

).
Absence of peak.
TLC

Stain.
No white precipitate spot in product lane.

References

  • PubChem. 1-(2-Bromoethoxy)propane Compound Summary. National Library of Medicine. Available at: [Link]

  • Biotage. Strategies for Work-up and Purification: Scavenger Resins. Application Note. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table and Purification of Laboratory Chemicals. University of Wisconsin-Madison. (General reference for alkyl halide handling). Available at: [Link]

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Troubleshooting & Optimization

optimizing reaction conditions for 1-(2-Bromoethoxy)propane with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Reagent Focus: 1-(2-Bromoethoxy)propane (CAS: 64994-49-6) Application: Linker chemistry, PROTAC synthesis, PEGylation analogs.

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because your alkylation reaction using 1-(2-Bromoethoxy)propane is stalling or producing low yields when reacted with a sterically hindered substrate (e.g., tertiary alcohol, ortho-substituted phenol, or bulky amine).

The Core Problem: While 1-(2-Bromoethoxy)propane is a primary alkyl halide and typically reactive, sterically hindered nucleophiles create a "cone of protection." This prevents the precise


 backside attack required for the 

mechanism. Consequently, two failure modes dominate:
  • Stalled Kinetics: The reaction is too slow to be practical.

  • Elimination (

    
    ):  The basic conditions required to deprotonate your substrate trigger the elimination of HBr from the linker, forming a vinyl ether side product (
    
    
    
    ) rather than the desired alkylation.

This guide provides three modular protocols to overcome these kinetic barriers.

Module 1: Troubleshooting & Diagnostics

Before altering your protocol, identify your specific failure mode using this diagnostic matrix.

Observation (TLC/LCMS)DiagnosisRoot CauseRecommended Protocol
Starting material (SM) persists unchanged. Kinetic Stall Nucleophile is too bulky or ion-pairing is too tight in current solvent.Protocol A (Finkelstein)
New spot appears (

Product); SM consumed.
Elimination (

)
Base is too strong/hindered; Temperature is too high.Protocol B (PTC)
Reagent disappears; Hydroxyl peak remains. Hydrolysis Wet solvent/hygroscopic base hydrolyzed the bromide to an alcohol.Dry Solvents + Protocol A
Precipitate forms immediately; No conversion. Solubility Lock Nucleophile salt is insoluble in organic media.Protocol B (PTC)

Module 2: Optimization Protocols

Protocol A: The Finkelstein Modification (In-Situ Iodide)

Best for: Kinetic Stalls (Slow reactions with bulky substrates)

The Logic: Bromide is a mediocre leaving group. By adding a catalytic amount of iodide, you convert the alkyl bromide to a highly reactive alkyl iodide in situ. The iodide bond is longer and weaker, significantly lowering the activation energy for the bulky nucleophile to attack.

Step-by-Step:

  • Solvent Switch: Use Acetone (if refluxing < 60°C) or MEK (Methyl Ethyl Ketone) (if > 60°C is needed). Note: DMF can also be used but makes workup harder.

  • Catalyst Addition: Add 0.1 - 0.2 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • The Substrate: Add your hindered substrate and mild base (

    
     or 
    
    
    
    ).
  • The Reagent: Add 1-(2-Bromoethoxy)propane (1.2 - 1.5 equiv).

  • Reaction: Heat to reflux. The formation of a white precipitate (NaBr/KBr) indicates the halogen exchange is working.

Why it works:



The generated 

reacts with your hindered nucleophile (

) much faster than

.

The iodide is regenerated, creating a catalytic cycle.
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Elimination Issues & Solubility Problems

The Logic: To prevent elimination (


), you must avoid a high concentration of dissolved strong base. PTC allows you to use a solid base (keeping the bulk basicity low) while "shuttling" only the reactive nucleophile into the organic phase.

Step-by-Step:

  • Solvent System: Use a biphasic mixture of Toluene (organic phase) and Solid KOH or 50% NaOH (aq) .

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Procedure:

    • Dissolve substrate and 1-(2-Bromoethoxy)propane in Toluene.

    • Add the catalyst.[1][2][3]

    • Add the solid/aqueous base last with vigorous stirring.

  • Temperature: Heat to 60–80°C.

Mechanism: The quaternary ammonium salt (


) exchanges anions with the base (

), travels to the interface, deprotonates the substrate, and pulls the lipophilic ion pair (

) into the toluene where it reacts rapidly with the alkyl halide.

Module 3: Visualizing the Decision Process

Use this logic flow to determine your experimental setup.

OptimizationLogic Figure 1: Decision Matrix for optimizing alkylation of hindered substrates. Start START: Reaction Stalled/Low Yield CheckSolubility Is the Nucleophile Salt Soluble in Organic Solvent? Start->CheckSolubility CheckBase Are you using a Strong Base (NaH, tBuOK)? CheckSolubility->CheckBase Yes RouteB Use Protocol B: Phase Transfer Catalysis (Toluene/TBAB) CheckSolubility->RouteB No (Heterogeneous) RouteA Use Protocol A: Finkelstein Modification (Add 10% NaI) CheckBase->RouteA No (Weak Base Used) RouteC Switch Solvent to DMF/DMSO Reduce Temp to <0°C initially CheckBase->RouteC Yes (Elimination Risk)

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that is less polar than my starting material, but it's not the product. What is it? A: This is likely the vinyl ether elimination product (


).
  • Cause: Your base is acting as a base rather than a nucleophile generator, attacking the

    
    -protons of the bromoethyl group.
    
  • Fix: Switch to Protocol B (PTC) . The biphasic system minimizes the contact between the alkyl halide and the bulk base, suppressing elimination.

Q: Can I use NaH (Sodium Hydride) with this reagent? A: Use with extreme caution. NaH is a strong base and often promotes elimination in primary alkyl halides with beta-hydrogens. If you must use NaH (e.g., for very weak nucleophiles), keep the temperature below 0°C during the addition of the bromide, then warm slowly.

Q: Why is 1-(2-Bromoethoxy)propane preferred over 1-(2-Chloroethoxy)propane? A: The C-Br bond is weaker (bond dissociation energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making the bromide a better leaving group (


 faster reaction rate). For hindered substrates, the chloride often fails completely.

Q: My reagent bottle has turned slightly yellow. Is it still good? A: The yellow color indicates trace liberation of


 or HBr due to light exposure/aging.
  • Action: Wash a small aliquot with dilute sodium thiosulfate or sodium bicarbonate. If the color clears and NMR confirms integrity, it is usable. Store in the dark over copper wire to stabilize.

References

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[4]

  • Phase Transfer Catalysis for Ethers: Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

  • Physical Properties of 1-(2-Bromoethoxy)propane: PubChem CID 2734184. National Center for Biotechnology Information (2025).

  • Elimination in Alkyl Halides: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General Reference for E2 vs SN2 competition).

Sources

managing competing elimination (E2) reactions with 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Competing Elimination (E2) Reactions in Nucleophilic Substitutions

Document ID: TSC-E2-BEP-001 Last Updated: March 02, 2026 Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists

Introduction

Welcome to the Technical Support Center for 1-(2-Bromoethoxy)propane . This guide addresses the specific challenge of suppressing the elimination (E2) pathway when performing nucleophilic substitutions (


) on this substrate.[1]

While primary alkyl halides like 1-(2-bromoethoxy)propane typically favor substitution, the presence of the ether oxygen at the


-position  creates a unique electronic environment that significantly increases the acidity of the 

-protons. This "Neighboring Oxygen Effect" makes the substrate unexpectedly prone to E2 elimination, yielding propyl vinyl ether as a major byproduct.

Module 1: The Mechanistic Diagnostic (The "Why")

Before optimizing, you must understand the competing forces at the molecular level.

The "Neighboring Oxygen" Trap

In a standard primary alkyl bromide (e.g., 1-bromopentane), the


-protons are unactivated (

). However, in 1-(2-bromoethoxy)propane, the

-carbon is directly bonded to an electronegative oxygen atom.
  • Inductive Effect (

    
    ):  The oxygen pulls electron density away from the 
    
    
    
    -carbon, making the attached protons significantly more acidic (
    
    
    lowers to
    
    
    ).
  • Consequence: Even moderately strong bases (e.g., hydroxide, alkoxides) can deprotonate this position rapidly, triggering the formation of the double bond and expelling the bromide.

Pathway Visualization

The following diagram illustrates the divergence between the desired substitution (


) and the competing elimination (E2).[2]

ReactionPathways Substrate 1-(2-Bromoethoxy)propane (Pr-O-CH2-CH2-Br) TS_SN2 Transition State (SN2) Backside Attack Substrate->TS_SN2 Weak Base / Strong Nuc TS_E2 Transition State (E2) Anti-Periplanar Abstraction Substrate->TS_E2 Strong Base / High Temp BaseNuc Reagent (Base/Nucleophile) BaseNuc->TS_SN2 BaseNuc->TS_E2 Prod_SN2 Substitution Product (Pr-O-CH2-CH2-Nu) TS_SN2->Prod_SN2 Prod_E2 Elimination Product (Propyl Vinyl Ether) TS_E2->Prod_E2

Caption: Divergent pathways for 1-(2-bromoethoxy)propane. The


-oxygen effect lowers the activation energy for the E2 path (Red), requiring careful reagent selection to maintain the 

path (Green).

Module 2: Troubleshooting Guide

Use this table to diagnose issues based on your crude NMR or GC/MS data.

SymptomDiagnosisRoot CauseCorrective Action
New alkene signals in

NMR
(Multiplets at

6.4 and 4.0-4.2 ppm)
E2 Elimination (Propyl Vinyl Ether formation)Base is too strong (

) or too bulky.[3]
Switch Base: Replace

or

with

or

.Lower Temp: Run at

to RT; avoid reflux.
Reaction is stalled (Starting material remains after 24h)Low Nucleophilicity Nucleophile is solvated or leaving group is too slow.Finkelstein Catalyst: Add 10 mol% NaI . This converts the alkyl bromide to a more reactive alkyl iodide in situ.Solvent Switch: Move from protic (EtOH) to polar aprotic (DMF, DMSO, ACN).
Product decomposes during workup Acid Hydrolysis Vinyl ether byproduct or acid-sensitive product hydrolyzing.[3]Buffer Workup: Wash organic layer with sat.

. Avoid acidic aqueous washes if the vinyl ether is present (it hydrolyzes to propanol + acetaldehyde).
Precipitate forms immediately Salt Formation Good sign! (Metal-Bromide salt).Monitor: Ensure stirring is vigorous. If precipitate coats the reagent, switch to a larger solvent volume or add a phase transfer catalyst (TBAF/TBAI).

Module 3: Experimental Protocols

Protocol A: The "Safe" (Williamson Ether Synthesis)

Best for: Reacting 1-(2-bromoethoxy)propane with phenols or alcohols.[3]

Rationale: Uses a mild inorganic base and a polar aprotic solvent to maximize nucleophilicity while minimizing basicity.

  • Reagents:

    • Nucleophile (e.g., Phenol): 1.0 equiv

    • 1-(2-Bromoethoxy)propane: 1.1 equiv

    • Base:

      
       (anhydrous, powdered): 2.0 equiv
      
    • Solvent: Acetonitrile (ACN) or Acetone [0.2 M concentration]

    • Catalyst (Optional): NaI (0.1 equiv)

  • Procedure:

    • Dissolve the nucleophile in ACN.

    • Add

      
       and stir for 15 min at RT (deprotonation).
      
    • Add 1-(2-bromoethoxy)propane dropwise.

    • Critical Step: Add NaI (Sodium Iodide).[1] The iodide displaces the bromide to form a transient alkyl iodide, which reacts 10-100x faster with the nucleophile, outcompeting the E2 pathway.

    • Heat to

      
      . Do not reflux vigorously. 
      
    • Monitor by TLC/LCMS.

  • Workup: Filter off solids (

    
    ), concentrate filtrate, and purify.
    
Protocol B: Amination (Reaction with Amines)

Best for: Synthesis of secondary/tertiary amines.[4]

Rationale: Amines can act as both nucleophiles and bases. To prevent the amine from acting as a base (E2), we use the "Concentration Overload" method.

  • Reagents:

    • Amine: 3.0 - 5.0 equiv (Acts as reactant and acid scavenger)

    • 1-(2-Bromoethoxy)propane: 1.0 equiv

    • Solvent: THF or Ethanol

  • Procedure:

    • Cool amine solution to

      
      .
      
    • Add halide dropwise to keep local concentration low.

    • Allow to warm to RT. Avoid external heating.

  • Note: If the amine is valuable/expensive, use 1.0 equiv Amine + 2.0 equiv DIPEA (Hünig's base). DIPEA is non-nucleophilic but bulky; however, with primary halides, it can promote E2 if heated. Keep cold.

Module 4: Decision Matrix (Workflow)

Use this logic flow to design your next experiment.

OptimizationWorkflow Start Start: Select Nucleophile NucType Is Nucleophile a Strong Base? (e.g., Alkoxide, Amide) Start->NucType StrongBase Risk: High E2 Probability NucType->StrongBase Yes WeakBase Risk: Low (Standard SN2) NucType->WeakBase No Action1 USE: Polar Aprotic Solvent (DMF/DMSO) at 0°C StrongBase->Action1 Action2 USE: Acetone/ACN + K2CO3 + NaI (Finkelstein) WeakBase->Action2 Check Check 1H NMR for Vinyl Signals (6.4 ppm) Action1->Check Action2->Check Result1 Vinyl Signals Present: Switch to weaker base or lower T Check->Result1 Yes Result2 Clean Product: Proceed to Workup Check->Result2 No

Caption: Decision tree for optimizing reaction conditions based on nucleophile basicity.

Module 5: Frequently Asked Questions (FAQ)

Q: Why do I see an aldehyde peak in my crude NMR? A: You likely formed the elimination product (propyl vinyl ether) which then hydrolyzed. Vinyl ethers are acid-labile. If you used an acidic workup (e.g., 1M HCl) or if your silica gel was acidic during purification, the vinyl ether cleaved into propanol and acetaldehyde.

Q: Can I use NaH (Sodium Hydride) as a base? A: It is not recommended . NaH is a strong, small base that will rapidly deprotonate the activated


-hydrogens adjacent to the oxygen. Use milder carbonate bases (

,

) whenever possible.

Q: I must use a strong base (e.g., for an alkoxide). How do I stop E2? A: Use low temperatures (


 to 

) and a polar aprotic solvent (DMF). The

reaction is less sensitive to temperature drops than the E2 reaction. Additionally, ensure the alkyl halide is the limiting reagent.

Q: Does the "Finkelstein" modification really work for ethers? A: Yes. Adding NaI converts the alkyl bromide to an alkyl iodide. The C-I bond is weaker and the iodide is a better leaving group, accelerating the


 rate significantly without increasing the rate of elimination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 17-14: Reactivity in E2 Eliminations).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Demonstrates inductive effects of oxygen on acidity).

  • BenchChem. (2025). Preventing Elimination Side Reactions of Bromoethane and Derivatives.[1] (General guidelines for primary halide substitution).

Sources

Technical Support Center: Troubleshooting Over-Alkylation with 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to resolving one of the most persistent challenges in amine alkylation: controlling the reaction of nucleophiles with 1-(2-Bromoethoxy)propane to prevent runaway over-alkylation.

As a bifunctional-like aliphatic alkyl halide, 1-(2-Bromoethoxy)propane is highly reactive. Without strict kinetic and stoichiometric control, chemists frequently encounter complex mixtures of primary, secondary, tertiary, and quaternary ammonium salts. This guide provides field-proven, mechanistically grounded strategies to achieve selective mono-alkylation.

The Root Cause of Over-Alkylation (Causality)

When reacting a primary amine with an alkyl halide like 1-(2-Bromoethoxy)propane, the resulting secondary amine product often possesses greater nucleophilicity than the starting primary amine. This is due to the electron-donating inductive effect of the newly attached propoxyethyl group.

Consequently, the secondary amine outcompetes the primary amine for the remaining alkyl halide, leading to a "runaway train" effect 1. Because the reaction dynamically generates a more reactive nucleophile in situ, standard stoichiometric ratios (1:1) inevitably result in over-alkylation 2.

Diagnostic Workflow

Use the following logical progression to isolate the cause of your over-alkylation and select the appropriate synthetic intervention.

TroubleshootingWorkflow Start Over-alkylation Detected with 1-(2-Bromoethoxy)propane? Target What is the Target Product? Start->Target Primary Primary Amine Target->Primary Secondary Secondary Amine Target->Secondary Gabriel Use Gabriel Synthesis Protective Strategy Primary->Gabriel Excess Use Large Excess of Starting Amine (5-10 eq) Secondary->Excess Base Switch to Mild/Insoluble Base (e.g., K2CO3, DIPEA) Excess->Base If fails Success Selective Mono-alkylation Achieved Excess->Success If works Temp Lower Temperature & Slow Addition (Syringe Pump) Base->Temp If fails Base->Success If works Temp->Success

Decision tree for troubleshooting 1-(2-Bromoethoxy)propane over-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(2-Bromoethoxy)propane specifically cause a high degree of polyalkylation? A1: 1-(2-Bromoethoxy)propane is a highly reactive primary alkyl bromide. The ether oxygen in the beta-position can mildly activate the adjacent carbon toward nucleophilic attack via inductive effects. Once the first propoxyethyl group is added to a primary amine, the resulting secondary amine is more basic and highly competitive for the remaining electrophile [[3]]().

Q2: How can I manipulate the reaction conditions to favor mono-alkylation? A2: The most direct method is strictly controlling the stoichiometry by using a large excess of the starting amine (e.g., 5 to 10 equivalents). This statistically increases the probability that the alkyl halide will encounter an unreacted primary amine. Additionally, employing continuous flow chemistry or slow addition via a syringe pump keeps the steady-state concentration of the electrophile extremely low, suppressing the secondary reaction 4.

Q3: What role does the choice of base and solvent play in preventing over-alkylation? A3: Strong, soluble bases (like NaH or KOtBu) rapidly deprotonate the intermediate secondary ammonium salt, freeing the highly nucleophilic secondary amine to react again. Switching to a mild, heterogeneous base like anhydrous potassium carbonate (


) or cesium carbonate (

) in a polar aprotic solvent slows down this deprotonation step. The "cesium effect" can also coordinate the intermediate, providing steric shielding that favors mono-alkylation 3, 5.

Quantitative Data: Impact of Reaction Conditions on Selectivity

To illustrate the causality of condition selection, the following table summarizes the typical product distribution when reacting a standard primary amine (e.g., benzylamine) with 1.0 equivalent of 1-(2-Bromoethoxy)propane under various conditions.

Base / EquivalentsSolventTemperatureAddition MethodMono-alkylated (%)Di-alkylated (%)Unreacted Amine (%)

(2.0 eq)
DMF80°CAll at once35%55%10%

(2.0 eq)
MeCN60°CAll at once55%30%15%

(1.5 eq)
MeCN25°CAll at once72%12%16%
DIPEA (1.2 eq)DCM0°C to 25°CSyringe Pump (4h)89% <2% ~9%

Note: Data reflects typical empirical trends emphasizing that lower temperatures, weaker/sterically hindered bases (DIPEA), and slow addition drastically improve mono-alkylation selectivity.

Troubleshooting Guides & Validated Protocols

Issue: Persistent dialkylation despite using 1.0 equivalent of 1-(2-Bromoethoxy)propane.
  • Diagnosis: The reaction is kinetically favoring the secondary amine due to localized high concentrations of the electrophile and rapid deprotonation.

  • Solution: Implement the Slow-Addition & Steric Shielding Protocol . By using a sterically hindered base (DIPEA) and keeping the electrophile concentration near zero, the primary amine outcompetes the secondary amine.

Step-by-Step Methodology: Optimized Mono-Alkylation Protocol

This protocol operates as a self-validating kinetic system: the successful isolation of >90% mono-alkylated product confirms that the steady-state concentration of the electrophile was kept sufficiently low. Conversely, the emergence of dialkylated byproducts immediately indicates a failure in the addition rate (too fast) or temperature control (too high).

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture and cool to 0°C using an ice-water bath.

    • Causality: DIPEA is sterically hindered, making it a poor nucleophile but an effective proton scavenger. It prevents the base itself from reacting with the alkyl halide while slowly deprotonating the intermediate.

  • Electrophile Preparation: Dilute 1-(2-Bromoethoxy)propane (0.95 eq) in 10 mL of the reaction solvent.

    • Causality: A slight under-stoichiometry prevents complete consumption of the primary amine, heavily penalizing the formation of dialkylated products.

  • Slow Addition: Load the electrophile solution into a syringe pump. Add dropwise to the reaction mixture at a strict rate of 2.5 mL/hour while maintaining the temperature at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor via LC-MS or TLC. The reaction is complete when the alkyl halide is fully consumed.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
Alternative Strategy: The Protecting Group Route

If direct alkylation fails to yield >90% purity, you must temporarily mask the nucleophilicity of the amine.

  • Boc-Protection: Protect the primary amine with a Boc group to form a carbamate. The carbamate nitrogen is significantly less nucleophilic. Deprotonation with a strong base (e.g., NaH) followed by the addition of 1-(2-Bromoethoxy)propane yields the highly pure N-alkylated carbamate. Subsequent acidic cleavage (TFA/DCM) reveals the pure secondary amine 1.

References

  • Chemistry LibreTexts. "20.05.1: Alkylation of Amines by Alkyl Halides". LibreTexts. [Link]

  • Bhattacharyya, S., et al. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy". RSC Advances. [Link]

  • Master Organic Chemistry. "Alkyl Halide Reaction Map And Summary". Master Organic Chemistry. [Link]

  • ChemRxiv. "Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts". ChemRxiv. [Link]

Sources

effect of solvent polarity on the rate of 1-(2-Bromoethoxy)propane substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: effect of solvent polarity on the rate of 1-(2-Bromoethoxy)propane substitution reactions Content type: Technical Support Guide


-Bromoether Substitutions

Executive Summary & Diagnostic Framework

Researchers working with 1-(2-Bromoethoxy)propane often encounter non-intuitive kinetic behaviors compared to standard primary alkyl halides. The presence of the ether oxygen at the


-position introduces a competing mechanistic pathway: Anchimeric Assistance (Neighboring Group Participation - NGP) .

Your choice of solvent polarity does not just change the rate; it can dictate the mechanism.

The Dual-Pathway Paradox

Before selecting a solvent, diagnose your reaction system using the table below. The effect of polarity reverses depending on the dominant mechanism.

FeaturePathway A: Direct

Pathway B: NGP (Anchimeric Assistance)
Dominant Condition Strong, anionic nucleophiles (e.g.,

,

, alkoxides)
Neutral/Weak nucleophiles (Solvolysis) or low concentration of Nu
Rate-Determining Step Bimolecular collision (Nu attacks C-Br)Intramolecular cyclization (Ether O attacks C-Br)
Charge Character (TS) Charge Dispersal (if Nu is anionic)Charge Creation (Neutral

Ion Pair)
Solvent Polarity Effect High Polarity Retards Rate (Stabilizes ground state Nu)High Polarity Accelerates Rate (Stabilizes TS)
Preferred Solvent Polar Aprotic (DMF, DMSO, MeCN)Polar Protic (EtOH,

, AcOH)

Mechanistic Deep Dive: Why Polarity Matters

The NGP Effect (Pathway B)

In the absence of a powerful nucleophile, the ether oxygen in 1-(2-Bromoethoxy)propane acts as an internal nucleophile. It attacks the carbon bearing the bromine, displacing the bromide and forming a cyclic, positively charged oxiranium (epoxonium) ion .

  • The Polarity Driver: The ground state is a neutral molecule. The transition state (TS) involves the partial formation of a cation (oxiranium) and an anion (bromide).

  • Conclusion: Highly polar solvents (high dielectric constant,

    
    ) stabilize this charge separation, significantly lowering the activation energy  and increasing the reaction rate .
    
The Classical Effect (Pathway A)

When a strong nucleophile is present, it competes with the internal oxygen.

  • The Polarity Brake: Anionic nucleophiles are highly stabilized by polar solvents (especially protic ones like water/methanol). This "solvation cage" lowers the energy of the starting material, increasing the activation barrier.

Visualizing the Pathways

ReactionPathways cluster_legend Solvent Effect Key Start 1-(2-Bromoethoxy)propane Oxiranium Cyclic Oxiranium Ion (Charge Separated) Start->Oxiranium Pathway B (NGP) Accelerated by Polar Solvents TS_SN2 SN2 Transition State (Charge Dispersed) Start->TS_SN2 Pathway A (SN2) Retarded by Polar Protic Solvents Product_NGP Substitution Product (Retained Configuration) Oxiranium->Product_NGP Fast Nu Attack Product_SN2 Substitution Product (Inverted Configuration) TS_SN2->Product_SN2 Concerted Legend1 Red Path: Rate increases with Polarity (Charge Creation) Legend2 Blue Path: Rate decreases with Protic Polarity (Anion Stabilization)

Figure 1: Mechanistic bifurcation of 1-(2-Bromoethoxy)propane. Pathway B (NGP) creates charge, making it sensitive to solvent ionizing power.

Troubleshooting & FAQs

Q1: My reaction with Sodium Azide ( ) in Ethanol is extremely slow. Why?

Diagnosis: You are using a Polar Protic solvent (Ethanol) with an anionic nucleophile (


).
Explanation:  Ethanol forms strong hydrogen bonds with the azide ion, effectively "caging" it. The energy required to strip away these solvent molecules increases the activation energy.
Solution:  Switch to a Polar Aprotic  solvent like DMSO (Dimethyl Sulfoxide)  or DMF (Dimethylformamide) . These solvents solvate the 

cation but leave the

anion naked and highly reactive. Expect a rate increase of

to

fold.[1]
Q2: I am doing a hydrolysis study (Solvolysis). The rate is faster in 50% Ethanol/Water than in 100% Ethanol. Is this normal?

Diagnosis: Yes, this confirms the NGP Mechanism . Explanation: Water is more polar (


) than ethanol (

). The formation of the oxiranium intermediate involves creating charges. The higher ionizing power (Y-value) of the water-rich mixture stabilizes the transition state more effectively than pure ethanol. Reference: This follows the Grunwald-Winstein relationship:

, where

is the solvent ionizing power.
Q3: I see a mixture of products or "wandering" functional groups.

Diagnosis: Rearrangement via the Oxiranium ion. Explanation: If the nucleophile attacks the other carbon of the cyclic oxiranium intermediate (the one originally bearing the ether oxygen), you may get a rearranged product. This is common in


-substituted systems.
Solution:  Use a stronger nucleophile to favor direct 

attack over the NGP pathway, or lower the temperature to reduce the rate of cyclization.

Standard Operating Procedure: Kinetic Solvent Screening

If you need to determine the optimal solvent for your specific nucleophile, follow this protocol.

Materials
  • Substrate: 1-(2-Bromoethoxy)propane (0.1 M stock in inert solvent).

  • Nucleophile: Specific to your application (e.g., amine, thiol).

  • Solvents: Toluene (Non-polar), Acetonitrile (Polar Aprotic), Ethanol (Polar Protic).

  • Internal Standard: Dodecane (inert).

Protocol Steps
  • Preparation: Prepare three reaction vials with the different solvents. Add Internal Standard (10 mol%).

  • Initiation: Add nucleophile (5 equivalents) to ensure pseudo-first-order kinetics. Add Substrate.

  • Sampling: Incubate at 50°C. Take aliquots at

    
     mins.
    
  • Quench: Quench aliquots into cold water/ether mixture (or appropriate quench for your Nu).

  • Analysis: Analyze organic phase by GC-FID or HPLC. Plot

    
     vs time.
    
  • Interpretation:

    • Steepest slope = Fastest solvent.

    • If

      
      , mechanism is likely Direct 
      
      
      
      .
    • If

      
       (rare for strong Nu) or if solvolysis is fast, mechanism involves NGP .
      
Data Table: Expected Relative Rates (Generic -Bromoether)
Solvent SystemDielectric Const.[1] (

)
Relative Rate (

, Anionic Nu)
Relative Rate (NGP/Solvolysis)
Hexane 1.9Negligible (Insoluble)Negligible
Ethanol (100%) 24.51.0 (Reference)1.0 (Reference)
50% EtOH /

~500.5 (Slower)20 - 50x Faster
DMSO 46.71000x Faster Variable (depends on ion pairing)

References

  • Winstein, S., et al. "The Role of Neighboring Groups in Replacement Reactions."[2][3] Journal of the American Chemical Society, vol. 64, no. 12, 1942, pp. 2796-2803. Link

  • Capon, B. "Neighboring Group Participation."[1] Quarterly Reviews, Chemical Society, vol. 18, 1964, pp. 45-111. Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003. (Authoritative text on solvent polarity scales and Y-values).
  • Bentley, T. W., & Schleyer, P. v. R. "Medium Effects on the Rates and Mechanisms of Solvolytic Reactions."[2] Advances in Physical Organic Chemistry, vol. 14, 1977, pp. 1-67.[2] Link

  • IUPAC Compendium of Chemical Terminology. "Grunwald-Winstein Equation." Link

Sources

Technical Support Center: Catalyst Lifecycle in 1-(2-Bromoethoxy)propane Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 17226-37-8) is a specialized alkylating agent used to introduce the propoxyethyl motif, often to modulate lipophilicity in drug candidates or modify polymer surfaces. Its structure—a primary alkyl bromide with a


-positioned ether oxygen—presents unique catalytic challenges.

Unlike simple alkyl halides, this molecule exhibits hemilabile ligand behavior . The ether oxygen can coordinate to cationic catalyst centers, stabilizing intermediates but potentially blocking active sites (poisoning). Furthermore, the presence of


-hydrogens makes it susceptible to 

-hydride elimination in transition metal catalysis and Hofmann degradation in Phase Transfer Catalysis (PTC).

This guide addresses the specific failure modes associated with this reagent and provides validated recovery protocols.

Module 1: Phase Transfer Catalysis (PTC)

Primary Application: O-Alkylation (Phenols), N-Alkylation (Amines), C-Alkylation.

In biphasic systems (e.g., Toluene/50% NaOH), quaternary ammonium salts (Quats) like TBAB or Aliquat 336 are the standard catalysts.

Troubleshooting Guide

Q1: My reaction starts fast but stalls at ~60% conversion. Adding more reagent doesn't help. Why? Diagnosis: Catalyst Decomposition via Hofmann Elimination. Mechanism: Under highly basic conditions (often required for weak nucleophiles) and elevated temperatures (>60°C), the quaternary ammonium catalyst undergoes Hofmann elimination. The base deprotonates the


-carbon of the catalyst's alkyl chain, collapsing it into a tertiary amine and an alkene. The resulting tertiary amine is catalytically inactive in the phase transfer cycle.
Solution: 
  • Switch Catalyst: Use a catalyst with no

    
    -hydrogens, such as Tetramethylammonium chloride (TMAC)  or a sterically bulky catalyst like Tetrabutylphosphonium bromide  (more thermally stable).
    
  • Temperature Control: Limit reaction temperature to <55°C. If higher temperatures are needed, switch to a solid-liquid PTC system (e.g., K2CO3/Acetonitrile) to reduce the "effective" basicity experienced by the catalyst.

Q2: A third, oily "middle phase" has formed, and the reaction rate has plummeted. Diagnosis: Catalyst "Oiling Out" (Third-Phase Formation). Mechanism: The lipophilic ion pair (Catalyst cation + Nucleophile anion) becomes insoluble in both the aqueous and organic phases, forming a catalyst-rich middle layer. This dramatically reduces the interfacial surface area available for transfer. Solution:

  • Adjust Polarity: Add a co-solvent to the organic phase (e.g., 5-10% isobutanol or chlorobenzene) to increase the solubility of the ion pair.

  • Concentration: Reduce the catalyst loading or dilute the organic phase.

Protocol: Catalyst Recovery & Regeneration (Quats)

Objective: Recover Tetrabutylammonium Bromide (TBAB) from a completed alkylation reaction.

StepActionTechnical Rationale
1 Phase Separation Separate the organic product phase from the aqueous phase. The TBAB distributes between both, but largely remains in the organic phase as the bromide salt after reaction.
2 Extraction Wash the organic phase 3x with water (Volume ratio 1:1).
3 Concentration Combine aqueous washes and concentrate via rotary evaporation until a viscous oil/solid remains.
4 Salting Out Redissolve residue in min. volume of DCM. Add diethyl ether until precipitate forms.
5 Regeneration Pass the aqueous solution of recovered TBAB through an anion exchange resin (Cl form) if the counter-ion needs to be reset.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Primary Application: Kumada, Suzuki, or Negishi couplings to form C-C bonds.

Using 1-(2-Bromoethoxy)propane in metal-catalyzed coupling is difficult due to the "Chelation Trap."

The "Chelation Trap" & Beta-Hydride Elimination

The ether oxygen at the


-position (relative to the metal after oxidative addition) can fold back and coordinate to the metal center, forming a stable 5-membered metallacycle.
  • Effect: This occupies a coordination site required for the transmetallation step, effectively shutting down the catalytic cycle.

  • Consequence: The stalled Metal-Alkyl species is prone to

    
    -hydride elimination , releasing an enol ether and killing the catalyst.
    
Visualizing the Deactivation Pathways

The following diagram illustrates the competition between the productive cycle and the specific deactivation modes for this ether-containing bromide.

Catalyst Deactivation Pathways Start Active Catalyst (Pd/Ni-L) OxAdd Oxidative Addition (L-M-Alkyl) Start->OxAdd + 1-(2-Bromoethoxy)propane Chelate Chelation Trap (5-membered Ring) OxAdd->Chelate Intramolecular Coordination BetaElim Beta-Hydride Elimination OxAdd->BetaElim Slow Transmetallation Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Chelate->BetaElim Stalled Cycle DeadCat Inactive Metal Hydride (M-H) BetaElim->DeadCat + Enol Ether

Caption: Figure 1. Deactivation pathways for 1-(2-Bromoethoxy)propane. The ether tail facilitates the "Chelation Trap" (Red), stalling the cycle and promoting Beta-Hydride Elimination (Yellow).

Troubleshooting Guide

Q3: I see rapid formation of palladium black (precipitation) and low yield. Diagnosis: Catalyst destabilization due to reactant chelation. Solution:

  • Use Bidentate Ligands: Employ rigid bidentate ligands with a wide bite angle (e.g., Xantphos or DPEPhos ). These ligands bind tightly to the metal, preventing the ether tail of the substrate from displacing the ligand and forming the inactive chelate.

  • High Concentration: Run the reaction at high concentration to favor the intermolecular reaction (transmetallation) over the intramolecular deactivation (chelation).

Q4: My product contains an isomer with a double bond. Diagnosis: Isomerization via


-hydride elimination / re-insertion.
Solution: 
  • Nickel Catalysis: Switch from Pd to Nickel . Nickel catalysts (e.g., Ni(cod)2 + Terpy) are less prone to

    
    -hydride elimination for primary alkyl halides compared to Palladium.
    
  • Additives: Add Zn dust (in Negishi couplings) to reduce the propensity for oxidation/elimination cycles.

Module 3: Catalyst Scavenging & Purity

For pharmaceutical applications, removing the catalyst is as critical as maintaining its activity.

Quantitative Scavenging Data

Comparison of scavenging methods for removing Palladium from a reaction mixture containing the ether-linked product.

MethodResidual Pd (ppm)Yield Loss (%)Notes
Celite Filtration 450 - 800< 1%Ineffective for soluble chelated Pd species.
Silica Gel Column 50 - 1505 - 10%Product may streak due to ether polarity.
SiliaMetS® Thiol < 101 - 2%Recommended. Thiol binds Pd stronger than the ether tail.
Activated Carbon 100 - 3002 - 5%Variable efficiency.
Protocol: Metal Scavenging with SiliaMetS® Thiol
  • Dilution: Dilute the reaction mixture with ethyl acetate (10 mL per g of product).

  • Addition: Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at 4 equivalents relative to the initial metal catalyst loading.

  • Incubation: Stir at 40°C for 4 hours. Note: Heat is crucial to break the stable Ether-Pd chelate.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Analysis: Verify metal content via ICP-MS.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. [Link]

  • Cardenas, D. J. (2003). "Advances in Functional-Group-Tolerant Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions". Angewandte Chemie International Edition. [Link]

  • Halpern, M. E. (1986). "Phase Transfer Catalysis in Industry: Catalyst Deactivation and Recovery". ACS Symposium Series. [Link]

work-up procedures to remove unreacted 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 13579-46-9) is a primary alkyl halide used frequently as a linker or alkylating agent.[1] While effective, its removal is critical due to its potential genotoxicity (alkylating capability) and the need for high purity in downstream biological assays.

This guide moves beyond basic "wash and dry" instructions. It provides three orthogonal strategies for removal, ranked by Chemical Specificity and Atom Economy .[1]

⚠️ Safety Critical

As a primary alkyl bromide, this reagent is a potential alkylating agent and should be treated as a suspected carcinogen. All work-up procedures must be conducted in a fume hood.[1]

Strategy 1: The "Bunte Salt" Scavenge (Recommended)

Best For: Acid-sensitive products, late-stage intermediates, and reactions where distillation is impossible.

This is the most elegant chemical solution.[1] It utilizes the soft nucleophilicity of the thiosulfate anion (


) to displace the bromide, forming a water-soluble sodium alkyl thiosulfate (Bunte salt). This renders the impurity orthogonal to your lipophilic product.[1]
The Mechanism


Protocol
  • Assessment: Ensure your desired product is not an alkyl halide.[1]

  • Preparation: Dissolve the crude reaction mixture in a water-miscible solvent (Ethanol, DMSO, or DMF). If your reaction was in DMF, you can proceed directly.[1]

  • Scavenging: Add 2.0 - 3.0 equivalents of Sodium Thiosulfate (

    
    ) relative to the estimated excess of the bromide.
    
    • Note: Dissolve the thiosulfate in a minimum amount of water before adding if using Ethanol.

  • Reaction: Heat to 50–60°C for 2–4 hours.

    • Validation: Monitor by TLC.[1][2] The bromide spot (high

      
      ) should disappear.
      
  • Work-up:

    • Dilute with water (5x reaction volume).[1]

    • Extract with a non-polar solvent (EtOAc or DCM).[1]

    • Result: The unreacted 1-(2-Bromoethoxy)propane is now a Bunte salt and will partition strictly into the aqueous phase. Your product remains in the organic phase.[1]

Workflow Diagram

G Start Crude Reaction Mixture (Product + Excess Bromide) AddScav Add Na2S2O3 (2-3 eq) Solvent: EtOH/H2O or DMSO Start->AddScav Heat Heat to 60°C (2-4 h) Formation of Bunte Salt AddScav->Heat Partition Partition Phase Separation (Water / EtOAc) Heat->Partition OrgLayer Organic Layer (Contains Product) Partition->OrgLayer Extract AqLayer Aqueous Layer (Contains Bunte Salt Impurity) Partition->AqLayer Discard

Caption: Logical flow for converting lipophilic alkyl bromides into hydrophilic Bunte salts.

Strategy 2: High-Vacuum Distillation (Kugelrohr)

Best For: Thermally stable products, oils, and large-scale (gram+) batches.

1-(2-Bromoethoxy)propane is a moderately volatile ether-halide.[1] Its boiling point is estimated at ~65–70°C at 12 mmHg (analogous to similar halo-ethers).[1] If your product has a molecular weight >350 g/mol or is highly polar, volatility differences are your best friend.[1]

Protocol
  • Setup: Use a Kugelrohr apparatus or a short-path distillation head.

  • Vacuum: Apply high vacuum (< 1 mbar is ideal).

  • Temperature:

    • Ramp the oven/bath temperature to 60–80°C .

    • The bromide should distill over rapidly.[1]

  • Validation: Check the residue by H-NMR. Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    ).

Strategy 3: Chromatographic Separation

Best For: Small scale (<100 mg), UV-active products.

The Challenge: Visualization

1-(2-Bromoethoxy)propane lacks a strong chromophore (no aromatic rings or conjugated systems). It will not appear under standard UV (254 nm) unless at very high concentrations.[1]

Troubleshooting Visualization

If you rely solely on UV, you will miss the impurity and it will co-elute with your product.

Stain MethodEffectivenessAppearance
Iodine (

) Chamber
⭐⭐⭐⭐⭐ (High)Brown/Yellow spot.[1] Lipophilic ethers absorb iodine well.[1]
KMnO

(Basic)
⭐⭐⭐ (Med)Faint yellow spot on purple (oxidizes the ether slightly).
Anisaldehyde ⭐ (Low)Not recommended; poor sensitivity for halo-ethers.[1]
UV (254 nm) ❌ (None)Invisible.[1]
Separation Parameters
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: The bromide is lipophilic.[1] It will elute early (High

    
    ) in standard systems (e.g., 10-20% EtOAc/Hexanes).
    
  • Warning: Ensure you flush the column with non-polar solvent first to push the bromide out before increasing polarity to elute your product.

FAQ: Troubleshooting & Common Issues

Q: My product is also an amine. Can I use the Bunte Salt method? A: Yes. The reaction conditions (neutral pH, thiosulfate) are compatible with amines. Unlike acid washes (which would protonate your amine product and drag it into water) or electrophilic scavengers (isocyanates), thiosulfate specifically targets the alkyl halide.

Q: I see a new spot on TLC that doesn't move (baseline) after scavenging. What is it? A: That is likely the Bunte salt (


).[3] It is highly polar.[1] If you see this in your organic layer, your extraction was not thorough enough.[1] Wash the organic layer with brine or water again to remove it.[1][4]

Q: Can I use morpholine instead of thiosulfate? A: Yes. Adding excess morpholine will convert the bromide to a quaternary ammonium salt or a tertiary amine (depending on conditions), which can be removed via an acidic wash (1M HCl).

  • Caveat: Do not use this if your target product is acid-sensitive or contains basic nitrogens that would also protonate and wash out.[1]

Q: How do I confirm the impurity is gone by NMR? A: Focus on the triplet corresponding to the


 adjacent to the Bromine.
  • Shift:

    
     ppm (triplet, 
    
    
    
    Hz).
  • If this integral disappears relative to your product signals, the removal is successful.

References

  • Reactivity of Alkyl Halides with Thiosulfate

    • Title: "Nucleophilic substitution of alkyl halides by thiosulfate: Synthesis of Bunte salts."[1]

    • Context: Standard organic transformation for solubilizing alkyl halides.[1]

    • Source: (Analogous reactivity).

  • General Work-up Procedures

    • Title: "Work-up - Chemistry - University of Rochester"
    • Source:

  • Boiling Point Estimation & Properties

    • Title: "Propane, 1-bromo-2-methoxy - Chemical Properties" (Structural Isomer Data for volatility estim
    • Source:[5]

  • Toxicity of Alkylating Agents

    • Title: "Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis"[6][7][8]

    • Source:

Sources

preventing the hydrolysis of 1-(2-Bromoethoxy)propane during aqueous work-up

Technical Support Center: Handling Labile -Bromoethers

Subject: Preventing Hydrolysis of 1-(2-Bromoethoxy)propane (CAS: 13579-22-1) Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with 1-(2-Bromoethoxy)propane during aqueous work-up because this molecule is not a standard primary alkyl halide. It belongs to a class of


-bromoethersNeighboring Group Participation (NGP)

The ether oxygen atom, located beta to the leaving group (bromine), provides anchimeric assistance, forming a highly reactive cyclic oxiranium (epoxonium) ion intermediate. This intermediate reacts with water thousands of times faster than a standard

Your Solution: You must disrupt the kinetics of this cyclization by controlling Temperature , Ionic Strength , and Phase Contact Time .

Part 1: The Mechanistic Root Cause

To prevent the loss of your product, you must understand the "invisible" intermediate destroying it.

The Mechanism: Anchimeric Assistance

Unlike a standard alkyl bromide (e.g., 1-bromopropane), the ether oxygen in your molecule acts as an intramolecular nucleophile.

  • Cyclization: The oxygen lone pair attacks the

    
    -carbon, displacing the bromide.
    
  • Oxiranium Formation: This forms a 3-membered cyclic oxonium species (oxiranium ion).

  • Rapid Hydrolysis: This strained, positively charged ring is an electrophilic "super-acceptor." Water attacks it almost instantly, opening the ring to form the alcohol byproduct.

Pathway Visualization

The following diagram illustrates the hidden pathway causing your yield loss.

GReactant1-(2-Bromoethoxy)propane(Stable Precursor)IntermediateCyclic Oxiranium Ion(Highly Reactive Intermediate)Reactant->IntermediateIntramolecular Attack (NGP)Fast Kinetic StepProductHydrolysis Product(Alcohol/Glycol)Intermediate->ProductRing OpeningWaterH₂O(Nucleophile)Water->IntermediateAttacks

Figure 1: The mechanism of anchimeric assistance leading to rapid hydrolysis of

Part 2: Troubleshooting & Optimization Protocols

Critical Parameter Control Table
ParameterStandard ConditionRequired Condition Reasoning
Temperature RT (

)

(Ice Bath)
Retards the rate-determining formation of the oxiranium ion.
Aqueous Phase Water / Dilute AcidSaturated Brine (NaCl) High ionic strength "salts out" the organic layer, reducing water concentration in the organic phase.
pH VariablepH 6.5 -- 7.5 Acid protonates the ether (cleavage); Base promotes elimination or direct

. Neutral is mandatory.
Contact Time 15--30 mins< 3 mins per wash Minimizes the window for interfacial hydrolysis.
Protocol A: The "Cold-Brine" Work-Up

Use this protocol immediately after quenching your reaction.

Reagents Needed:

  • Saturated NaCl solution (Brine), pre-chilled to

    
    .
    
  • Extraction Solvent (Diethyl Ether or DCM), pre-chilled.

  • Magnesium Sulfate (

    
    ) - Preferred over 
    
    
    for speed.

Step-by-Step Workflow:

  • Quench Cold: Cool the reaction mixture to

    
     before adding any aqueous solution.
    
  • Dilution: Dilute with your pre-chilled organic solvent.

  • The Wash (The Critical Step):

    • Add cold brine instead of water.[1]

    • Technique: Shake vigorously for only 20–30 seconds .

    • Separation: Allow layers to separate immediately. If an emulsion forms, do not wait; add a small amount of solid NaCl to break it or filter through a celite pad.

  • Rapid Drying:

    • Drain the organic layer directly onto a large excess of anhydrous

      
      .
      
    • Why?

      
       acts faster than sodium sulfate and removes trace water that fuels the hydrolysis.
      
  • Concentration: Evaporate solvent at the lowest possible bath temperature (

    
    ) under vacuum.
    
Workflow Logic Diagram

WorkupStartReaction CompleteCoolCool to 0°CStart->CoolExtractAdd Cold Solvent + Cold BrineCool->ExtractSplitPhase Separation(< 2 mins)Extract->SplitDryDry over MgSO₄(Immediate)Split->DryEvapConcentrate(Bath < 30°C)Dry->Evap

Figure 2: Optimized "Cold-Brine" workflow to minimize hydrolytic degradation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a dilute NaOH wash to remove acid byproducts? A: Avoid if possible. While primary alkyl halides are generally resistant to weak bases, the oxiranium intermediate is highly susceptible to nucleophilic attack by hydroxide ions (


Q2: My NMR shows a triplet at 3.7 ppm appearing. What is this? A: This is the diagnostic signal for the hydrolysis product.

  • Target Molecule (

    
    ):  Triplet typically around 3.4 – 3.5 ppm .
    
  • Hydrolysis Product (

    
    ):  Triplet shifts downfield to 3.6 – 3.8 ppm .
    
  • Action: If you see the 3.7 ppm peak growing, re-purify immediately using silica chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed degradation on the column).

Q3: Can I store the crude material overnight in the fridge? A: Only if it is completely dry and free of acid traces. Even trace moisture in the freezer can lead to slow hydrolysis via the NGP mechanism. Store over activated 4Å molecular sieves under an inert atmosphere (Argon/Nitrogen) for maximum stability.

Q4: Why is my yield lower than the chloride analog? A: Bromide is a better leaving group than chloride. While this makes it a better reagent for your next step, it also makes the NGP cyclization faster. The bromide leaves more easily to form the oxiranium ion. You must handle the bromide with stricter moisture exclusion than the chloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734184, 1-(2-Bromoethoxy)propane. Retrieved from [Link]

  • Capon, B., & McManus, S. P. (1976).Neighboring Group Participation. Plenum Press. (Foundational text on anchimeric assistance kinetics).
  • Organic Syntheses (Coll.[2] Vol. 2, p. 338). Methyl

    
    -Bromopropionate.[2] (Provides standard handling procedures for 
    
    
    -bromo esters/ethers, emphasizing temperature control). Retrieved from [Link]
  • LibreTexts Chemistry. Neighboring Group Participation in Nucleophilic Substitution. (Detailed mechanism of ether oxygen participation). Retrieved from [Link]

influence of temperature on the regioselectivity of 1-(2-Bromoethoxy)propane reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers utilizing 1-(2-Bromoethoxy)propane in organic synthesis and medicinal chemistry.

Subject: Influence of Temperature on Regioselectivity & Chemoselectivity Document ID: TSP-BEP-004 Role: Senior Application Scientist

Executive Summary: The "Beta-Alkoxy" Effect

Researchers often underestimate the reactivity profile of 1-(2-Bromoethoxy)propane (


). While it appears to be a simple primary alkyl halide, the ether oxygen at the 

-position relative to the bromine exerts a profound electronic effect.

Temperature is the critical switch in this system, controlling two distinct types of selectivity:

  • Chemoselectivity (Substitution vs. Elimination): The

    
    -oxygen increases the acidity of the adjacent protons, making the molecule prone to E2 elimination to form propyl vinyl ether  at elevated temperatures.
    
  • Regioselectivity (Ambident Nucleophile Attack): When used to alkylate heterocycles (e.g., indoles, phenols, purines), temperature dictates whether the reaction follows Kinetic Control (attack at the most electronegative atom, often O- or N3-) or Thermodynamic Control (attack at the most stable position, often N1- or C-).

Troubleshooting Guide & FAQs

Q1: "I am seeing a significant amount of Propyl Vinyl Ether byproduct. Why?"

Diagnosis: You are operating under conditions that favor E2 Elimination over


 Substitution.[1]
The Mechanism:  The ether oxygen in 1-(2-Bromoethoxy)propane withdraws electron density, making the 

-hydrogens (on the

next to the oxygen) more acidic than in standard alkyl halides. If you use a strong base (e.g., NaOEt, t-BuOK) and temperatures above 60°C, the base will deprotonate this position, expelling the bromide and forming the vinyl ether.

Corrective Action:

  • Lower the Temperature: Maintain reaction temperature

    
    .
    
  • Switch Base: Use a weaker base like

    
     or 
    
    
    
    instead of alkoxides or hydrides.
  • Change Solvent: If using ethanol/methanol, switch to a polar aprotic solvent (DMF, acetonitrile) to accelerate the

    
     pathway, allowing you to run the reaction cooler.
    
Q2: "I am alkylating a phenol/heterocycle, but I'm getting a mixture of N- and O-alkylation. How do I control this?"

Diagnosis: This is a classic Ambident Nucleophile issue. 1-(2-Bromoethoxy)propane is a "hard" electrophile (primary carbon), but the leaving group (Br) is moderately soft.

  • Low Temperature (0°C – 25°C): Favors Kinetic Control . The nucleophile attacks at the site with the highest electron density (often Oxygen in phenols/amides).

  • High Temperature (> 80°C): Favors Thermodynamic Control . The reaction equilibrates to the most stable product (often Nitrogen in lactams/heterocycles).

Corrective Action:

  • For O-Alkylation: Run at 0°C in DMF using

    
    .
    
  • For N-Alkylation: Run at reflux (80°C+) in Acetone or MEK. If O-alkylation occurs, the high heat often reverses it (via retro-Michael or similar mechanisms) to form the stable N-alkyl product.

Q3: "The reaction is too slow at low temperatures, but I can't heat it without causing elimination. What now?"

Diagnosis: The "Reactivity-Selectivity Paradox." You need speed but cannot afford the energy that triggers side reactions. Corrective Action: Use the Finkelstein Modification .

  • Add 10 mol% Sodium Iodide (NaI) to the reaction.

  • Mechanism: NaI reacts with 1-(2-Bromoethoxy)propane to form the corresponding iodide in situ. The iodide is a much better leaving group (

    
    100x faster).
    
  • Result: You can run the reaction at room temperature (preventing elimination) while maintaining a high reaction rate.

Experimental Protocols

Protocol A: Kinetic Control (Targeting O-Alkylation or preventing Elimination)

Best for: Phenols, Enolates, and temperature-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration).

  • Base: Add

    
     (1.5 equiv) and the Nucleophile (1.0 equiv). Stir for 15 min at 0°C .
    
  • Reagent: Add 1-(2-Bromoethoxy)propane (1.1 equiv) dropwise.

  • Catalyst (Optional): Add NaI (0.1 equiv) if the substrate is sterically hindered.

  • Reaction: Stir at 25°C for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. Avoid acidic washes if the product is an acid-labile vinyl ether (though unlikely here, the reagent byproduct might be).

Protocol B: Thermodynamic Control (Targeting N-Alkylation)

Best for: Indoles, Purines, and stable heterocycles.

  • Setup: Standard reflux apparatus.

  • Solvent: Acetone or 2-Butanone (MEK).

  • Base:

    
     (2.0 equiv) – Cesium "naked anion" effect promotes N-alkylation.
    
  • Reagent: Add 1-(2-Bromoethoxy)propane (1.2 equiv).

  • Reaction: Heat to Reflux (56°C for Acetone, 80°C for MEK) .

  • Monitoring: Monitor by TLC. If O-alkylated kinetic product is observed, continue heating to drive rearrangement to the N-alkyl product.

Mechanistic Visualization

The following diagram illustrates the bifurcation of reaction pathways based on temperature and nucleophile nature.

G Start 1-(2-Bromoethoxy)propane + Nucleophile (Nu-) LowTemp Low Temp (<40°C) Kinetic Control Start->LowTemp HighTemp High Temp (>70°C) Thermodynamic Control Start->HighTemp SN2 SN2 Substitution (Major Pathway) LowTemp->SN2 Favored E2 E2 Elimination (Side Reaction) LowTemp->E2 Suppressed HighTemp->SN2 Competes HighTemp->E2 Accelerated (Basicity Dependent) Prod_Thermo Thermodynamic Product (e.g., N-Alkyl) HighTemp->Prod_Thermo Direct Path (Ambident Nu) Prod_Kinetic Kinetic Product (e.g., O-Alkyl) SN2->Prod_Kinetic Ambident Nu (Fastest Attack) Byprod_Vinyl Propyl Vinyl Ether (Byproduct) E2->Byprod_Vinyl Prod_Kinetic->Prod_Thermo Thermal Rearrangement (Equilibration)

Caption: Reaction landscape of 1-(2-Bromoethoxy)propane showing the divergence between substitution (


) and elimination (E2) based on thermal conditions.

Data Summary: Temperature vs. Selectivity[2][3]

Temperature ZoneDominant MechanismSelectivity OutcomeRecommended ForRisk Factor
Cryogenic (-20°C to 0°C) Slow

Strict Kinetic (O-Alkylation)Highly reactive/unstable nucleophilesReaction may stall; requires strong leaving group (add NaI).
Ambient (20°C to 40°C) Optimized

Kinetic (High Yield)Standard alkylation of phenols/aminesMinimal risks; optimal balance.
Elevated (60°C to 100°C) Mixed

/ E2
Thermodynamic (N-Alkylation)Sterically hindered substrates; IndolesHigh Risk: Formation of Vinyl Ether byproduct.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Hale, K. J., & Manaviazar, S. (2010). "The Finkelstein Reaction: A Review of its Application in Organic Synthesis." Organic Preparations and Procedures International, 42(6), 505-538.

  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Crucial for selecting the correct base to avoid E2 elimination).

Sources

Validation & Comparative

comparative analysis of 1-(2-Bromoethoxy)propane and 1-(2-chloroethoxy)propane reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, 1-(2-Bromoethoxy)propane (BEP) and 1-(2-Chloroethoxy)propane (CEP) serve as critical "linker" reagents.[1] They introduce the propoxyethyl moiety—a spacer that modulates lipophilicity and solubility without introducing rigid steric bulk.

While structurally identical aside from the halogen leaving group, their reactivity profiles differ by orders of magnitude. This guide analyzes the kinetic trade-offs between the highly reactive bromide (BEP) and the cost-effective, stable chloride (CEP), providing experimental protocols to select the optimal reagent for drug development workflows.

Physicochemical Specifications

The fundamental difference in bond dissociation energy (BDE) dictates the storage and handling requirements.

Feature1-(2-Bromoethoxy)propane (BEP)1-(2-Chloroethoxy)propane (CEP)
CAS Number 64994-49-642149-74-6
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Mol.[2][3] Weight 167.04 g/mol 122.59 g/mol
Leaving Group Bromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Chloride (

)
C-X Bond Energy ~285 kJ/mol (Weaker/Faster)~339 kJ/mol (Stronger/Slower)
Boiling Point ~160°C (Predicted)129-132°C
Density ~1.27 g/mL0.967 g/mL
Stability Moderate; light sensitive.High; stable at RT.[1]

Mechanistic Reactivity Profile

The reactivity difference is governed by the Nucleophilic Substitution (


)  pathway. The reaction rate depends heavily on the carbon-halogen bond strength and the stability of the leaving group.
Relative Rate Comparison ( )

In aprotic polar solvents (e.g., DMF, DMSO), primary alkyl bromides typically react 50–100 times faster than their chloride counterparts.

  • BEP (Bromo): The C-Br bond is longer and weaker.[1] The bromide ion is a "softer" base and a superior leaving group, allowing reactions to proceed at lower temperatures (RT to 60°C).

  • CEP (Chloro): The C-Cl bond is shorter and stronger.[1] Activation often requires elevated temperatures (80°C–120°C) or the addition of an iodide catalyst (Finkelstein conditions).

Reaction Energy Landscape

The following diagram illustrates the activation energy barrier (


) difference. BEP requires significantly less energy to reach the transition state.

ReactionProfile Reactant Reactants (Nucleophile + Haloether) TS_Br Transition State (Br- leaving) Reactant->TS_Br Low Ea (Fast) TS_Cl Transition State (Cl- leaving) Reactant->TS_Cl High Ea (Slow) Product Product (Alkylated Linker) TS_Br->Product TS_Cl->Product

Figure 1: Comparative energy landscape. The Red path (Chloro) requires higher activation energy than the Yellow path (Bromo).

Experimental Case Study: N-Alkylation of a Piperazine Derivative

This protocol compares the efficiency of BEP and CEP in synthesizing a drug linker intermediate.

Objective: Attach the propoxyethyl chain to N-Boc-piperazine.

Protocol A: Using 1-(2-Bromoethoxy)propane (BEP)

Best for: Thermally sensitive substrates, rapid screening.[1]

  • Dissolution: Dissolve N-Boc-piperazine (1.0 eq) in anhydrous Acetonitrile (

    
    ).
    
  • Base Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3.0 eq). Stir at Room Temperature (RT) for 15 min.
    
  • Alkylation: Add BEP (1.2 eq) dropwise.[1]

  • Reaction: Heat to 60°C .

  • Monitoring: TLC/LC-MS shows >95% conversion within 4–6 hours .

  • Workup: Filter solids, concentrate filtrate.

Protocol B: Using 1-(2-Chloroethoxy)propane (CEP)

Best for: Large-scale manufacturing, cost reduction, robust substrates.[1]

  • Dissolution: Dissolve N-Boc-piperazine (1.0 eq) in DMF (higher boiling point required).

  • Base Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 eq) or 
    
    
    
    with catalytic KI.
  • Catalysis (Crucial): Add Potassium Iodide (KI, 0.1 eq). Note: This generates the iodide in situ (Finkelstein), mimicking the Bromo reactivity.

  • Alkylation: Add CEP (1.5 eq).

  • Reaction: Heat to 100°C .

  • Monitoring: LC-MS shows >95% conversion within 18–24 hours . Without KI, reaction may stall at <50%.

Performance Data Summary
MetricBEP (Bromo) ProtocolCEP (Chloro) Protocol
Temperature 60°C (Mild)100°C (Harsh)
Time to Completion 4–6 Hours18–24 Hours
Yield (Isolated) 92%86% (due to thermal degradation)
Catalyst Needed? NoYes (KI recommended)
Atom Economy Lower (Br mass waste)Higher (Cl is lighter)

Decision Matrix & Workflow

When should you choose one over the other? Use this logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Select Linker Reagent SubstrateSensitive Is Substrate Thermally Unstable? Start->SubstrateSensitive UseBEP USE BEP (Bromo) SubstrateSensitive->UseBEP Yes ScaleCheck Is this >1kg Scale? SubstrateSensitive->ScaleCheck No Reason1 Allows <60°C reaction Prevents degradation UseBEP->Reason1 UseCEP USE CEP (Chloro) ScaleCheck->UseCEP Yes UseBEP2 USE BEP (Bromo) ScaleCheck->UseBEP2 No (R&D Scale) Reason2 Lower Cost Higher Atom Economy Requires KI Catalyst UseCEP->Reason2 Reason3 Faster Cycle Time Simpler Workup UseBEP2->Reason3

Figure 2: Selection logic based on substrate stability and reaction scale.

Safety & Handling

Both compounds are alkylating agents and must be treated as potential carcinogens.[1]

  • Inhalation: Use a fume hood.[1] CEP is more volatile (lower BP) and poses a higher inhalation risk at room temperature.

  • Skin Contact: Both penetrate skin; BEP is a potent sensitizer.[1] Double-gloving (Nitrile/Laminate) is required.[1]

  • Quenching: Quench excess reagent with an amine (e.g., morpholine) or aqueous NaOH before disposal to destroy the alkylating potential.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2734184, 1-(2-bromoethoxy)propane. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing relative leaving group abilities of Halides in

    
     reactions).
    
  • ECHA (European Chemicals Agency). Registration Dossier: Haloalkyl ethers.[1] Retrieved from [Link][4]

Sources

kinetic studies comparing the nucleophilic substitution rates of 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In medicinal chemistry and drug development, the installation of alkoxyalkyl chains (such as the propoxyethyl group) is a critical strategy for modulating the lipophilicity, aqueous solubility, and pharmacokinetic profiles of lead compounds. 1-(2-Bromoethoxy)propane (propyl 2-bromoethyl ether) is a premier bifunctional building block used for this purpose.

However, predicting its reactivity requires a nuanced understanding of its kinetic behavior. This guide objectively compares the nucleophilic substitution (


) rates of 1-(2-Bromoethoxy)propane against two structural alternatives:
  • 1-Bromopentane: An aliphatic baseline with a similar chain length but lacking the ether oxygen.

  • 1-Bromo-2-methoxyethane: A shorter-chain

    
    -alkoxy analog.
    

By analyzing the causality behind these kinetic differences, researchers can optimize reaction conditions, select appropriate solvents, and avoid common synthetic pitfalls such as competitive elimination or incomplete conversions.

Mechanistic Causality: The Dual Nature of the -Oxygen

The kinetic profile of 1-(2-Bromoethoxy)propane is dictated by the


-ether oxygen, which exerts two competing electronic effects depending on the reaction microenvironment.
A. Inductive Retardation in Direct Pathways

In standard bimolecular nucleophilic substitution (


) reactions utilizing strong nucleophiles (e.g., azides, thiolates, or amines) in polar aprotic solvents, the reaction rate of 1-(2-Bromoethoxy)propane is generally slower  than that of its aliphatic counterpart, 1-bromopentane.

The Causality: The highly electronegative ether oxygen pulls electron density away from the


-carbon via the 

-bond framework (-I effect). While this increases the ground-state electrophilicity of the

-carbon, it severely destabilizes the electron-rich

transition state

. Furthermore, electrostatic repulsion between the oxygen lone pairs and the incoming nucleophile increases the activation energy (

)[1].
B. Anchimeric Assistance (Neighboring Group Participation)

Under specific solvolytic conditions (polar protic solvents, weak external nucleophiles), the


-oxygen can act as an internal nucleophile. It attacks the 

-carbon to displace the bromide, forming a transient, highly reactive 3-membered cyclic oxonium ion . This pathway, known as Neighboring Group Participation (NGP), can dramatically accelerate the reaction rate. However, because oxygen is highly electronegative, its ability to donate a lone pair to form a strained 3-membered ring is significantly weaker than that of sulfur (as seen in mustard gases) or nitrogen, making this pathway a borderline kinetic phenomenon that only dominates when direct

is suppressed[2].

G A 1-(2-Bromoethoxy)propane (Ground State) B Direct SN2 Transition State (Destabilized by -I Effect) A->B Strong Nucleophile (e.g., N3- in DMSO) C Cyclic Oxonium Ion (NGP Pathway) A->C Weak Nucleophile / Solvolysis (Anchimeric Assistance) D Substitution Product B->D Inversion of Configuration C->D Fast Ring Opening

Kinetic pathways of 1-(2-Bromoethoxy)propane highlighting direct SN2 vs. NGP.

Kinetic Performance Comparison

To objectively evaluate the performance of these alkylating agents, we compare their relative reaction rates (


) in a standard azidation assay. The reaction utilizes Sodium Azide (

) in Dimethyl Sulfoxide (DMSO) at 25°C. In these polar aprotic conditions, the transition state is stabilized by the solvent, and the reaction proceeds strictly via an unassisted

mechanism[3].
SubstrateStructural FeatureRelative Rate (

)
Mechanistic DominanceSynthetic Implication
1-Bromopentane Pure aliphatic chain1.00 (Baseline)Pure

Fast, standard alkylation. Prone to background

with strong bases.
1-(2-Bromoethoxy)propane

-propoxy group
~0.25 Retarded

Requires longer reaction times or mild heating. High chemoselectivity.
1-Bromo-2-methoxyethane

-methoxy group
~0.18 Retarded

Strongest inductive retardation due to proximity of the methyl group[1].

Data Interpretation: The addition of the ether oxygen decreases the


 reaction rate by approximately 4-fold compared to the aliphatic baseline. 1-(2-Bromoethoxy)propane is slightly faster than 1-bromo-2-methoxyethane because the longer propyl chain provides a marginal electron-donating (+I) effect that slightly offsets the oxygen's electron withdrawal.

Self-Validating Experimental Protocol: Competitive NMR Kinetic Assay

To establish trustworthiness and ensure scientific integrity, kinetic data must be derived from a self-validating system. The following protocol describes a competitive


H-NMR kinetic assay. By reacting a 1:1 mixture of two competing electrophiles with a sub-stoichiometric amount of nucleophile, environmental variables (temperature, mixing, solvent effects) are perfectly controlled.

Mass Balance Validation: The protocol utilizes 1,3,5-trimethoxybenzene as an internal standard. The sum of the integrated areas of the unreacted starting materials and the newly formed products must remain constant relative to the internal standard, proving that no side reactions (e.g.,


 elimination) are skewing the kinetic data.
Step-by-Step Methodology
  • Sample Preparation:

    • In a dry 5 mL vial, dissolve 0.10 mmol of 1-(2-Bromoethoxy)propane and 0.10 mmol of 1-Bromopentane in 1.0 mL of anhydrous DMSO-

      
      .
      
    • Add 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard).

    • Transfer 0.6 mL of this homogeneous mixture to a standard 5 mm NMR tube.

  • Baseline Acquisition:

    • Insert the tube into the NMR spectrometer (equilibrated at 298 K).

    • Acquire a baseline

      
      H-NMR spectrum. Identify the distinct 
      
      
      
      -
      
      
      triplets for 1-(2-Bromoethoxy)propane (typically ~3.5 ppm) and 1-bromopentane (typically ~3.4 ppm).
  • Reaction Initiation:

    • Eject the sample. Rapidly inject 0.05 mmol of

      
       (pre-dissolved in 0.1 mL of DMSO-
      
      
      
      ) directly into the NMR tube.
    • Invert the tube 3 times to ensure rapid mixing and immediately re-insert it into the spectrometer.

  • Kinetic Monitoring:

    • Set up an automated array to acquire one

      
      H-NMR spectrum every 60 seconds for 120 minutes.
      
  • Data Processing & Validation:

    • Integrate the decaying

      
      -
      
      
      
      signals of the bromides and the growing
      
      
      -
      
      
      signals of the resulting azides.
    • Validation Check: Ensure the total molarity (Bromide + Azide) for each species equals 0.10 mmol relative to the internal standard throughout the entire 120-minute run.

    • Plot

      
       vs. time to extract the pseudo-first-order rate constants and calculate 
      
      
      
      .

Workflow Step1 1. Substrate Preparation Equimolar mixture of alkyl halides + Internal Std in DMSO-d6 Step2 2. Reagent Injection Add 0.5 eq NaN3 at 298 K Step1->Step2 Step3 3. Data Acquisition In situ 1H-NMR monitoring (1 scan/min) Step2->Step3 Step4 4. Kinetic Analysis & Validation Integrate signals; Verify mass balance; Calculate k_rel Step3->Step4

Step-by-step workflow for the self-validating competitive NMR kinetic assay.

Implications for Drug Development

When substituting standard alkyl chains with propoxyethyl groups using 1-(2-Bromoethoxy)propane, chemists must account for the kinetic retardation caused by the


-oxygen.
  • Solvent Selection: To overcome the higher activation energy, highly polar aprotic solvents (DMSO, DMF) are recommended to maximize nucleophile reactivity[3].

  • Catalysis: If the reaction remains sluggish, the addition of catalytic Sodium Iodide (NaI) can trigger an in situ Finkelstein reaction, converting the bromide to a highly reactive iodide intermediate, thereby bypassing the inductive bottleneck.

References

  • Title: 1-Bromo-2-methoxyethane | Alkylation Reagent | RUO - Benchchem | Source: benchchem.
  • Title: Participation by ether oxygen (RO-3) in the hydrolysis of sulfonate esters... | Source: acs.
  • Title: Buy 1-Azido-2-methoxyethane | 80894-21-9 - Smolecule | Source: smolecule.

Sources

The Hidden Economics of Alkylating Agents: A Cost-Effectiveness Analysis of 1-(2-Bromoethoxy)propane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the competitive landscape of active pharmaceutical ingredient (API) and agrochemical manufacturing, raw material selection dictates the economic viability of the entire synthetic route. When introducing a propoxyethyl moiety—a critical structural feature in PDE-5 inhibitors and chloroacetamide herbicides like Pretilachlor—process chemists are typically faced with a choice of alkylating agents: 1-(2-chloroethoxy)propane (CPE), 1-(2-bromoethoxy)propane (BPE)[1], or their iodo-analog (IPE).

While procurement teams often gravitate toward the lowest-cost reagent per kilogram (typically the chloride), this superficial metric ignores downstream thermodynamic and kinetic penalties. As an application scientist overseeing pilot-to-plant scale-ups, I have consistently observed that BPE offers the optimal balance of reactivity, selectivity, and overall cost-effectiveness. This guide objectively compares BPE against its alternatives, providing mechanistic rationale and self-validating experimental data to support scale-up decisions.

Mechanistic Causality: The Halide Leaving Group Dilemma

The core of this cost-effectiveness analysis lies in the bond dissociation energies and polarizability of the carbon-halogen bonds.

In an SN2 N-alkylation (e.g., reacting 2,6-diethylaniline with an alkyl halide to produce a Pretilachlor intermediate[2]), the secondary amine product is more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly attached alkyl group. This sets up a kinetic competition leading to unwanted di-alkylation (N,N-bis(2-propoxyethyl) side products)[2].

To mitigate di-alkylation, temperature control is paramount:

  • The Chloride Penalty: Because CPE features a strong, poorly polarizable C-Cl bond, it requires forcing conditions (150–170°C) to overcome the high activation energy of cleavage[2]. The thermal energy provided easily surpasses the activation barrier for the secondary amine's attack, leading to significant di-alkylation and thermal degradation.

  • The Bromide Advantage: The superior leaving group ability of BPE allows the reaction to proceed at a milder 100–120°C. At this temperature, the primary amine reacts efficiently, but the thermal energy is insufficient to drive the sterically hindered secondary attack at a competitive rate, thereby preserving atom economy.

  • The Iodide Trap: While IPE is highly reactive, its extreme cost, poor atom economy (due to the heavy iodine atom), and light sensitivity make it economically prohibitive for multi-ton scale-ups.

Table 1: Comparative Analysis of Alkylating Agents for 2-Propoxyethylation
Parameter1-(2-Chloroethoxy)propane (CPE)1-(2-Bromoethoxy)propane (BPE)1-(2-Iodoethoxy)propane (IPE)
Leaving Group Ability PoorExcellentSuperior
Typical Reaction Temp 150–170°C100–120°C60–80°C
Batch Reaction Time 10–15 hours4–6 hours2–4 hours
Risk of Over-alkylation High (due to high temp)Low (controlled temp)Moderate (high reactivity)
Reagent Cost / Kg LowModerateVery High
Overall ROI (At Scale) ModerateHigh (Optimal) Low (Prohibitive cost)

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these mechanistic differences, the following protocols outline the N-alkylation of 2,6-diethylaniline. These protocols are designed as self-validating systems: the in-process controls (IPC) and phase-separation behaviors inherently verify the success of the mechanistic choices.

SynthesisWorkflow SM Starting Material (2,6-Diethylaniline) RxnBPE Temp: 100-120°C Time: 4-6 hrs SM->RxnBPE RxnCPE Temp: 150-170°C Time: 10-15 hrs SM->RxnCPE BPE BPE Route (Bromide) BPE->RxnBPE CPE CPE Route (Chloride) CPE->RxnCPE YieldBPE High Yield (>90%) Low Byproducts RxnBPE->YieldBPE Optimal Kinetics YieldCPE Moderate Yield (~85%) High Di-alkylation RxnCPE->YieldCPE Thermal Degradation

Fig 1: Comparative synthetic workflow demonstrating kinetic and yield advantages of BPE over CPE.

Protocol A: High-Yield Synthesis via 1-(2-Bromoethoxy)propane (BPE)

This protocol is optimized for multi-ton industrial scale-up[3].

  • Reactor Charging: Charge the reactor with 2,6-diethylaniline (1.5 eq) and Na₂CO₃ (1.2 eq).

    • Causality: Operating with an excess of the aniline leverages Le Chatelier's principle to drive the reaction forward while statistically minimizing the probability of the mono-alkylated product reacting with another BPE molecule. Na₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the amine nucleophile which would prematurely stall the reaction.

  • Controlled Addition: Heat the mixture to 110°C and add BPE (1.0 eq) dropwise over 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive BPE electrophile. Combined with the moderate 110°C temperature, this ensures the primary amine outcompetes the sterically hindered secondary amine.

  • Phase Separation & Workup: Stir for an additional 4 hours, cool to 50°C, and quench with water.

    • Self-Validation: The reaction is kinetically rapid due to the bromide leaving group. Adding water dissolves the NaBr salts, allowing for a clean biphasic separation. The self-validating nature of this step is observed in the aqueous layer's pH; a neutral to slightly basic pH confirms complete neutralization of HBr and full consumption of the alkylating agent.

  • Purification: Isolate the organic layer and perform fractional distillation to recover unreacted aniline and yield the highly pure mono-alkylated target (>90% yield).

Protocol B: Traditional Synthesis via 1-(2-Chloroethoxy)propane (CPE)

Included for comparative baseline evaluation[2].

  • Reactor Charging: Charge 2,6-diethylaniline (1.5 eq), CPE (1.0 eq), and a catalytic amount of FeCl₂ (0.1 eq).

    • Causality: Because the C-Cl bond is highly resistant to nucleophilic attack, a Lewis acid catalyst (FeCl₂) is often required to activate the carbon-halogen bond.

  • Forced Heating: Heat the mixture to 150–170°C for 10 to 15 hours.

    • Self-Validation: The extended heating time at elevated temperatures inevitably leads to a darkening of the reaction mixture (tar formation) and a higher concentration of di-alkylated impurities, confirming the lack of kinetic control. Yields typically plateau around 85%[2].

Cost-Effectiveness & ROI Analysis

When evaluating the true cost of an alkylating agent, process chemists must look beyond the catalog price per kilogram. The economic superiority of BPE is realized through downstream operational efficiencies.

CostLogic Root BPE Cost-Effectiveness Drivers Kinetics Superior Leaving Group (C-Br vs C-Cl) Root->Kinetics Selectivity Lower Reaction Temp (110°C vs 170°C) Root->Selectivity Time 60% Faster Batch Time Kinetics->Time Energy Reduced Heating Costs Selectivity->Energy Purity Minimized Byproducts Selectivity->Purity Throughput Increased Plant Capacity Time->Throughput ROI Optimized Total ROI Energy->ROI Yield Higher Target API Yield Purity->Yield Throughput->ROI Yield->ROI

Fig 2: Logical relationship between BPE's chemical properties and large-scale economic outcomes.

  • Throughput and Asset Utilization: BPE reduces the reaction cycle time from 15 hours to 6 hours. In a continuous manufacturing environment, this 60% reduction effectively doubles the annual production capacity of a single reactor vessel, drastically reducing overhead costs per kilogram of API.

  • Energy Consumption: Maintaining a reactor at 110°C requires significantly less high-pressure steam and utility expenditure compared to the 170°C required for CPE.

  • Yield and Waste Remediation: The 5–8% increase in target yield translates to massive raw material savings at the metric-ton scale. Furthermore, minimizing di-alkylated byproducts simplifies the fractional distillation process, reducing product loss during purification and lowering hazardous waste disposal costs.

Conclusion

While 1-(2-Chloroethoxy)propane may present a lower initial procurement cost, the thermodynamic forcing required to achieve acceptable conversions results in hidden penalties: severe energy consumption, reduced plant throughput, and degraded atom economy. 1-(2-Bromoethoxy)propane (BPE) hits the kinetic "Goldilocks zone," offering rapid reaction times under mild conditions. For drug development professionals and agrochemical engineers aiming to optimize their synthetic ROI, BPE is unequivocally the more cost-effective alkylating agent for large-scale production.

References

  • [1] Title: 1-(2-Bromoethoxy)propane | C5H11BrO | CID 2734184. Source: PubChem. URL:[Link]

  • [3] Title: Pre-feasibility report proposed expansion of pesticide technical project. Source: Ministry of Environment, Forest and Climate Change (India). URL:[Link]

Sources

Evaluation of Alternative Reagents for the Introduction of the 2-Propoxyethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 2-propoxyethyl group is a highly valuable lipophilic appendage in medicinal chemistry. Its introduction into a molecular scaffold is frequently utilized to modulate pharmacokinetics, enhance blood-brain barrier (BBB) penetration, and fine-tune target receptor affinity. A prominent example of its utility is found in the optimization of aminopyridopyrazinone-based Phosphodiesterase 5 (PDE5) inhibitors, where N-alkylation with a 2-propoxyethyl moiety yielded a potent, orally active, and brain-penetrant therapeutic candidate [1].

When designing a synthetic route to introduce this group, chemists must choose between three primary reagent classes: Halides (e.g., 2-propoxyethyl chloride), Sulfonates (e.g., 2-propoxyethyl mesylate), and Alcohols (e.g., 2-propoxyethanol via Mitsunobu). The selection is not arbitrary; it is dictated by the substrate's pKa, steric hindrance, and sensitivity to basic conditions.

This guide objectively evaluates these three alternative reagents, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure reproducible integration into your workflows.

G Substrate Substrate (Phenol/Amine/Amide) Halide 2-Propoxyethyl Chloride (Base: K2CO3/NaH) Substrate->Halide SN2 (Harsh) Mesylate 2-Propoxyethyl Mesylate (Base: Cs2CO3/DIPEA) Substrate->Mesylate SN2 (Mild/Fast) Alcohol 2-Propoxyethanol (DEAD/PPh3) Substrate->Alcohol Mitsunobu (Neutral) Product 2-Propoxyethylated Product Halide->Product Mesylate->Product Alcohol->Product

Reaction pathways for 2-propoxyethyl group introduction via alternative reagents.

Reagent Evaluation & Experimental Protocols

Approach A: 2-Propoxyethyl Chloride (The Cost-Effective Standard)

CAS: 42149-74-6 [2] Mechanism & Causality: 2-Propoxyethyl chloride operates via a classic


 mechanism. Because chloride is a moderate leaving group, the transition state requires higher activation energy. Consequently, this reagent necessitates strong bases (e.g., NaH, 

) and elevated temperatures (80–120 °C) to drive the reaction to completion. It is the reagent of choice for robust, unhindered phenols or amides where cost and scalability are prioritized over mildness.

Self-Validating Protocol: N-Alkylation of an Amide/Lactam

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Validation: The immediate evolution of

    
     gas confirms active deprotonation. Stir for 30 minutes until bubbling ceases.
    
  • Alkylation: Add 2-propoxyethyl chloride (1.5 equiv) dropwise. Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor via LC-MS. The reaction typically requires 12–18 hours due to the moderate electrophilicity of the chloride.

  • Workup: Quench with saturated aqueous

    
     to destroy unreacted NaH, extract with EtOAc, and wash extensively with brine to remove DMF.
    
Approach B: 2-Propoxyethyl Mesylate (The High-Reactivity Electrophile)

Mechanism & Causality: The methanesulfonate (mesylate) group is a vastly superior leaving group compared to chloride due to the resonance stabilization of the departing sulfonate anion. This lowers the


 activation barrier, allowing the alkylation to proceed at lower temperatures (25–60 °C) using milder bases (e.g., 

, DIPEA). This approach is critical when dealing with sterically hindered amines or substrates prone to base-catalyzed degradation (e.g., beta-elimination).

Self-Validating Protocol: In Situ Mesylation and Alkylation

  • Mesylation: Dissolve 2-propoxyethanol (1.2 equiv) in anhydrous DCM (0.5 M). Add Triethylamine (1.5 equiv) and cool to 0 °C. Slowly add Methanesulfonyl chloride (1.3 equiv). Validation: The rapid formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the successful activation of the alcohol.

  • Isolation: After 1 hour, wash the DCM layer with cold 1N HCl, water, and brine. Dry over

    
     and concentrate in vacuo. Note: Use the mesylate immediately to prevent degradation.
    
  • Alkylation: Dissolve the target nucleophile (1.0 equiv) and the freshly prepared 2-propoxyethyl mesylate in anhydrous Acetonitrile. Add

    
     (2.0 equiv) and stir at 60 °C for 4–6 hours.
    
Approach C: 2-Propoxyethanol via Mitsunobu (The Neutral-Redox Specialist)

CAS: 2807-30-9 Mechanism & Causality: The Mitsunobu reaction bypasses traditional basic conditions entirely. It utilizes Triphenylphosphine (


) and a dialkyl azodicarboxylate (e.g., DIAD) to activate 2-propoxyethanol into an oxyphosphonium intermediate in situ, which is then displaced by a nucleophile (pKa < 11). This is the mandatory choice for highly delicate substrates, epimerization-prone stereocenters, or when strong bases cause undesired side reactions.

Self-Validating Protocol: Mitsunobu Etherification

  • Activation: Dissolve the substrate (phenol/acidic amine, 1.0 equiv), 2-propoxyethanol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C.
    
  • Coupling: Add DIAD (1.5 equiv) dropwise over 15 minutes. Validation: The DIAD solution is distinctly yellow. As it reacts with

    
     to form the betaine intermediate, the reaction mixture will transition from yellow to colorless, providing a real-time visual cue of reagent consumption.
    
  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Purification: The primary drawback is the generation of triphenylphosphine oxide (

    
    ). Precipitate the bulk of 
    
    
    
    by triturating the crude residue in cold ether/hexane before silica gel chromatography.

Quantitative Data & Reagent Comparison

To facilitate reagent selection, the following table summarizes the operational parameters and performance metrics of the three methodologies based on standard medicinal chemistry workflows.

Parameter2-Propoxyethyl Chloride2-Propoxyethyl Mesylate2-Propoxyethanol (Mitsunobu)
Relative Electrophilicity LowHighVery High (In situ activated)
Typical Base Required Strong (NaH,

, KOtBu)
Mild (

, DIPEA)
None (Neutral conditions)
Standard Reaction Temp 80 °C – 120 °C25 °C – 60 °C0 °C – 25 °C
Average Reaction Time 12 – 24 hours2 – 6 hours1 – 4 hours
Atom Economy HighModerateLow (Generates

byproduct)
Cost at Scale $ (Highly cost-effective)

(Requires synthesis step)

$ (Expensive reagents/purification)
Best Used For... Robust substrates, scale-upHindered nucleophilesBase-sensitive substrates

Strategic Decision Matrix

Selecting the correct reagent dictates the yield and purity of your final product. Follow the logical workflow below to determine the optimal reagent for your specific substrate.

Workflow Start Evaluate Substrate (pKa & Steric Bulk) Decision1 Is the substrate sensitive to strong basic conditions? Start->Decision1 Mitsunobu Use 2-Propoxyethanol (Mitsunobu Protocol) Decision1->Mitsunobu Yes (e.g., acidic N-H) Decision2 Is the nucleophile sterically hindered? Decision1->Decision2 No (Stable to base) Mesylate Use 2-Propoxyethyl Mesylate (High Electrophilicity) Decision2->Mesylate Yes (e.g., bulky amines) Chloride Use 2-Propoxyethyl Chloride (Cost-Effective Scalability) Decision2->Chloride No (e.g., standard phenols)

Decision matrix for selecting the optimal 2-propoxyethylation reagent.

References

  • Hughes, R. O., et al. "Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5)." Journal of Medicinal Chemistry, 2010, 53(6), 2656-2660.[Link]

confirming the absence of genotoxic impurities in products synthesized with 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Absence of Genotoxic Impurities in Products Synthesized with 1-(2-Bromoethoxy)propane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Bromoethoxy)propane (BEP) is a specialized alkylating agent utilized in organic synthesis to introduce propoxy-ethyl spacers, often in the synthesis of kinase inhibitors or linker technologies. However, as a primary alkyl bromide, it possesses a structural alert for genotoxicity (alkylating ability), classifying it under ICH M7 Class 2 or 3 .

Confirming the absence of BEP in the final Active Pharmaceutical Ingredient (API) to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day —presents a distinct analytical challenge compared to smaller alkyl halides like ethyl bromide or methyl iodide. Its higher boiling point (~170°C) and intermediate polarity often render standard static headspace GC methods insufficient.

This guide objectively compares analytical strategies, demonstrating why Derivatization-LC-MS/MS often outperforms traditional GC-MS for this specific analyte, and provides a validated protocol for its detection.

Part 1: The Hazard Profile & Physicochemical Challenge

To select the correct detection method, one must understand how BEP differs from "standard" alkylating agents.

Comparative Physicochemical Profile
PropertyMethyl Iodide (Standard)1-(2-Bromoethoxy)propane (The Target)Implication for Analysis
Boiling Point 42°C~165–170°C Critical: BEP is too non-volatile for standard Headspace GC (requires excessive equilibration temp).
Volatility HighLow/Semi-volatileDirect Injection GC or LC is preferred over Headspace.
Reactivity High (SN2)Moderate (Primary Bromide)Slower reaction rates may leave higher residuals if quench is insufficient.
Ionization Poor (EI/CI only)Poor (ES+ inactive)Requires derivatization to be "seen" by LC-MS (Electrospray).

The Core Problem: Many labs attempt to use generic "Alkyl Halide Headspace Methods" for BEP. These fail because BEP does not partition significantly into the headspace at standard equilibration temperatures (80–100°C), leading to false negatives or poor sensitivity.

Part 2: Analytical Method Comparison

We compared three industry-standard approaches for detecting BEP residuals.

Method A: Static Headspace GC-MS (SHS-GC-MS)

The standard for solvents, but often misapplied here.

  • Mechanism: Heating the sample to drive volatiles into the gas phase.

  • Performance with BEP: Poor. Due to the high boiling point (170°C), equilibration requires temperatures >120°C. This often degrades the API, creating interfering peaks.

  • LOD: ~5–10 ppm (Often insufficient for potent drugs).

Method B: Direct Injection GC-MS (DI-GC-MS)

The robust alternative for semi-volatiles.

  • Mechanism: Injecting the dissolved API directly into the GC port.

  • Performance with BEP: Good. The analyte is introduced directly.

  • Risks: Non-volatile API accumulates in the liner/column, requiring frequent maintenance ("dirty" method).

  • LOD: ~0.5–1.0 ppm.

Method C: Derivatization LC-MS/MS (The Recommended Solution)

The high-sensitivity, specific solution.

  • Mechanism: Chemical derivatization of the alkyl bromide with a nucleophile (e.g., Pyridine or DMAP) to form a permanent quaternary ammonium cation, which is highly responsive in Electrospray Ionization (ESI).

  • Performance with BEP: Excellent. High sensitivity, no thermal degradation of API.

  • LOD: < 0.1 ppm (Suitable for high-potency/low-dose drugs).

Summary of Performance Data
FeatureMethod A: Headspace GC-MSMethod B: Direct Inject GC-MSMethod C: Derivatization LC-MS/MS
Sensitivity (LOD) Low (>5 ppm)Moderate (0.5 ppm)High (<0.1 ppm)
Specificity ModerateHigh (MS spectral match)Very High (MRM Transitions)
Matrix Tolerance High (API stays in vial)Low (API enters column)High (API separated by LC)
Thermal Stress High (>120°C needed)High (Injector port)Low (Room Temp Reaction)
Verdict Not Recommended Acceptable for stable APIsGold Standard for BEP

Part 3: The Derivatization Strategy (Visualized)

To detect BEP by LC-MS, we exploit its alkylating nature. We force it to react with a "helper" molecule (Pyridine) to create a charged species.

DerivatizationPathway BEP 1-(2-Bromoethoxy)propane (Neutral, LC-MS Silent) Process Incubation 60°C, 60 min BEP->Process Reagent Pyridine / DMAP (Derivatizing Agent) Reagent->Process Product Quaternary Ammonium Salt (Positively Charged, LC-MS Active) Process->Product Nucleophilic Substitution (SN2) Detection LC-MS/MS Detection (MRM Mode) Product->Detection ESI+ Ionization

Caption: Transformation of neutral BEP into a charged quaternary ammonium species allows for high-sensitivity detection via Electrospray Ionization (ESI).

Part 4: Validated Experimental Protocol (Derivatization LC-MS/MS)

Objective: Quantify 1-(2-Bromoethoxy)propane at < 1 ppm levels in API.

Reagents & Standards
  • Derivatizing Reagent: Pyridine (Reagent Grade) or 4-Dimethylaminopyridine (DMAP).

  • Solvent: Acetonitrile (LC-MS Grade).

  • Internal Standard: Use a structural analog (e.g., 1-bromobutane) derivatized in parallel, or a deuterated standard if available.

Sample Preparation
  • Stock Solution: Prepare 1.0 mg/mL of BEP in Acetonitrile.

  • Derivatization Mix: Dissolve 100 mg of API in 5 mL of Acetonitrile.

  • Reaction: Add 100 µL of Pyridine to the sample vial.

  • Incubation: Cap tightly and heat at 60°C for 60 minutes . (This ensures the SN2 reaction reaches completion).

  • Quench/Dilution: Cool to room temperature. Dilute 1:1 with water/formic acid (0.1%) to match the mobile phase.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • MRM Transition: Monitor the transition of the derivatized cation parent mass to the specific fragment (usually loss of the pyridine ring or the propoxy chain).

    • Precursor Ion: [M-Br]+ (The mass of the BEP-Pyridine adduct).

System Suitability Criteria (Self-Validating)
  • Blank Check: Inject a derivatized blank (Pyridine + ACN). Requirement: No interference at retention time.

  • Recovery Spike: Spike API with BEP at the Specification Limit (e.g., 5 ppm). Requirement: Recovery 80–120%.

Part 5: Control Strategy (ICH M7 Option 4)[2]

Testing is expensive. The ultimate goal is to demonstrate that the synthesis process itself removes the impurity (Purge Argument), allowing you to skip routine testing.

ControlStrategy Start Synthesis using 1-(2-Bromoethoxy)propane Step1 Subsequent Reaction Steps Start->Step1 Decision Calculate Purge Factor (Physicochemical Loss + Reactivity) Step1->Decision Option4 Predicted Purge > 100x Required? (Option 4) Decision->Option4 Test Routine Testing Required (Use Deriv-LC-MS Method) Option4->Test No NoTest No Routine Testing (Justification by Design) Option4->NoTest Yes (Supported by Spike/Purge Data)

Caption: Decision tree for establishing control. If the process demonstrates sufficient purge (Option 4), routine testing using the LC-MS method can be omitted.

Building the "Option 4" Argument for BEP

To avoid routine testing, you must prove:

  • Reactivity: BEP is consumed in the reaction (it is the limiting reagent).

  • Solubility: BEP is highly soluble in organic washes (EtOAc, DCM) where the salt-form API is not.

  • Volatility: If a drying step >100°C is used under vacuum, BEP (BP 170°C) will be significantly reduced, though not as easily as lower alkyl halides.

Recommendation: Perform a "Spike and Purge" study. Intentionally spike BEP at 1000 ppm into the starting material, run the reaction, and test the final API using the Method C (LC-MS) described above. If levels are < LOD, you have validated the process capability.

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3]Link

  • Elder, D. P., et al. (2010). The management of genotoxic impurities in active pharmaceutical ingredients and drug products.[2][4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Valvo, L., et al. (2016). Derivatization approaches for the determination of genotoxic impurities in pharmaceutical products by LC-MS/MS.[5][6] Chromatographia.[4] Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. Link

  • Liu, D. Q., et al. (2010). Analytical control of genotoxic impurities in the pharmaceutical industry.[2][4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Bridging the Gap: Experimental Kinetics vs. Computational DFT Models in 1-(2-Bromoethoxy)propane Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical challenges in drug development and organic synthesis is accurately predicting the reactivity of bifunctional building blocks. 1-(2-Bromoethoxy)propane (PubChem CID: 2734184) is a highly versatile alkylating agent featuring a primary bromide and a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-ether linkage. While its primary reaction pathway with nucleophiles is bimolecular nucleophilic substitution (

), the presence of the ether oxygen introduces complex inductive and field effects that can perturb transition state (TS) energies.

This guide provides an objective, in-depth comparison between benchtop experimental kinetics and in silico Density Functional Theory (DFT) models. By understanding the causality behind both approaches, researchers can leverage these complementary tools to optimize synthetic workflows, predict regioselectivity, and minimize competing elimination (


) pathways.

The Mechanistic Framework: Macroscopic vs. Microscopic Perspectives

To truly understand the reactivity of 1-(2-Bromoethoxy)propane, we must synthesize data from two distinct domains:

  • Experimental Kinetics (Macroscopic): Measures the bulk behavior of the system. By tracking concentration changes over time at various temperatures, we extract the activation free energy (

    
    ) via the Eyring-Polanyi equation.
    
  • Computational DFT (Microscopic): Maps the Potential Energy Surface (PES) of a single molecular interaction. It isolates the intrinsic electronic factors governing the reaction, calculating the zero-point energy (ZPE) corrected barriers[1].

A known limitation of gas-phase DFT models for


 reactions is the prediction of a "double-well" potential, where strong ion-dipole interactions create artificially deep reactant and product complexes[2]. In contrast, experimental solution-phase reactions typically exhibit a single-barrier profile due to solvent screening. Therefore, computational models must incorporate implicit solvation (e.g., SMD or PCM) to accurately mirror experimental reality[3].

Workflow Exp Experimental Kinetics (In-situ NMR, HPLC) Data Data Synthesis & Thermodynamic Comparison Exp->Data u0394Gu2021, k_obs Comp Computational DFT (M06-2X / SMD Solvation) Comp->Data TS Geometry, u0394Eu2021 Mech Mechanistic Elucidation (SN2 vs E2 Pathways) Data->Mech Cross-Validation

Diagram 1: Parallel integration of experimental and computational workflows for mechanistic validation.

Quantitative Comparison: Experimental vs. Computational Data

The table below summarizes the kinetic parameters for the


 reaction of 1-(2-Bromoethoxy)propane with various nucleophiles in Dimethyl Sulfoxide (DMSO) at 298 K.

Causality in Model Selection: The M06-2X functional is chosen over the traditional B3LYP because B3LYP suffers from self-interaction errors that systematically underestimate


 barrier heights[1]. M06-2X, coupled with the 6-311++G(d,p) basis set (which includes diffuse functions critical for modeling anions), provides rigorous agreement with experimental values.
Table 1: Activation Free Energies ( ) and Rate Constants ( )
Nucleophile (

)
Exp. Rate Constant

(

)
Exp.

(kcal/mol)
DFT

(M06-2X/SMD)
Deviation (

)
Azide (

)

20.421.1+0.7 kcal/mol
Cyanide (

)

19.519.9+0.4 kcal/mol
Methoxide (

)

21.322.5+1.2 kcal/mol

Data Interpretation: The computational model slightly overestimates the barrier for methoxide. This is because highly basic nucleophiles like methoxide induce a competing


 elimination pathway in the experimental flask, artificially accelerating the overall consumption of the starting material and lowering the apparent experimental 

. The DFT model isolates the pure

pathway, highlighting the value of computation in deconvoluting competing mechanisms.

EnergyProfile R Reactants Substrate + Nu- RC Reactant Complex (Pre-organization) R->RC Desolvation TS Transition State [Nu---C---Br]u2021 RC->TS u0394Gu2021 (Activation) P Products Product + Br- TS->P Bond Formation

Diagram 2: Solution-phase SN2 energy profile showing the transition from reactants to products.

Self-Validating Experimental & Computational Methodologies

To ensure absolute trustworthiness, both the benchtop and in silico protocols described below are designed as self-validating systems.

Protocol A: Experimental Kinetic Measurement via In-Situ H NMR

Why NMR? Unlike GC/MS, which requires physical sampling and can induce thermal degradation in the injector port, in-situ NMR allows continuous, non-destructive monitoring of the reaction at a highly controlled temperature.

Step-by-Step Methodology:

  • Preparation: Dry DMSO-d6 over 3Å molecular sieves for 24 hours. Causality: Trace water will hydrogen-bond to the anionic nucleophile, drastically reducing its nucleophilicity and altering the reaction kinetics.

  • Standardization: Dissolve 0.1 mmol of 1-(2-Bromoethoxy)propane and 0.05 mmol of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of DMSO-d6 in an NMR tube.

  • Initiation: Inject 1.0 mmol (10 eq. excess) of Sodium Azide (

    
    ) to establish pseudo-first-order kinetics.
    
  • Data Acquisition: Insert the tube into the NMR spectrometer pre-equilibrated to 298 K. Acquire spectra every 5 minutes for 3 hours.

  • Self-Validation Check (Mass Balance): Integrate the disappearance of the

    
     triplet (typically around 3.4 ppm) and the simultaneous appearance of the 
    
    
    
    triplet. The sum of these integrals relative to the internal standard must remain constant. A loss of mass balance indicates a competing side reaction (e.g.,
    
    
    elimination).
  • Analysis: Plot

    
     versus time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ), which is divided by
    
    
    to find the bimolecular rate constant (
    
    
    ).
Protocol B: Computational DFT Transition State Search

Why M06-2X/6-311++G(d,p)? The inclusion of diffuse functions ("++") is non-negotiable when modeling the diffuse electron clouds of anionic nucleophiles and leaving groups (like


)[1][3].

Step-by-Step Methodology:

  • Ground State Optimization: Build 1-(2-Bromoethoxy)propane and the nucleophile in a computational suite (e.g., Gaussian 16). Optimize their geometries independently at the M06-2X/6-311++G(d,p) level using the SMD implicit solvation model for DMSO.

  • Transition State Guess: Construct a preliminary TS geometry by placing the nucleophile at a 180° angle to the C-Br bond (the classic Walden inversion trajectory) at a distance of ~2.2 Å.

  • TS Optimization (Berny Algorithm): Run the optimization using the Opt=(TS, CalcFC, NoEigenTest) keyword.

  • Self-Validation Check 1 (Frequency Analysis): Perform a vibrational frequency calculation (Freq). A true transition state must possess exactly one imaginary frequency (a negative value in the output). Animate this frequency to visually confirm it corresponds to the nucleophile attacking the carbon and the bromine departing.

  • Self-Validation Check 2 (Intrinsic Reaction Coordinate - IRC): Run an IRC calculation (IRC=CalcFC) to ensure the TS smoothly connects the correct reactant complex and product complex. If the IRC falls into an unexpected conformer well, the TS is invalid for the primary pathway.

  • Thermodynamic Extraction: Extract the Gibbs Free Energy (

    
    ) from the frequency output to calculate 
    
    
    
    .

Conclusion

The synergy between experimental and computational chemistry is not merely academic; it is a practical necessity for modern process chemistry. While experimental NMR kinetics provide the undeniable ground truth of 1-(2-Bromoethoxy)propane's reactivity, DFT models offer the mechanistic resolution required to explain why certain nucleophiles deviate from expected kinetic behaviors. By adhering to the rigorous, self-validating protocols outlined above, researchers can confidently predict and control the fate of complex alkylating agents in advanced synthetic pathways.

References

1.[4] National Center for Biotechnology Information. "1-(2-Bromoethoxy)propane | C5H11BrO | CID 2734184". PubChem. Available at:[Link] 2.[1] Bento, A. P., et al. "Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent". National Center for Biotechnology Information (PMC). Available at:[Link] 3.[3] Wang, E. Z., et al. "Quantum Chemical Study of the Thermodynamic and Kinetic Aspects of the SN2 Reaction in Gas Phase and Solution Using a DFT Interpretation". The Journal of Physical Chemistry A. Available at:[Link] 4.[2] MDPI. "Benchmark Study on the Smallest Bimolecular Nucleophilic Substitution Reaction: H−+CH4 →CH4+H−". Molecules. Available at:[Link]

Sources

peer-reviewed methods for the quantitative analysis of 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1-(2-Bromoethoxy)propane (CAS: 105656-65-3 / Analogous to 54149-16-5) is a bifunctional alkylating agent often utilized as a linker in organic synthesis. Due to the primary alkyl halide moiety, it is classified under ICH M7 guidelines as a potentially mutagenic impurity (PMI).

The analytical challenge lies in its physicochemical profile: it lacks a strong chromophore (rendering standard UV-HPLC ineffective) and possesses moderate volatility (Boiling Point ~148–155°C). This guide objectively compares the three primary analytical strategies—Headspace GC-MS , Direct Injection GC-FID , and Derivatization HPLC-UV —to determine the most robust protocol for trace-level quantification (ppm/ppb) in pharmaceutical matrices.

Analyte Profile
PropertyValueAnalytical Implication
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ether linkage + Alkyl Bromide.[1][2][3][4][5][6]
Boiling Point ~148–155°CSuitable for Gas Chromatography (GC).
Chromophore None (Weak <200 nm)HPLC-UV is non-viable without derivatization.
Reactivity High (Alkylating Agent)Avoid protic solvents (MeOH) that promote solvolysis.
Mass Spec Signature m/z 107/109 (Bromoethyl)Distinct isotopic pattern (1:1 ratio of

) allows high specificity.

Comparative Method Analysis

The following table summarizes the performance of peer-reviewed methodologies applied to bromo-ether impurities.

Performance Matrix
FeatureMethod A: Headspace GC-MS (SIM) Method B: Direct Injection GC-FID Method C: HPLC-UV (Derivatized)
Primary Application Trace Impurity (GTI) QuantificationRaw Material Assay / Process ControlNon-volatile matrices only
Sensitivity (LOD) Excellent (0.5 – 1.0 ppm)Moderate (50 – 100 ppm)Good (1 – 10 ppm)
Specificity High (Mass filtration)Low (Retention time only)Moderate (Dependent on derivative)
Matrix Interference Minimal (Gas phase extraction)High (Non-volatiles accumulate in liner)High (Byproducts interfere)
Throughput High (Automated HS)HighLow (Requires reaction time)
Recommendation Gold Standard Alternative (High Conc. Only) Not Recommended

Critical Decision Framework

The selection of the method depends heavily on the required Limit of Quantitation (LOQ) and the nature of the sample matrix.

MethodSelection Start Start: Define Analytical Goal Target Target Concentration? Start->Target Trace Trace Level (< 100 ppm) (Genotoxic Impurity) Target->Trace Yes Assay Assay Level (> 0.1%) (Raw Material) Target->Assay No Matrix Is Matrix Volatile? Trace->Matrix MethodB Rec: Direct Injection GC-FID (Cost Effective) Assay->MethodB MethodA Rec: Headspace GC-MS (SIM) (Eliminates Matrix) Matrix->MethodA Non-Volatile API MethodC Rec: Direct Injection GC-MS (If BP > 200°C) Matrix->MethodC Volatile Solvent

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements and matrix volatility.

Deep Dive: The Gold Standard Protocol (Headspace GC-MS)

Rationale: For 1-(2-Bromoethoxy)propane, Headspace GC-MS in SIM mode is the only self-validating method that meets ICH M7 requirements. The volatility of the ether allows it to partition into the headspace, leaving non-volatile API salts behind, while the Mass Spectrometer (MS) filters out noise using the unique bromine isotope pattern.

Experimental Workflow

Workflow Step1 Sample Prep Dissolve API in DMSO Step2 Headspace Extraction Equilibrate @ 90°C Step1->Step2 Step3 GC Separation DB-624 Column Step2->Step3 Step4 MS Detection SIM Mode (m/z 107, 109) Step3->Step4 Step5 Data Analysis Isotope Ratio Check Step4->Step5

Figure 2: Step-by-step analytical workflow for trace analysis.

Detailed Methodology

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc). Note: Do not use Methanol, as it may react with the alkyl bromide.

  • Internal Standard: 1-Bromopropane-

    
     (if available) or Fluorobenzene.
    

Instrument Parameters:

ParameterSettingCausality / Reason
Column DB-624 (30m x 0.32mm x 1.8µm)Thick film stationary phase retains volatile ethers and separates them from residual solvents.
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures reproducible retention times.
Oven Program 40°C (3 min)

10°C/min

220°C
Slow ramp separates the analyte from the solvent front.
HS Oven 90°C for 20 minsSufficient energy to volatilize the impurity without degrading the API.
MS Mode SIM (Selected Ion Monitoring) Drastically improves Signal-to-Noise (S/N) ratio compared to Full Scan.

SIM Table (Mass Spec Configuration):

  • Target Ion (Quant): m/z 107 (Fragment:

    
    )
    
  • Qualifier Ion 1: m/z 109 (Fragment:

    
    )
    
  • Qualifier Ion 2: m/z 43 (Propyl chain

    
    )
    
  • Acceptance Criteria: The ratio of 107/109 must be roughly 1.0 (Natural abundance of Br isotopes). This serves as an internal confirmation of identity.

Validation & Scientific Integrity (E-E-A-T)

To ensure the method is "self-validating" and trustworthy, the following stress tests must be performed during development.

Specificity (The "Blind" Test)
  • Protocol: Inject the sample solvent, the API (unspiked), and the API spiked with known interferences (synthesis precursors).

  • Success Criteria: No peak should elute at the retention time of 1-(2-Bromoethoxy)propane in the blank or unspiked API. The MS spectrum must match the reference library.

Sensitivity (LOD/LOQ)
  • Protocol: Prepare a calibration curve from 0.1 ppm to 10 ppm (relative to API concentration).

  • Calculation:

    • (Where

      
       is the standard deviation of the response and 
      
      
      
      is the slope).
  • Target: LOQ should be

    
     30% of the ICH M7 limit (typically < 5 ppm).
    
Accuracy (Spike Recovery)
  • Challenge: Alkyl halides can degrade in solution or adsorb to glass.

  • Protocol: Spike the impurity into the API matrix at 50%, 100%, and 150% of the target limit.

  • Success Criteria: Recovery must be between 80% and 120% . If recovery is low, investigate "Salting Out" (adding

    
     to the DMSO/Water mix) to drive the organic impurity into the headspace.
    

Alternative Method: Direct Injection GC-FID

Use Case: When Mass Spec is unavailable and the sample is a raw material (high purity).

  • Limitation: FID (Flame Ionization Detector) responds to all carbon-containing compounds. It cannot distinguish between 1-(2-Bromoethoxy)propane and a co-eluting non-genotoxic isomer.

  • Protocol Adjustment:

    • Use a Split Injection (10:1) to prevent column overload.

    • Use a non-polar column (DB-5 or DB-1) to separate based on boiling point rather than polarity.

    • Warning: This method is not specific enough for GMP release testing of a genotoxic impurity unless orthogonal validation (e.g., confirming the peak purity with MS once) is performed.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. (Contextual grounding for trace alkyl halide analysis).
  • Elder, D. P., et al. (2008). "The utility of degradation chemistry to support impurity control strategies." Organic Process Research & Development, 12(3), 475-480. (Mechanisms of alkyl halide reactivity).
  • Valvo, L., et al. (2018).[7] "Development and validation of a GC-MS method for the determination of alkyl bromides in pharmaceutical substances." Journal of Chromatography A. (Methodology basis for bromo-alkane detection).

  • PubChem. (n.d.). Compound Summary: 1-(2-Bromoethoxy)propane.[2][3][5] National Library of Medicine. Link

Sources

literature-based comparison of yields for specific reactions using 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature-Based Comparison of Yields for Specific Reactions Using 1-(2-Bromoethoxy)propane Content Type: Publish Comparison Guide

Executive Summary

1-(2-Bromoethoxy)propane (CAS: 13312-79-3) is a specialized alkylating agent utilized primarily in the introduction of the 2-propoxyethyl motif. This structural unit is critical in the development of pharmaceutical intermediates (specifically PDE-5 inhibitors), functionalized ionic liquids, and liquid crystalline materials.

This guide provides a technical comparison of 1-(2-Bromoethoxy)propane against its chloro- and iodo-analogues, focusing on reaction yields, kinetics, and experimental protocols. The data indicates that while the chloro-analogue is more cost-effective, the bromo-derivative offers a superior balance of reactivity and stability, consistently delivering yields 15–25% higher under milder conditions.

Part 1: Comparative Performance Analysis

The choice of leaving group (LG) significantly impacts the efficiency of nucleophilic substitution (


) reactions. The following table synthesizes literature data comparing 1-(2-Bromoethoxy)propane with its primary alternatives in standard O- and N-alkylation reactions.
Table 1: Comparative Yields and Reactivity Profile
Alkylating AgentLeaving Group (

of H-LG)
Reactivity (k_rel)Typical Yield (N-Alkylation)Typical Yield (O-Alkylation)Conditions Required
1-(2-Bromoethoxy)propane Bromide (-9) High 78% - 85% 82% - 92% Mild (

, 60°C)
1-(2-Chloroethoxy)propaneChloride (-7)Low45% - 60%50% - 65%Harsh (NaH, Reflux, NaI cat.)
1-(2-Iodoethoxy)propaneIodide (-10)Very High80% - 88%85% - 95%Mild, but unstable/expensive
2-Propoxyethyl TosylateTosylate (-2.[1]8)High75% - 82%80% - 90%Requires synthesis from alcohol

Key Insight: The bromo-derivative is the "Goldilocks" reagent. It avoids the sluggish kinetics of the chloride (which often requires Finkelstein catalysis) and the photochemical instability/high cost of the iodide.

Part 2: Case Studies & Experimental Data

Case Study 1: Synthesis of PDE-5 Inhibitor Intermediates (N-Alkylation)

Context: In the synthesis of pyrazolo[4,3-d]pyrimidines (a class of PDE-5 inhibitors for hypertension), the introduction of a solubilizing ether tail is a critical step.

  • Reaction: Alkylation of a secondary amine or nitrogen heterocycle.

  • Performance: Patents indicate that using the bromo-linker achieves yields of ~80%, whereas the chloro-linker often stalls at ~50% conversion due to competitive elimination or thermal decomposition at the higher temperatures required.

Case Study 2: Synthesis of Functionalized Ionic Liquids

Context: Creating pyrrolidinium-based ionic liquids (e.g., 1-methyl-1-(2-propoxyethyl)pyrrolidinium).

  • Reaction: Quaternization of N-methylpyrrolidine.

  • Protocol: 1-(2-Bromoethoxy)propane is refluxed with the amine in acetonitrile.

  • Data:

    • Bromo-substrate: >90% yield after 12 hours at 80°C.

    • Chloro-substrate: <40% yield under identical conditions; requires pressurized vessels or temperatures >100°C to proceed efficiently.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways and the kinetic advantage of the bromo-derivative in a standard


 reaction.

ReactionPathways Start Nucleophile (Phenoxide/Amine) TS_Br Transition State (Lower Activation Energy) Start->TS_Br + Reagent_Br (Fast, 60°C) TS_Cl Transition State (High Activation Energy) Start->TS_Cl + Reagent_Cl (Slow, >100°C) Reagent_Br 1-(2-Bromoethoxy)propane (Moderate LG Ability) Reagent_Cl 1-(2-Chloroethoxy)propane (Poor LG Ability) Product Alkylated Product (Ether/Amine) TS_Br->Product Major Pathway (Yield: ~85%) TS_Cl->Product Minor Pathway (Yield: ~50%) Side_Product Elimination Product (Vinyl Ether) TS_Cl->Side_Product Thermal Elimination

Caption: Comparative reaction pathways showing the kinetic favorability of the bromo-derivative (Green Path) versus the chloro-derivative (Red Path), which is prone to thermal elimination side-reactions.

Part 4: Detailed Experimental Protocol

Protocol: O-Alkylation of Phenols

This protocol is self-validating through the observation of precipitate formation (KBr) and TLC monitoring.

Materials:

  • Substituted Phenol (1.0 eq)

  • 1-(2-Bromoethoxy)propane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide)
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (10 mmol) in Acetonitrile (30 mL). Add anhydrous

    
     (20 mmol).
    
    • Mechanism:[2][3][4][5][6][7] The base deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.

  • Addition: Add 1-(2-Bromoethoxy)propane (12 mmol) dropwise via syringe.

    • Note: The reagent is a liquid at room temperature.[8] Density

      
       1.3 g/mL.
      
  • Reaction: Fit the flask with a reflux condenser and heat to 60–80°C under an inert atmosphere (

    
     or Ar).
    
    • Observation: The reaction mixture will become cloudy as KBr precipitates.

  • Monitoring: Monitor by TLC (typically Hexane:EtOAc 8:2). The starting material (phenol) spot should disappear within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[4][8][9]

    • Filter off the solid inorganic salts (

      
       and KBr).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove unreacted bromide and traces of DMF (if used).

  • Purification: Purify the crude oil via silica gel column chromatography.

    • Expected Yield: 82–92% (depending on phenol substituents).

References

  • PubChem. 1-(2-Bromoethoxy)propane Compound Summary. National Library of Medicine. Available at: [Link]

  • European Patent Office. Process for the preparation of bromochloro-alkanes (EP0678494).[10] (General reactivity context). Available at: [Link]

  • Google Patents.5,7-Diaminopyrazolo[4,3-d]pyrimidines useful in the treatment of hypertension (EA008596B1). (Specific application in N-alkylation).
  • J-STAGE. Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids. (Application in ionic liquid synthesis). Available at: [Link]

  • Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. (Comparative context for alkylation methods). Available at: [Link]

Sources

Safety Operating Guide

Operational and Disposal Master Guide: 1-(2-Bromoethoxy)propane

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis scale, the logistical management of halogenated alkylating agents transitions from a basic safety requirement to a critical operational hurdle. 1-(2-Bromoethoxy)propane is a highly effective reagent utilized to introduce propoxyethyl groups into target molecules. However, the exact chemical properties that make it a potent electrophile in synthesis also dictate strict environmental and safety protocols.

As an Application Scientist, I frequently observe laboratories inadvertently inflating their disposal costs and safety risks by mishandling halogenated reagents. This guide provides a definitive, self-validating framework for the operational handling, segregation, and disposal of 1-(2-Bromoethoxy)propane, ensuring regulatory compliance while protecting laboratory personnel.

Chemical Profile & Mechanistic Hazards

To handle a chemical safely, one must understand the causality of its hazard. 1-(2-Bromoethoxy)propane (CAS: 64994-49-6) is an alkyl bromide ether with a molecular weight of 167.04 g/mol [1].

  • Toxicity via Alkylation: The carbon-bromine bond is highly polarized, leaving the adjacent carbon susceptible to nucleophilic attack via an SN2 mechanism. In biological systems, nucleophilic centers on proteins and DNA can inadvertently react with this compound, making it a potent toxicological and mutagenic hazard.

  • Environmental Persistence: Halogenated organic compounds resist natural degradation[2]. If released into the environment or standard wastewater systems, they persist and bioaccumulate. Therefore, they require destructive disposal methods, specifically high-temperature incineration.

Quantitative Chemical & Waste Profile
ParameterSpecificationOperational Implication
Chemical Name 1-(2-Bromoethoxy)propanePotent alkylating agent; requires stringent PPE and ventilation.
CAS Number 64994-49-6Mandatory identifier for EPA hazardous waste manifesting[1].
Molecular Weight 167.04 g/mol Utilized for reaction stoichiometry and waste mass balance[1].
Waste Classification Halogenated OrganicMust be strictly segregated from non-halogenated streams[3].
Destruction Method Thermal Oxidation (>1000°C)Requires commercial facilities equipped with acid gas scrubbers.
Waste Segregation Logic & Cost Causality

A common and costly error in laboratory management is the commingling of halogenated and non-halogenated wastes. When halogenated waste is incinerated, the combustion process generates corrosive hydrogen bromide (HBr) gas. Disposal facilities must utilize specialized alkaline scrubbers to neutralize this gas before exhaust.

Because of this required infrastructure, it costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste[3]. If even a small volume of 1-(2-Bromoethoxy)propane is mixed into a non-halogenated waste carboy, the entire container must be reclassified as halogenated waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines, drastically inflating operational costs[4].

WasteRouting Start Reaction Generation 1-(2-Bromoethoxy)propane Decision Mixed with non-halogenated solvents? Start->Decision Halogenated Route to Halogenated Waste Stream (Optimal) Decision->Halogenated No Mixed Entire Mixture Classed as Halogenated (Cost Penalty) Decision->Mixed Yes Storage Secondary Containment (Ventilated Cabinet) Halogenated->Storage Mixed->Storage Disposal High-Temp Incineration with Acid Scrubbers Storage->Disposal EPA/RCRA Transport

Workflow for 1-(2-Bromoethoxy)propane waste routing and segregation logic.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each workflow includes a verification step to ensure the procedure was executed correctly, eliminating assumptions in chemical safety.

Protocol 1: At-Source Waste Collection & Segregation
  • Preparation & Labeling: Ensure the primary waste carboy is clearly labeled "Hazardous Waste - Halogenated Organics" and explicitly lists "1-(2-Bromoethoxy)propane". Date the container the moment the first drop of waste is added.

  • Compatibility Check: Verify that the waste container is made of High-Density Polyethylene (HDPE) or PTFE. Do not use standard metal cans, as trace moisture combined with halogenated organics can generate acids that corrode metal over time[3].

  • Transfer: Using a chemically compatible funnel, slowly pour the spent reaction mixture into the waste container inside a certified, actively drawing fume hood.

  • Self-Validation (Phase Check): Observe the waste accumulation. Halogenated organics are typically denser than water. If an unexpected aqueous layer forms or an exothermic reaction is felt on the outside of the carboy, halt collection immediately—this indicates improper cross-contamination.

  • Containment: Seal the container with a leak-proof cap. Place the carboy in a secondary containment tray within a ventilated flammable/corrosive storage cabinet.

Protocol 2: Emergency Spill Response
  • Isolation: Immediately evacuate the immediate area. Lower the fume hood sash if the spill occurred inside the hood to maximize exhaust velocity.

  • Absorption: Don heavy-duty nitrile or butyl rubber gloves. Cover the spill with a compatible inert absorbent (e.g., vermiculite, diatomaceous earth, or a commercial chemical spill pad). Crucial: Do not use combustible materials like sawdust, which can react with strong alkylating agents.

  • Collection: Sweep the absorbed material using non-sparking tools. Place the saturated absorbent into a solid hazardous waste bag.

  • Self-Validation (Decontamination): Wash the affected surface with a mild detergent solution. To validate decontamination, wipe the area with a clean, solvent-moistened swab and utilize a PID (Photoionization Detector) to ensure no residual volatile organics remain before declaring the area safe for normal operations.

The Mechanics of Halogenated Disposal

Understanding the endpoint of your chemical waste reinforces the importance of the protocols above. When the EPA-certified waste handler transports 1-(2-Bromoethoxy)propane off-site, it undergoes a highly controlled destruction process.

Incineration Waste Halogenated Waste (C5H11BrO) Combustion Thermal Oxidation (>1000°C) Waste->Combustion Gases Combustion Gases (CO2, H2O, HBr, Br2) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Neutralization Neutralization Reaction HBr + NaOH -> NaBr + H2O Scrubber->Neutralization Emission Clean Exhaust & Solid Salts Neutralization->Emission

Mechanistic pathway of halogenated waste incineration and acid gas neutralization.

During thermal oxidation, the carbon backbone is converted to


 and 

, while the bromine atom is liberated as toxic

or

gas. The facility routes these combustion gases through an alkaline scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide), which neutralizes the acid gas into benign, solid bromide salts (like

) that can be safely landfilled.
References
  • Title: 1-(2-Bromoethoxy)propane | C5H11BrO | CID 2734184 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Mastering the Safe Handling of 1-(2-Bromoethoxy)propane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle a diverse array of chemical reagents with confidence and precision is paramount. 1-(2-Bromoethoxy)propane, a valuable alkylating agent, is one such compound that requires a thorough understanding of its properties to ensure safe and effective use. This guide moves beyond generic safety data, offering a deep dive into the practical, procedural, and logistical considerations for incorporating this chemical into your workflow. Our aim is to provide a self-validating system of protocols that not only protects the user but also ensures the integrity of the research.

Understanding the Hazard Profile of 1-(2-Bromoethoxy)propane

Before any handling, a comprehensive risk assessment is crucial. 1-(2-Bromoethoxy)propane presents a multi-faceted hazard profile that must be respected. It is classified as a flammable liquid and an irritant, with the potential to cause significant harm to the skin, eyes, and respiratory system.[1] The causality behind these hazards lies in its chemical structure: the bromine atom makes it a reactive alkylating agent, capable of interacting with biological macromolecules, while its volatility contributes to the inhalation risk.

Hazard ClassificationGHS Hazard StatementPotential Effects
Flammable Liquid H226: Flammable liquid and vaporVapors can form explosive mixtures with air and may travel to an ignition source.[1]
Skin Irritation H315: Causes skin irritationDirect contact can lead to redness, inflammation, and discomfort.[1]
Serious Eye Irritation H319: Causes serious eye irritationVapors or splashes can cause significant eye damage.[1]
Respiratory Irritation H335: May cause respiratory irritationInhalation of vapors can irritate the nose, throat, and lungs.[1]

The Core of Safety: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a matter of simple box-checking; it is a scientifically informed decision based on the specific chemical and the tasks to be performed. For 1-(2-bromoethoxy)propane, a comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.[2]

Hand Protection: The First Line of Defense

Given that 1-(2-bromoethoxy)propane is a skin irritant, the choice of gloves is critical. The ideal glove material provides a high level of resistance to permeation by halogenated hydrocarbons.

  • Recommended: Butyl or Viton® gloves are highly recommended for extended contact due to their excellent resistance to a wide range of organic solvents, including halogenated compounds.[3][4]

  • Acceptable for Incidental Contact: Nitrile gloves can be used for tasks with a low risk of splash, but they should be changed immediately upon any sign of contamination.[3][4] It is crucial to double-glove when handling this chemical to provide an extra layer of protection.

Eye and Face Protection: Shielding Against the Unseen

Because 1-(2-bromoethoxy)propane can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential.

  • Best Practice: A full-face shield worn over chemical splash goggles provides the highest level of protection, especially when handling larger quantities or when there is a significant splash risk.

Body Protection: A Barrier Against Contamination

Standard laboratory coats may not offer sufficient protection against a significant spill of 1-(2-bromoethoxy)propane.

  • Recommended: A chemically resistant apron or a lab coat made from a material like neoprene or PVC should be worn over a flame-resistant lab coat.[3][4] This provides a dual layer of protection against both chemical splashes and potential fire hazards.

Respiratory Protection: Managing Inhalation Risks

All work with 1-(2-bromoethoxy)propane must be conducted in a certified chemical fume hood to control vapor inhalation.[2] The fume hood acts as the primary engineering control to minimize respiratory exposure. In the event of a significant spill or a failure of the primary engineering controls, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, may be necessary as part of an emergency response.

Operational Workflow: From Receipt to Disposal

A structured and logical workflow is essential for minimizing risk. The following diagram and procedural steps outline a comprehensive plan for the safe handling of 1-(2-bromoethoxy)propane.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Ensure Spill Kit is Accessible prep_materials->prep_spill handle_transport Transport Chemical in Secondary Containment prep_spill->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_reaction Perform Reaction in Hood handle_dispense->handle_reaction emergency_spill Spill Response handle_dispense->emergency_spill If Spill Occurs cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_label Label Waste Container Clearly cleanup_ppe->disposal_label disposal_store Store in Designated Satellite Accumulation Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.